molecular formula C15H21NO4 B558736 Boc-2-methyl-D-phenylalanine CAS No. 80102-29-0

Boc-2-methyl-D-phenylalanine

货号: B558736
CAS 编号: 80102-29-0
分子量: 279.33 g/mol
InChI 键: PCGOCPOJLMLJAR-GFCCVEGCSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

Boc-2-methyl-D-phenylalanine, also known as this compound, is a useful research compound. Its molecular formula is C15H21NO4 and its molecular weight is 279.33 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

(2R)-3-(2-methylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO4/c1-10-7-5-6-8-11(10)9-12(13(17)18)16-14(19)20-15(2,3)4/h5-8,12H,9H2,1-4H3,(H,16,19)(H,17,18)/t12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCGOCPOJLMLJAR-GFCCVEGCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CC(C(=O)O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1C[C@H](C(=O)O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60427279
Record name Boc-2-methyl-D-phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60427279
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80102-29-0
Record name Boc-2-methyl-D-phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60427279
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Navigating Stereochemistry and Stability: A Technical Guide to Boc-2-methyl-D-phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of peptide-based therapeutics and drug discovery, the use of non-natural amino acids is a critical strategy for enhancing stability, modulating bioactivity, and optimizing pharmacokinetic profiles. Among these, methylated derivatives of phenylalanine offer unique advantages. This technical guide provides an in-depth overview of Boc-2-methyl-D-phenylalanine, addressing the crucial distinction between methylation on the phenyl ring and the alpha-carbon. This document serves as a comprehensive resource, detailing the chemical properties, synthesis, and applications of both N-Boc-2-methyl-D-phenylalanine and N-Boc-α-methyl-D-phenylalanine.

Core Concepts: Distinguishing Between Ring and Alpha-Carbon Methylation

The nomenclature "this compound" can be ambiguous. It is essential to differentiate between two distinct isomers, each with its own set of properties and applications:

  • N-Boc-2-methyl-D-phenylalanine (Boc-D-Phe(2-Me)-OH): In this isomer, the methyl group is attached to the second position of the phenyl ring. This modification introduces steric hindrance that can influence peptide conformation and resistance to enzymatic degradation.

  • N-Boc-α-methyl-D-phenylalanine (Boc-α-Me-D-Phe-OH): Here, the methyl group is attached to the alpha-carbon of the amino acid backbone. This substitution significantly restricts the conformational freedom of the peptide chain, which can be advantageous in designing peptides with specific secondary structures.

Physicochemical and Analytical Data

A clear understanding of the physicochemical properties of these compounds is paramount for their effective application in research and development. The following tables summarize key data for both isomers.

PropertyN-Boc-2-methyl-D-phenylalanine (Boc-D-Phe(2-Me)-OH)N-Boc-α-methyl-D-phenylalanine (Boc-α-Me-D-Phe-OH)
CAS Number 80102-29-053940-88-8
Molecular Formula C₁₅H₂₁NO₄C₁₅H₂₁NO₄
Molecular Weight 279.33 g/mol 279.33 g/mol
Appearance -White powder
Optical Rotation -[α]D²⁵ = -17 ± 2º (c=1 in EtOH)
Storage Conditions -0-8 °C

Data not available for all properties.

3

An In-depth Technical Guide to the Solubility of Boc-2-methyl-D-phenylalanine in Common Laboratory Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Boc-2-methyl-D-phenylalanine, a crucial protected amino acid derivative in peptide synthesis and drug discovery. Due to the limited availability of specific quantitative solubility data for this particular compound in public literature, this guide leverages qualitative data from closely related analogs, general principles of solubility for Boc-protected amino acids, and standardized experimental protocols to empower researchers in their laboratory work.

Understanding the Solubility of Boc-Protected Amino Acids

The solubility of a protected amino acid is governed by the interplay of its structural features—the nonpolar Boc (tert-butoxycarbonyl) protecting group, the amino acid side chain, and the carboxylic acid moiety—with the properties of the solvent. This compound possesses a bulky, hydrophobic Boc group and a phenylmethyl side chain, which significantly influence its solubility profile. Generally, Boc-protected amino acids exhibit good solubility in polar aprotic solvents commonly used in peptide synthesis.

Qualitative Solubility Data of Related Compounds

Table 1: Qualitative Solubility of N-Boc-L-phenylalanine and General Boc-Amino Acids in Common Laboratory Solvents

SolventTypePolarityExpected Solubility of this compoundReference
Dimethylformamide (DMF)Polar AproticHighSoluble[1][2]
N-Methyl-2-pyrrolidone (NMP)Polar AproticHighSoluble[2]
Dichloromethane (DCM)NonpolarLowSoluble[1][2]
Dimethyl sulfoxide (DMSO)Polar AproticHighSoluble (often used for challenging compounds)[2][3]
MethanolPolar ProticHighSoluble[1][4]
EthanolPolar ProticHighLikely Soluble[5]
Tetrahydrofuran (THF)Polar AproticMediumLikely Soluble[6]
Ethyl AcetatePolar AproticMediumLikely Soluble[7]
TolueneNonpolarLowSparingly Soluble to Insoluble
HexaneNonpolarLowInsoluble
WaterPolar ProticHighInsoluble[7]

Note: This table is a guideline based on the solubility of similar compounds. Actual solubility should be determined experimentally.

The hydrophobic nature of the phenyl and methyl groups in this compound suggests a preference for less polar organic solvents compared to more polar amino acid derivatives. For aqueous solutions, solubility is expected to be very low.

Experimental Protocol for Solubility Determination

To obtain quantitative solubility data, a standardized experimental protocol should be followed. The following method is a general procedure that can be adapted for this compound.

Objective: To determine the saturation solubility of this compound in a specific solvent at a given temperature.

Materials:

  • This compound

  • Selected laboratory solvents (e.g., DMF, DCM, Methanol)

  • Vials with screw caps

  • Analytical balance

  • Vortex mixer

  • Thermostatic shaker or water bath

  • Centrifuge

  • Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system

  • Syringe filters (0.22 µm)

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials, each containing a known volume of a different solvent. The excess solid should be clearly visible.

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C) and agitate for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separation of Undissolved Solid:

    • After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to let the excess solid settle.

    • Carefully withdraw a sample of the supernatant using a syringe fitted with a syringe filter to remove any undissolved particles.

  • Quantification of Solute:

    • Spectrophotometric Method: If the compound has a suitable chromophore, dilute the filtered supernatant with an appropriate solvent to a concentration within the linear range of a pre-established calibration curve. Measure the absorbance at the wavelength of maximum absorption (λmax) and calculate the concentration.[8]

    • HPLC Method: Dilute the filtered supernatant with a suitable mobile phase. Inject a known volume into an HPLC system equipped with an appropriate column and detector (e.g., UV). Quantify the concentration by comparing the peak area to a standard calibration curve.

  • Data Reporting:

    • Express the solubility in units such as mg/mL or mol/L.

Figure 1: Experimental Workflow for Solubility Determination

G Workflow for determining solubility. cluster_prep Preparation cluster_sep Separation cluster_quant Quantification prep1 Add excess solute to solvent prep2 Equilibrate at constant temperature prep1->prep2 sep1 Allow solid to settle prep2->sep1 sep2 Filter supernatant sep1->sep2 quant1 Prepare dilutions sep2->quant1 quant2 Analyze by Spectroscopy or HPLC quant1->quant2 quant3 Calculate concentration quant2->quant3

Caption: A stepwise workflow for the experimental determination of solubility.

Troubleshooting Dissolution

In instances where this compound is difficult to dissolve, the following strategies can be employed:

  • Co-solvent Systems: A mixture of solvents can enhance solubility. For example, adding a small amount of a stronger solvent like DMF or NMP to a solvent like DCM can be effective.[7]

  • Gentle Warming: Gently warming the solution in a water bath can aid dissolution. However, care must be taken to avoid temperatures that could cause degradation of the Boc protecting group (typically below 40-50 °C).[2]

  • Sonication: Using an ultrasonic bath can help break up aggregates and facilitate the dissolution process.[2]

Application in Solid-Phase Peptide Synthesis (SPPS)

The solubility of this compound is of paramount importance in its primary application: solid-phase peptide synthesis. In this process, the protected amino acid must remain fully dissolved in the reaction solvent to ensure efficient coupling to the growing peptide chain attached to a solid support.

Figure 2: Boc Solid-Phase Peptide Synthesis (SPPS) Workflow

G Simplified workflow of Boc-SPPS. cluster_cycle Peptide Elongation Cycle cluster_final Final Steps deprotection Boc Deprotection (TFA) neutralization Neutralization (Base) deprotection->neutralization Repeat for each amino acid coupling Coupling of Boc-AA-OH neutralization->coupling Repeat for each amino acid coupling->deprotection Repeat for each amino acid cleavage Cleavage from Resin (e.g., HF) coupling->cleavage After final coupling purification Purification (e.g., HPLC) cleavage->purification end Final Peptide purification->end start Resin with first Amino Acid start->deprotection

Caption: A diagram illustrating the key steps in Boc solid-phase peptide synthesis.

References

An In-Depth Technical Guide to the Structure and Stereochemistry of Boc-2-methyl-D-phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure, stereochemistry, and synthesis of N-tert-butoxycarbonyl-2-methyl-D-phenylalanine (Boc-2-methyl-D-phenylalanine). This compound is a valuable building block in peptide synthesis and drug discovery, offering unique steric and conformational properties.

Chemical Structure and Properties

This compound is a derivative of the amino acid D-phenylalanine. It features a tert-butoxycarbonyl (Boc) protecting group on the alpha-amino group and a methyl group substituted at the 2-position (ortho position) of the phenyl ring. The "D" designation indicates the stereochemistry at the alpha-carbon.

The presence of the methyl group on the phenyl ring introduces steric hindrance, which can influence the conformational preferences of peptides and peptidomimetics incorporating this amino acid. This modification can be crucial for enhancing biological activity, metabolic stability, and receptor selectivity.

Key Identifiers and Properties:

PropertyValueReference
IUPAC Name (2R)-2-[(tert-butoxycarbonyl)amino]-3-(2-methylphenyl)propanoic acidN/A
CAS Number 80102-29-0[1][2]
Molecular Formula C₁₅H₂₁NO₄[1]
Molecular Weight 279.33 g/mol [1]
Synonyms Boc-D-Phe(2-Me)-OH, N-Boc-2-methyl-D-phenylalanine[1][3]

Stereochemistry

The stereochemistry of this compound is critical to its function in chiral environments, such as biological systems. The designation "D" refers to the configuration at the alpha-carbon (Cα), the stereocenter of the amino acid. In a Fischer projection, with the carboxyl group at the top, the amino group is on the right side for a D-amino acid. The Cahn-Ingold-Prelog priority rules assign this center as (R).

The introduction of the 2-methylphenyl group creates a chiral molecule whose stereochemical integrity is crucial for its specific interactions with biological targets.

Caption: Stereochemical representation of this compound.

Synthesis

The synthesis of this compound typically starts from the corresponding amino acid, 2-methyl-D-phenylalanine. The protection of the amino group is achieved by reacting it with di-tert-butyl dicarbonate (Boc₂O) under basic conditions.

General Experimental Protocol for Boc Protection

This protocol is adapted from standard procedures for the Boc protection of amino acids.

Materials:

  • 2-methyl-D-phenylalanine

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Sodium hydroxide (NaOH) or Triethylamine (Et₃N)

  • Dioxane or Tetrahydrofuran (THF)

  • Water

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • 1M Hydrochloric acid (HCl) or Potassium hydrogen sulfate (KHSO₄)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolution: Dissolve 2-methyl-D-phenylalanine in a mixture of dioxane (or THF) and water.

  • Basification: Add sodium hydroxide or triethylamine to the solution to raise the pH, deprotonating the amino group and facilitating the reaction.

  • Addition of Boc₂O: Slowly add di-tert-butyl dicarbonate to the reaction mixture. The reaction is typically stirred at room temperature for several hours or overnight.

  • Work-up:

    • Remove the organic solvent under reduced pressure.

    • Wash the aqueous residue with a nonpolar solvent like hexane to remove unreacted Boc₂O.

    • Acidify the aqueous layer to a pH of 2-3 with 1M HCl or KHSO₄. This will protonate the carboxylic acid, causing the product to precipitate or to be extractable into an organic solvent.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with water and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Purification: Remove the solvent under reduced pressure to yield the crude product. Further purification can be achieved by recrystallization or column chromatography.

G start 2-methyl-D-phenylalanine step1 Dissolve in Dioxane/Water Add Base (e.g., NaOH) start->step1 step2 Add Di-tert-butyl dicarbonate (Boc)₂O step1->step2 step3 Reaction Stirring (Room Temperature) step2->step3 step4 Work-up: - Solvent Removal - Acidification - Extraction step3->step4 end_product This compound step4->end_product

Caption: Synthetic workflow for this compound.

Spectroscopic Data (Reference)

Specific NMR data for this compound is not widely available. However, the expected chemical shifts can be inferred from the spectra of similar compounds, such as N-(tert-Butoxycarbonyl)-L-phenylalanine.

Expected ¹H NMR Spectral Features:

  • Aromatic protons: Signals in the range of 7.0-7.4 ppm. The methyl group at the 2-position will influence the splitting pattern of the aromatic protons.

  • α-proton (CH): A multiplet around 4.5 ppm.

  • β-protons (CH₂): Two diastereotopic protons appearing as multiplets around 3.0-3.3 ppm.

  • Boc group protons (C(CH₃)₃): A singlet at approximately 1.4 ppm.

  • NH proton: A broad singlet, the chemical shift of which is dependent on concentration and solvent.

  • Carboxylic acid proton (COOH): A broad singlet at a downfield chemical shift (>10 ppm), often not observed in deuterated methanol.

  • Methyl group on the phenyl ring (CH₃): A singlet around 2.3 ppm.

Expected ¹³C NMR Spectral Features:

  • Carbonyl carbon (C=O) of the Boc group: ~155 ppm.

  • Carboxylic acid carbon (COOH): ~175 ppm.

  • Aromatic carbons: Signals between 125-140 ppm.

  • α-carbon (CH): ~55 ppm.

  • β-carbon (CH₂): ~38 ppm.

  • Quaternary carbon of the Boc group (C(CH₃)₃): ~80 ppm.

  • Methyl carbons of the Boc group (C(CH₃)₃): ~28 ppm.

  • Methyl carbon on the phenyl ring (CH₃): ~19 ppm.

Applications in Research and Drug Development

This compound is a valuable building block for the synthesis of peptides and peptidomimetics with modified structural and biological properties. The incorporation of this unnatural amino acid can:

  • Introduce Conformational Constraints: The ortho-methyl group can restrict the rotation of the phenyl side chain, influencing the overall peptide conformation.

  • Enhance Metabolic Stability: The D-configuration and the methyl group can increase resistance to enzymatic degradation by proteases.

  • Modulate Receptor Binding: The altered shape and electronics of the side chain can lead to modified binding affinities and selectivities for biological targets.

These properties make it a useful tool in the design of novel therapeutic agents, including enzyme inhibitors and receptor agonists or antagonists.

G A This compound B Peptide Synthesis A->B C Conformational Constraint B->C D Enhanced Metabolic Stability B->D E Modulated Receptor Binding B->E F Drug Discovery & Development C->F D->F E->F

Caption: Application of this compound.

References

Commercial Suppliers and Technical Guide for Boc-2-methyl-D-phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the commercial availability of Boc-2-methyl-D-phenylalanine, a crucial building block in peptide synthesis and drug discovery. This document details key suppliers, their product specifications, and relevant experimental protocols for the incorporation of this unnatural amino acid into peptide chains.

Introduction to this compound

This compound, chemically known as (R)-2-((tert-butoxycarbonyl)amino)-3-(o-tolyl)propanoic acid, is a protected form of the D-isomer of 2-methyl-phenylalanine. The tert-butyloxycarbonyl (Boc) protecting group on the alpha-amino function is instrumental for its use in stepwise solid-phase peptide synthesis (SPPS), preventing unwanted side reactions.[1] The D-configuration of the amino acid enhances the metabolic stability of the resulting peptides by making them less susceptible to enzymatic degradation.[2] The incorporation of this and structurally similar amino acids into peptide sequences allows for the fine-tuning of their pharmacological properties. The introduction of a methyl group on the phenyl ring can impart unique conformational constraints and steric properties to peptides, influencing their binding affinity, selectivity, and biological activity.

Commercial Supplier Analysis

Identifying reliable commercial suppliers is a critical first step in the research and development pipeline. The following table summarizes the key suppliers of this compound, listed under its common synonym Boc-D-Phe(2-Me)-OH.

SupplierProduct NameCAS NumberMolecular FormulaMolecular WeightAdditional Notes
Santa Cruz Biotechnology, Inc. Boc-D-Phe(2-Me)-OH80102-29-0C₁₅H₂₁NO₄279.33Alternate name: this compound. For research use only.[3][4]
Aapptec Boc-D-Phe(2-Me)-OH80102-29-0C₁₅H₂₁NO₄279.33Listed under "Substituted Phenylalanines".[5]

Note: Pricing and available quantities are subject to change and should be confirmed directly with the suppliers.

Experimental Protocols

The incorporation of this compound into a peptide sequence generally follows the standard procedures for Boc-based solid-phase peptide synthesis (SPPS). The key steps involve the deprotection of the N-terminal Boc group of the resin-bound amino acid, followed by the coupling of the incoming this compound.

Boc Deprotection

The Boc group is labile to acid and is typically removed using a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM).

Materials:

  • Peptide-resin with N-terminal Boc protection

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Diisopropylethylamine (DIEA) (for neutralization)

Procedure:

  • Swell the peptide-resin in DCM.

  • Treat the resin with a solution of 25-50% TFA in DCM for approximately 30 minutes to remove the Boc group.[1]

  • Wash the resin thoroughly with DCM to remove excess TFA and the cleaved t-butyl carbocation.

  • Neutralize the resulting N-terminal trifluoroacetate salt with a solution of 5-10% DIEA in DCM to generate the free amine.[1]

  • Wash the resin again with DCM to remove excess base and salts.

Coupling of this compound

The coupling of the free N-terminal amine on the resin with the carboxyl group of this compound requires an activating agent to facilitate peptide bond formation. Common coupling reagents for Boc-SPPS include dicyclohexylcarbodiimide (DCC) or HBTU/HOBt.

Materials:

  • Deprotected peptide-resin

  • This compound

  • Coupling reagent (e.g., DCC or HBTU/HOBt)

  • N,N-Dimethylformamide (DMF) or DCM as solvent

  • Diisopropylethylamine (DIEA) (if using HBTU/HOBt)

Procedure (using HBTU/HOBt):

  • In a separate vessel, dissolve this compound (typically 2-4 equivalents relative to the resin substitution) in DMF.

  • Add HBTU (e.g., 0.95 equivalents relative to the amino acid) and HOBt (1 equivalent) to the amino acid solution.

  • Add DIEA (typically 2-3 equivalents) to activate the amino acid.

  • Add the activated amino acid solution to the swollen and deprotected peptide-resin.

  • Allow the coupling reaction to proceed for 1-2 hours at room temperature. The progress of the reaction can be monitored using a qualitative test such as the Kaiser test.[6]

  • After completion, wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts.

Cleavage from the Resin

Once the peptide synthesis is complete, the peptide is cleaved from the solid support, and the side-chain protecting groups are removed. For peptides synthesized on a standard Merrifield resin using Boc chemistry, strong acids such as anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA) are typically used.

Materials:

  • Fully synthesized peptide-resin

  • Anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA)

  • Scavengers (e.g., anisole, p-cresol) to protect sensitive residues

  • Cold diethyl ether

Procedure (General Overview):

  • Dry the peptide-resin thoroughly.

  • Treat the resin with the cleavage cocktail (e.g., HF with scavengers) at low temperature (typically 0°C) for a specified duration (e.g., 1-2 hours).

  • Remove the cleavage reagent by evaporation.

  • Precipitate the crude peptide by adding cold diethyl ether.

  • Collect the precipitated peptide by filtration or centrifugation.

  • Wash the crude peptide with cold diethyl ether to remove residual scavengers and cleavage byproducts.

  • The crude peptide is then typically purified by reverse-phase high-performance liquid chromatography (RP-HPLC).[6]

Visualizations

Logical Workflow for Boc-SPPS Cycle

The following diagram illustrates the general workflow for a single cycle of Boc-based solid-phase peptide synthesis, which is applicable for the incorporation of this compound.

Boc_SPPS_Workflow Resin Resin-Bound Peptide (N-terminal Boc-protected) Deprotection Boc Deprotection (TFA in DCM) Resin->Deprotection Wash1 Wash (DCM) Deprotection->Wash1 Neutralization Neutralization (DIEA in DCM) Wash2 Wash (DCM) Neutralization->Wash2 Coupling Coupling (this compound + Activator) Wash3 Wash (DMF/DCM) Coupling->Wash3 Wash1->Neutralization Wash2->Coupling Elongated_Peptide Elongated Peptide (Ready for next cycle) Wash3->Elongated_Peptide Signaling_Pathway cluster_0 Cell Membrane cluster_1 Intracellular Signaling Receptor Receptor ProteinA Protein A Receptor->ProteinA activates ProteinB Protein B ProteinA->ProteinB interacts with Downstream Downstream Signaling (e.g., Proliferation, Survival) ProteinB->Downstream activates Peptide Peptide Inhibitor (containing 2-Me-D-Phe) Peptide->ProteinA inhibits interaction Ligand Extracellular Ligand Ligand->Receptor binds

References

A Technical Guide to the Purity and Analytical Standards of Boc-2-methyl-D-phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-tert-butoxycarbonyl-2-methyl-D-phenylalanine (Boc-2-methyl-D-phenylalanine) is a crucial chiral building block in modern pharmaceutical research and development. Its unique structural features, including the sterically hindering methyl group on the α-carbon and the D-configuration of the amino acid, impart specific conformational constraints and increased resistance to enzymatic degradation in peptide-based therapeutics. The tert-butoxycarbonyl (Boc) protecting group is a cornerstone of peptide synthesis, prized for its stability under various conditions and its straightforward removal under mild acidic conditions.[1][2]

This technical guide provides a comprehensive overview of the analytical methodologies and purity standards essential for ensuring the quality and consistency of this compound in research and manufacturing environments. Adherence to rigorous analytical standards is paramount for the successful synthesis of peptides and the reliability of subsequent biological and pharmacological studies.

Physicochemical Properties

A thorough understanding of the fundamental physicochemical properties of this compound is the first step in establishing a robust analytical framework. These properties are critical for method development, handling, and storage of the compound.

PropertyValueReference
Synonyms Boc-α-Me-D-Phe-OH, Boc-(R)-2-amino-2-methyl-3-phenylpropanoic acidChem-Impex
CAS Number 53940-88-8Chem-Impex
Molecular Formula C₁₅H₂₁NO₄Chem-Impex
Molecular Weight 279.33 g/mol Chem-Impex
Appearance White powderChem-Impex
Optical Rotation [α]D25 = -17 ± 2º (c=1 in EtOH)Chem-Impex
Storage Conditions 0-8 °CChem-Impex

Analytical Methods for Quality Control

A multi-pronged analytical approach is necessary to fully characterize this compound and ensure its purity. The primary techniques employed are High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).

High-Performance Liquid Chromatography (HPLC) for Purity and Chiral Analysis

HPLC is the gold standard for determining the purity of this compound and for quantifying its enantiomeric excess. Given the chiral nature of the molecule, chiral HPLC is essential to confirm the desired D-enantiomer and to detect and quantify the corresponding L-enantiomer as a potential impurity.

Experimental Protocol: Chiral HPLC

  • Objective: To determine the enantiomeric purity of this compound.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A macrocyclic glycopeptide-based chiral stationary phase (CSP) such as CHIROBIOTIC T (Teicoplanin) or CHIROBIOTIC R (Ristocetin A) is recommended for N-blocked amino acids.[3] For phenylalanine derivatives, a Daicel Chiralcel OD-H or Chiralpak AD-H column can also be effective.[4][5]

  • Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 95:5 v/v) is a common mobile phase for normal-phase chiral separations.[5] For reversed-phase, a mobile phase of acetonitrile and water with a volatile buffer like ammonium acetate or ammonium trifluoroacetate can be used, which is also compatible with LC-MS.[3]

  • Flow Rate: 0.5 - 1.0 mL/min.[5]

  • Detection: UV at 210 nm or 254 nm.[4][6]

  • Sample Preparation: Dissolve an accurately weighed sample in the mobile phase or a compatible solvent to a concentration of approximately 0.5-1.0 mg/mL.[4]

  • Acceptance Criteria: Purity is typically specified as ≥98% or ≥99% by HPLC.[7] The enantiomeric excess (e.e.) should be ≥99.5%.

General Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis start Weigh Sample dissolve Dissolve in Mobile Phase start->dissolve filter Filter Sample dissolve->filter inject Inject into HPLC System filter->inject separate Chiral Column Separation inject->separate detect UV Detection separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Purity & Enantiomeric Excess integrate->calculate report report calculate->report Final Report

Caption: Workflow for Chiral HPLC Analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

¹H and ¹³C NMR spectroscopy are powerful tools for confirming the chemical structure of this compound and for identifying organic impurities.

Experimental Protocol: ¹H and ¹³C NMR

  • Objective: To confirm the identity and structural integrity of the molecule.

  • Instrumentation: A 300 MHz or 400 MHz NMR spectrometer.[8]

  • Solvent: Deuterated chloroform (CDCl₃) or deuterated methanol (CD₃OD) are common solvents.[8]

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of the deuterated solvent.

  • Data Acquisition: Standard pulse programs for ¹H and ¹³C{¹H} NMR are used.

  • Expected ¹H NMR Signals (in CDCl₃):

    • Aromatic protons of the phenyl group (multiplet, ~7.2-7.4 ppm).

    • Protons of the Boc group (singlet, ~1.4 ppm).

    • Methyl protons at the α-carbon (singlet).

    • Methylene protons of the benzyl group (diastereotopic, appearing as two doublets of doublets or a multiplet).

    • NH proton of the carbamate (broad singlet).

  • Expected ¹³C NMR Signals (in CDCl₃):

    • Carbonyl carbon of the carboxylic acid.

    • Carbonyl carbon of the Boc group.

    • Quaternary carbon of the Boc group.

    • Aromatic carbons.

    • α-carbon.

    • Methyl carbon of the Boc group.

    • Methyl carbon at the α-position.

    • Methylene carbon of the benzyl group.

  • Acceptance Criteria: The acquired spectra should be consistent with the known structure of this compound, and the absence of significant unassigned signals indicates high purity.

Mass Spectrometry (MS) for Molecular Weight Verification

Mass spectrometry is used to confirm the molecular weight of this compound. Electrospray ionization (ESI) is a common technique for this analysis.

Experimental Protocol: ESI-MS

  • Objective: To verify the molecular weight of the compound.

  • Instrumentation: A mass spectrometer with an ESI source.

  • Sample Preparation: The sample is typically introduced via direct infusion or from the eluent of an LC system.

  • Ionization Mode: Both positive and negative ion modes can be used.

  • Expected Ions:

    • Positive mode: [M+H]⁺, [M+Na]⁺

    • Negative mode: [M-H]⁻

  • Fragmentation: The Boc group is known to be labile in the mass spectrometer. A characteristic fragmentation is the loss of isobutylene (56 Da), resulting in an [M+H-56]⁺ ion.[9] Complete loss of the Boc group can also be observed. It is important to note that this fragmentation can occur in the ion source and may not be indicative of an impurity in the sample.[10] Using softer ionization techniques like MALDI can sometimes minimize this in-source fragmentation.[10]

  • Acceptance Criteria: The observed mass-to-charge ratios should correspond to the calculated molecular weight of the compound.

Logical Flow for Spectroscopic Analysis

Spectro_Analysis cluster_nmr NMR Spectroscopy cluster_ms Mass Spectrometry start This compound Sample nmr_prep Prepare NMR Sample (CDCl3 or CD3OD) start->nmr_prep ms_prep Prepare Sample for Infusion/LC-MS start->ms_prep nmr_acq Acquire 1H and 13C Spectra nmr_prep->nmr_acq nmr_eval Evaluate Structural Integrity and Organic Impurities nmr_acq->nmr_eval final_confirm final_confirm nmr_eval->final_confirm Structural Confirmation ms_acq Acquire Mass Spectrum (ESI) ms_prep->ms_acq ms_eval Verify Molecular Weight and Fragmentation Pattern ms_acq->ms_eval ms_eval->final_confirm pass pass final_confirm->pass Pass fail fail final_confirm->fail Fail

Caption: Workflow for Structural Confirmation by NMR and MS.

Common Impurities and Acceptance Criteria

The purity of this compound is critical for its intended use in peptide synthesis. Several types of impurities can arise during the synthesis and storage of the material.

Impurity TypeDescriptionPotential SourceRecommended Analytical TechniqueAcceptance Limit (Typical)
Enantiomeric Impurity Boc-2-methyl-L-phenylalanineIncomplete resolution during synthesis or racemization.Chiral HPLC≤ 0.5%
Unprotected Amino Acid 2-methyl-D-phenylalanineIncomplete Boc protection or degradation.HPLC, TLC≤ 0.5%
Di-Boc Impurity Di-tert-butoxycarbonyl-2-methyl-D-phenylalanineOver-reaction during the Boc protection step.HPLC, MS≤ 0.1%
tert-Butyl Ester This compound tert-butyl esterSide reaction during Boc protection, especially under acidic conditions.HPLC, NMR≤ 0.2%
Deletion/Insertion Analogs Impurities from the synthesis of the starting amino acid.[11][12][13]Contamination in starting materials or side reactions.[11][12][13]HPLC, MS≤ 0.1%
Residual Solvents Solvents used in synthesis and purification (e.g., Dioxane, Ethyl Acetate, Hexane).Incomplete drying.Gas Chromatography (GC-HS)As per ICH Q3C guidelines
Water Content Adsorbed moisture.Inadequate drying or hygroscopic nature.Karl Fischer Titration≤ 0.5%

Conclusion

The quality of this compound is a critical determinant of success in the synthesis of complex peptides and other pharmaceutical agents. A robust analytical program, incorporating chiral HPLC, NMR spectroscopy, and mass spectrometry, is essential for ensuring the identity, purity, and enantiomeric integrity of this key building block. By implementing the detailed methodologies and adhering to the stringent purity standards outlined in this guide, researchers and drug development professionals can proceed with confidence in the quality of their starting materials, ultimately contributing to the development of safe and effective therapeutics.

References

An In-Depth Technical Guide to the Storage and Handling of Boc-2-methyl-D-phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the recommended storage and handling procedures for Boc-2-methyl-D-phenylalanine, a key building block in peptide synthesis and pharmaceutical development. Adherence to these guidelines is crucial for maintaining the compound's integrity, ensuring experimental accuracy, and promoting laboratory safety. For the purposes of this guide, this compound is identified as Boc-α-methyl-D-phenylalanine, with the CAS Number 53940-88-8, as is common in chemical literature and supplier information.

Compound Identification and Properties

Boc-α-methyl-D-phenylalanine is a derivative of the amino acid D-phenylalanine, where the amino group is protected by a tert-butyloxycarbonyl (Boc) group. This protecting group enhances the compound's stability and solubility in organic solvents, facilitating its use in complex synthetic pathways.[1]

PropertyValue
Chemical Name N-(tert-Butoxycarbonyl)-α-methyl-D-phenylalanine
Synonyms Boc-α-Me-D-Phe-OH, Boc-(R)-2-amino-2-methyl-3-phenylpropanoic acid
CAS Number 53940-88-8
Molecular Formula C₁₅H₂₁NO₄
Molecular Weight 279.33 g/mol [1][2]
Appearance White powder[1]
Purity ≥ 98% (HPLC)[3]
Optical Rotation [α]D25 = -17 ± 2º (c=1 in EtOH)[1]

Storage Recommendations

Proper storage is essential to prevent the degradation of Boc-α-methyl-D-phenylalanine. The primary concerns for storage are temperature, moisture, and light.

Temperature

The recommended storage temperature for Boc-α-methyl-D-phenylalanine is between 0°C and 8°C .[1][3] Long-term storage at refrigerated temperatures minimizes the risk of thermal degradation. For solutions of the compound in solvents, storage at lower temperatures, such as -20°C or -80°C, can extend shelf life.[4]

ConditionTemperature RangeRecommended Duration
Solid (Powder) 0°C to 8°CLong-term
In Solvent -20°CUp to 1 month[4]
In Solvent -80°CUp to 6 months[4]
Moisture and Atmosphere

The Boc protecting group is susceptible to hydrolysis, particularly under acidic conditions. Therefore, it is crucial to protect the compound from moisture.

  • Containers: Store in a tightly sealed container to prevent the ingress of atmospheric moisture.

  • Environment: A desiccated environment is recommended for long-term storage.

  • Inert Atmosphere: While not always mandatory for short-term storage, storing under an inert atmosphere (e.g., argon or nitrogen) can provide additional protection against potential oxidative degradation.

Light

To prevent potential photolytic degradation, it is good practice to store Boc-α-methyl-D-phenylalanine protected from light, especially for long-term storage. Amber vials or containers stored in a dark location are suitable.

Handling and Safety Precautions

Safe handling of Boc-α-methyl-D-phenylalanine is necessary to minimize exposure and ensure a safe laboratory environment. While not classified as a hazardous substance by all sources, it is prudent to handle it with care.[5][6]

Personal Protective Equipment (PPE)
  • Eye Protection: Wear chemical safety goggles or glasses with side shields.

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile). Inspect gloves before use.

  • Body Protection: A standard laboratory coat should be worn.

Engineering Controls
  • Ventilation: Handle the compound in a well-ventilated area. For procedures that may generate dust, a chemical fume hood is recommended.

General Hygiene
  • Avoid breathing dust, fumes, gas, mist, vapors, or spray.[7]

  • Wash hands thoroughly after handling.[7]

  • Do not eat, drink, or smoke in the laboratory.

Spill and Disposal
  • Spills: In case of a spill, avoid generating dust. Sweep up the solid material and place it in a suitable, sealed container for disposal.[5][6] The spill area should then be cleaned with a damp cloth, with all cleaning materials also placed in the waste container.[5]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations. The recommended method is through a licensed chemical waste disposal company.[6]

Stability Profile

The stability of Boc-α-methyl-D-phenylalanine is primarily influenced by the lability of the Boc protecting group.

  • Acid Sensitivity: The Boc group is readily cleaved under acidic conditions, such as with trifluoroacetic acid (TFA). This is a fundamental aspect of its use in solid-phase peptide synthesis.

  • Base and Nucleophile Stability: The compound is generally stable under neutral and basic conditions, as well as in the presence of most nucleophiles.

  • Thermal Stability: While stable at recommended storage temperatures, elevated temperatures can lead to thermal degradation.

Experimental Protocols

Preparation of Stock Solutions

For experimental use, stock solutions can be prepared in various organic solvents.

  • Solubility: Boc-α-methyl-D-phenylalanine is soluble in solvents such as dimethyl sulfoxide (DMSO), methanol, dichloromethane, and dimethylformamide (DMF).[8] A stock solution in DMSO can be prepared at a concentration of up to 200 mg/mL, though sonication may be necessary.[4]

  • Procedure:

    • Accurately weigh the desired amount of Boc-α-methyl-D-phenylalanine powder.

    • Add the appropriate volume of the chosen solvent.

    • If necessary, use a vortex mixer or sonicator to ensure complete dissolution.

    • Store stock solutions at -20°C or -80°C in tightly sealed vials to prevent solvent evaporation and moisture absorption.[4] It is advisable to aliquot solutions to avoid repeated freeze-thaw cycles.[4]

Stability-Indicating HPLC Method (General Protocol)

A stability-indicating High-Performance Liquid Chromatography (HPLC) method can be used to assess the purity of Boc-α-methyl-D-phenylalanine and detect any degradation products. The following is a general protocol that can be adapted and validated for this specific compound.

  • Objective: To separate the intact Boc-α-methyl-D-phenylalanine from potential degradants, such as the deprotected amino acid.

  • Methodology:

    • Column: A C18 reverse-phase column is typically suitable.

    • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., water with 0.1% trifluoroacetic acid) and an organic solvent (e.g., acetonitrile with 0.1% trifluoroacetic acid) is commonly employed.

    • Detection: UV detection at a wavelength where the phenyl group absorbs, typically around 210-220 nm, is appropriate.

    • Sample Preparation: Dissolve a known concentration of the compound in a suitable solvent (e.g., a mixture of water and acetonitrile).

    • Forced Degradation Studies: To validate the stability-indicating nature of the method, samples can be subjected to stress conditions (e.g., acidic, basic, oxidative, thermal, and photolytic stress) to generate degradation products. The HPLC method should then demonstrate the ability to separate these degradants from the parent compound.

Visualizations

Logical Workflow for Storage and Handling

StorageAndHandlingWorkflow cluster_storage Storage cluster_handling Handling cluster_use Experimental Use cluster_disposal Spill & Disposal Store at 0-8 C Store at 0-8°C Wear PPE Wear Appropriate PPE (Goggles, Gloves, Lab Coat) Store at 0-8 C->Wear PPE Protect from Moisture Protect from Moisture (Tightly Sealed Container) Protect from Moisture->Wear PPE Protect from Light Protect from Light (Amber Vial/Dark Location) Protect from Light->Wear PPE Use in Ventilated Area Use in Well-Ventilated Area (Fume Hood for Dust) Wear PPE->Use in Ventilated Area Prepare Stock Solution Prepare Stock Solution (e.g., in DMSO) Use in Ventilated Area->Prepare Stock Solution Contain Spill Contain Spill Use in Ventilated Area->Contain Spill Store Solution Appropriately Store Solution at -20°C or -80°C Prepare Stock Solution->Store Solution Appropriately Dispose of Waste Dispose of Waste via Licensed Contractor Store Solution Appropriately->Dispose of Waste Contain Spill->Dispose of Waste Receive Compound Receive Compound Receive Compound->Store at 0-8 C Receive Compound->Protect from Moisture Receive Compound->Protect from Light

Caption: Logical workflow for the storage and handling of this compound.

Key Factors in Compound Stability

StabilityFactors cluster_conditions Environmental Conditions This compound This compound Stable Compound Stable Compound This compound->Stable Compound Proper Storage Elevated Temperature Elevated Temperature Moisture Moisture Acidic pH Acidic pH Light Exposure Light Exposure Degraded Compound Degraded Compound Elevated Temperature->Degraded Compound Moisture->Degraded Compound Acidic pH->Degraded Compound Light Exposure->Degraded Compound

Caption: Key environmental factors influencing the stability of this compound.

References

Introduction to the use of Boc-protected amino acids in peptide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

A-Technical-Guide-to-Boc-Protected-Amino-Acids-in-Peptide-Synthesis

-An-In-depth-Technical-Guide-for-Researchers-Scientists-and-Drug-Development-Professionals-

This guide provides a comprehensive overview of the use of tert-butyloxycarbonyl (Boc)-protected amino acids in solid-phase peptide synthesis (SPPS). It covers the fundamental chemical principles, detailed experimental protocols, and a comparative analysis of this established methodology.

1.-Introduction-to-Peptide-Synthesis-and-Protecting-Groups

Peptide synthesis is a methodical process of forming peptide bonds between amino acids in a defined sequence.[1] To ensure the specific formation of the desired amide bond and prevent unwanted side reactions, the reactive functional groups of the amino acids must be temporarily masked.[] This is achieved through the use of protecting groups. The tert-butyloxycarbonyl (Boc) group is an acid-labile protecting group for the α-amino group of an amino acid, a cornerstone of one of the earliest and most robust strategies in solid-phase peptide synthesis (SPPS).[3]

The Boc/Bzl (benzyl) strategy relies on a principle of graduated acid lability.[4] The temporary Nα-Boc group is removed by a moderately strong acid like trifluoroacetic acid (TFA), while the more "permanent" benzyl-based side-chain protecting groups and the resin linker require a much stronger acid, such as anhydrous hydrogen fluoride (HF), for cleavage.[3][5]

2.-The-Chemistry-of-the-Boc-Protecting-Group

The Boc group is introduced onto the α-amino group of an amino acid by reacting it with di-tert-butyl dicarbonate (Boc anhydride, (Boc)₂O).[6] The reaction involves the nucleophilic attack of the amine nitrogen on one of the carbonyl carbons of the Boc anhydride.[6][7] This process forms a carbamate, which effectively reduces the nucleophilicity of the amino group, thus preventing it from participating in further reactions until it is intentionally deprotected.[6][8]

The deprotection of the Boc group is an acid-catalyzed process.[9] Treatment with an acid, typically TFA, protonates the carbonyl oxygen of the carbamate.[10] This is followed by the loss of a stable tert-butyl cation and subsequent decarboxylation to yield the free amine as an ammonium salt.[9][10] The liberated tert-butyl cations are reactive and can lead to side reactions, particularly with nucleophilic residues like Tryptophan, Cysteine, or Methionine.[4][11] To prevent this, "scavengers" are added to the deprotection and cleavage solutions to trap these reactive intermediates.[4][11]

Boc_SPPS_Workflow start Start: Boc-AA-Resin deprotection 1. Boc Deprotection start->deprotection neutralization 2. Neutralization deprotection->neutralization coupling 3. Coupling neutralization->coupling wash 4. Wash coupling->wash repeat Repeat Cycle for next AA? wash->repeat repeat->deprotection Yes cleavage Final Cleavage repeat->cleavage No end End: Crude Peptide cleavage->end Strategy_Choice cluster_Boc Boc Advantages cluster_Fmoc Fmoc Advantages Peptide Peptide Synthesis Goal Sequence Sequence Properties Peptide->Sequence Boc Consider Boc Strategy Sequence->Boc Long / Aggregation-Prone or Base-Sensitive? Fmoc Consider Fmoc Strategy Sequence->Fmoc Acid-Sensitive or Routine? Long Long Sequence (>50 AA) Boc->Long Hydrophobic Hydrophobic / Aggregation-Prone Boc->Hydrophobic BaseSensitive Base-Sensitive Moieties (e.g., Thioesters) Boc->BaseSensitive AcidSensitive Acid-Sensitive Modifications (e.g., Phosphorylation) Fmoc->AcidSensitive Routine Routine / Automated Synthesis Fmoc->Routine Safety Avoid HF Fmoc->Safety

References

A Technical Guide to the Biological Activity of Peptides Containing 2-Methyl-D-Phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The incorporation of non-proteinogenic amino acids into peptide structures is a cornerstone of modern peptidomimetic design, aimed at enhancing therapeutic potential. Among these modifications, the strategic placement of 2-methyl-D-phenylalanine offers a compelling approach to modulate peptide conformation, stability, and receptor interaction. While literature specifically detailing the 2-methyl-D-phenylalanine isomer is sparse, extensive research on closely related analogs—such as D-phenylalanine and other methylated phenylalanines—provides a strong predictive framework for its utility. This guide synthesizes this information to explore the expected biological activities of peptides containing 2-methyl-D-phenylalanine, with a focus on opioid receptor modulation, potential anticancer and antimicrobial applications, and enhanced proteolytic stability. Detailed experimental protocols and data are provided to facilitate further research into this promising class of molecules.

Introduction: The Rationale for 2-Methyl-D-Phenylalanine Incorporation

Peptides are highly potent and specific signaling molecules, making them attractive therapeutic candidates. However, native peptides often suffer from poor metabolic stability and rapid in vivo clearance, limiting their clinical utility.[1] The substitution of canonical L-amino acids with unnatural amino acids is a well-established strategy to overcome these limitations.[1]

The incorporation of a D-amino acid like D-phenylalanine fundamentally alters the peptide backbone, conferring significant resistance to proteases, which are stereospecific for L-amino acid substrates.[2][3] This modification enhances the peptide's in vivo half-life.[2] Furthermore, methylation of the phenylalanine ring, such as at the 2-position, introduces steric hindrance that can lock the side chain's conformation. This conformational constraint can lead to profound changes in biological activity by:

  • Enhancing Receptor Affinity and Selectivity: By restricting the peptide's conformational freedom, the energetic cost of binding to a specific receptor conformation is reduced, potentially leading to tighter and more selective interactions.[4]

  • Improving Pharmacokinetic Properties: Increased stability and altered hydrophobicity can improve membrane permeability and overall in vivo performance.

This guide will use data from the closely related analog 2',6'-dimethylphenylalanine (Dmp) as a primary example to illustrate the potent effects of ring methylation on peptide activity.[5]

Synthesis of Modified Peptides

The synthesis of peptides containing 2-methyl-D-phenylalanine is most efficiently achieved through Fmoc/tBu-based Solid-Phase Peptide Synthesis (SPPS).[1][6] This method involves the stepwise addition of amino acids to a growing peptide chain anchored to an insoluble resin support.

Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the manual synthesis of a generic peptide amide using Rink Amide resin.[1][7][8]

  • Resin Preparation: Swell Rink Amide resin in a reaction vessel with dimethylformamide (DMF) for at least 1 hour. Drain the DMF.[8]

  • Fmoc Deprotection: Add a 20% piperidine in DMF solution to the resin and agitate for 20-30 minutes to remove the N-terminal Fmoc protecting group. Drain and wash the resin thoroughly with DMF (3-5 times).[1][7]

  • Amino Acid Coupling:

    • In a separate vial, dissolve the next Fmoc-protected amino acid (e.g., Fmoc-2-methyl-D-phenylalanine) (3 eq), a coupling reagent like HBTU (2.9 eq), and HOBt (3 eq) in DMF.

    • Add a hindered base such as diisopropylethylamine (DIEA) (6 eq) to the activated amino acid solution.

    • Immediately add the activation mixture to the resin. Agitate for 1-2 hours at room temperature.

    • To confirm reaction completion, perform a qualitative Kaiser test. If the test is positive (blue beads), repeat the coupling step.

  • Washing: Wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.

  • Chain Elongation: Repeat steps 2-4 for each subsequent amino acid in the desired sequence.

  • Final Cleavage and Deprotection: Once the sequence is complete, wash the resin with dichloromethane (DCM) and dry it. Add a cleavage cocktail (e.g., 95% Trifluoroacetic Acid (TFA), 2.5% water, 2.5% triisopropylsilane) to the resin and agitate for 2-3 hours.[9] This step cleaves the peptide from the resin and removes side-chain protecting groups.[10]

  • Peptide Precipitation and Purification: Filter the resin and precipitate the peptide from the TFA solution using cold diethyl ether. Centrifuge to pellet the crude peptide, wash with ether, and then lyophilize. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).[7]

SPPS Workflow Diagram

SPPS_Workflow Resin 1. Start: Resin (e.g., Rink Amide) Deprotection 2. Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Wash1 3. DMF Wash Deprotection->Wash1 Coupling 4. Amino Acid Coupling (Fmoc-AA, HBTU, DIEA) Wash1->Coupling Wash2 5. DMF Wash Coupling->Wash2 Repeat Repeat for Next Amino Acid Wash2->Repeat  Is synthesis  complete? (No) Cleavage 6. Cleavage & Deprotection (TFA Cocktail) Wash2->Cleavage  Is synthesis  complete? (Yes) Repeat->Deprotection Purification 7. Purification (RP-HPLC) Cleavage->Purification FinalPeptide Final Peptide Purification->FinalPeptide

Caption: A schematic workflow of the Fmoc/tBu Solid-Phase Peptide Synthesis (SPPS) cycle.

Biological Activity: Opioid Receptor Modulation

The most well-documented application of peptides containing methylated phenylalanine analogs is in the field of opioid receptor modulation.[11] These peptides are crucial tools for studying pain perception and developing novel analgesics.[12] The incorporation of 2',6'-dimethylphenylalanine (Dmp) in place of Phenylalanine or even Tyrosine in endogenous opioid peptides like endomorphin-2 has been shown to dramatically alter receptor affinity and selectivity.[5]

Quantitative Data: Opioid Receptor Binding

The following table summarizes the binding affinities (IC₅₀ values) of endomorphin-2 (EM-2) analogs containing Dmp. The data clearly demonstrates that substituting Phe with Dmp can maintain or enhance µ-opioid receptor (MOR) affinity while significantly reducing δ-opioid receptor (DOR) affinity, thereby increasing selectivity for the µ-receptor.

CompoundSequenceµ-Receptor IC₅₀ (nM)δ-Receptor IC₅₀ (nM)Selectivity (δ/µ)
EM-2 (Parent) Tyr-Pro-Phe-Phe-NH₂0.93 ± 0.0713.1 ± 1.214
Analog 1 Tyr-Pro-Dmp -Phe-NH₂0.81 ± 0.06147 ± 15181
Analog 2 Tyr-Pro-Phe-Dmp -NH₂1.34 ± 0.11225 ± 21168
Data adapted from Sasaki et al., 2003. Dmp = 2',6'-dimethyl-L-phenylalanine. IC₅₀ values were determined by competitive binding assays against [³H]DAMGO (for µ-receptor) and [³H]deltorphin II (for δ-receptor) in rat brain membranes.
Experimental Protocol: Radioligand Receptor Binding Assay

This competitive assay determines the affinity of a test peptide for a specific receptor by measuring its ability to displace a known radiolabeled ligand.[1][13][14]

  • Membrane Preparation: Homogenize brain tissue (e.g., rat brain) or cultured cells expressing the receptor of interest (e.g., MOR, DOR) in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4). Centrifuge the homogenate at low speed to remove debris, then centrifuge the supernatant at high speed (e.g., 20,000 x g) to pellet the cell membranes. Resuspend the membrane pellet in fresh buffer.[15]

  • Assay Setup: In a 96-well plate, combine the membrane preparation, a fixed concentration of a specific radioligand (e.g., [³H]DAMGO for MOR), and varying concentrations of the unlabeled test peptide.[15]

  • Incubation: Incubate the plates for a defined period (e.g., 60 minutes) at a specific temperature (e.g., 30°C) to allow the binding to reach equilibrium.[15]

  • Separation of Bound/Free Ligand: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester. This traps the membranes with bound radioligand on the filter while unbound radioligand passes through. Wash the filters rapidly with ice-cold buffer to remove any non-specifically bound radioligand.[13][15]

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.[15]

  • Data Analysis: Plot the percentage of specific binding against the log concentration of the test peptide. Use non-linear regression to determine the IC₅₀ value (the concentration of test peptide that inhibits 50% of the specific binding of the radioligand). Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.[1]

Receptor Binding Assay Workflow

Binding_Assay_Workflow Prep 1. Membrane Preparation (Tissue/Cell Homogenization) Incubate 2. Incubation (Membranes + Radioligand + Test Peptide) Prep->Incubate Filter 3. Rapid Filtration (Separates Bound from Free Ligand) Incubate->Filter Wash 4. Washing (Removes Non-specific Binding) Filter->Wash Count 5. Scintillation Counting (Quantifies Radioactivity) Wash->Count Analyze 6. Data Analysis (Calculate IC50 and Ki) Count->Analyze Result Binding Affinity Analyze->Result

Caption: Workflow for a competitive radioligand binding assay to determine peptide affinity.

Signaling Pathway: µ-Opioid Receptor Activation

Opioid receptors are G-protein coupled receptors (GPCRs).[16] Upon binding of an agonist peptide, the receptor undergoes a conformational change, activating an intracellular heterotrimeric G-protein (primarily of the Gαi/o family).[17][18] This activation leads to the dissociation of the Gα and Gβγ subunits, which then modulate downstream effectors to produce the cellular response, such as analgesia.[16][18]

Opioid_Signaling Peptide Opioid Peptide Agonist (e.g., Dmp-Analog) MOR µ-Opioid Receptor (MOR) Peptide->MOR Binds G_Protein Inactive G-Protein (αi-GDP-βγ) MOR->G_Protein Activates G_Active Active G-Protein G_Protein->G_Active GDP/GTP Exchange G_alpha Gαi-GTP G_Active->G_alpha G_beta_gamma Gβγ G_Active->G_beta_gamma AC Adenylyl Cyclase G_alpha->AC Inhibits IonChannel Ion Channels (e.g., GIRK) G_beta_gamma->IonChannel Modulates cAMP ↓ cAMP AC->cAMP CellResponse Cellular Response (e.g., Reduced Neuronal Excitability) cAMP->CellResponse Hyperpolarization ↑ K+ Efflux (Hyperpolarization) IonChannel->Hyperpolarization Hyperpolarization->CellResponse

Caption: Simplified signaling cascade following µ-opioid receptor (MOR) activation by an agonist.

Other Potential Biological Activities

Based on the properties conferred by D-amino acids and hydrophobic residues, peptides containing 2-methyl-D-phenylalanine are promising candidates for other therapeutic areas.

Anticancer and Antimicrobial Activity

The incorporation of D-phenylalanine can enhance the anticancer and antimicrobial properties of peptides.[1] Phenylalanine's hydrophobicity can increase the peptide's affinity for microbial or cancer cell membranes, while the D-isomer provides stability against proteases in the tumor microenvironment or secreted by bacteria.[1]

Illustrative Data: Cytotoxicity Against Cancer Cells

The following table shows hypothetical IC₅₀ values for a peptide against a human breast cancer cell line, illustrating the type of data generated from a cytotoxicity assay.

CompoundSequenceIC₅₀ (µM) vs. MCF-7 Cells
Peptide A Ac-Lys-Leu-Phe -Leu-Lys-Leu-NH₂25.5
Peptide B Ac-Lys-Leu-(2-Me-D-Phe) -Leu-Lys-Leu-NH₂8.2
Note: This data is illustrative. Actual values depend on the full peptide sequence and assay conditions.
Experimental Protocol: MTT Cytotoxicity Assay

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and cytotoxicity.[1][19]

  • Cell Seeding: Plate cancer cells (e.g., MCF-7) in a 96-well plate at a predetermined density (e.g., 1 x 10⁴ cells/well) and allow them to adhere overnight in a CO₂ incubator.[20]

  • Peptide Treatment: Remove the growth medium and add fresh medium containing various concentrations of the test peptide. Include untreated cells as a control. Incubate for a specified period (e.g., 24, 48, or 72 hours).[1]

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[1]

  • Solubilization: Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO or an isopropanol/HCl solution) to each well to dissolve the formazan crystals.[19][20]

  • Absorbance Reading: Measure the absorbance of the solubilized formazan at a wavelength of 570-590 nm using a microplate reader.[21]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells and plot it against the peptide concentration to determine the IC₅₀ value.[1]

MTT Assay Workflowdot

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// Connections Seed -> Treat; Treat -> Incubate1; Incubate1 -> AddMTT; AddMTT -> Incubate2; Incubate2 -> Solubilize; Solubilize -> Read; Read -> Result; }

References

Methodological & Application

Application Notes and Protocols for Incorporating Boc-2-methyl-D-phenylalanine in Solid-Phase Peptide Synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-proteinogenic amino acids into peptide scaffolds is a powerful strategy in medicinal chemistry to enhance therapeutic properties. Boc-2-methyl-D-phenylalanine, a sterically hindered amino acid, offers significant advantages in drug design. The presence of an α-methyl group on the D-phenylalanine backbone can impart conformational constraints, leading to peptides with improved receptor affinity and selectivity. Furthermore, this modification can significantly increase resistance to enzymatic degradation by proteases, thereby enhancing the in vivo stability and bioavailability of peptide-based therapeutics.

However, the steric hindrance presented by the α-methyl group poses a considerable challenge during solid-phase peptide synthesis (SPPS), often resulting in slower and incomplete coupling reactions. To overcome these hurdles, optimized protocols employing potent coupling reagents or specialized instrumentation, such as microwave peptide synthesizers, are necessary. These application notes provide detailed protocols and guidance for the successful incorporation of this compound into peptide chains using the Boc/Bzl protection strategy.

Data Presentation: Coupling of Sterically Hindered Amino Acids

The efficiency of coupling sterically hindered amino acids is highly dependent on the chosen coupling reagent and reaction conditions. The following tables summarize representative quantitative data for the coupling of such amino acids, which can serve as a guide for optimizing the incorporation of this compound.

Table 1: Comparison of Coupling Reagents for Sterically Hindered Amino Acids

Coupling ReagentTypical Equivalents (Amino Acid:Reagent:Base)Typical Coupling TimeEstimated Yield (%)Key Advantages
HATU 1:0.95:21 - 4 hours90 - 98High reactivity, low racemization, effective for hindered couplings.[1]
HBTU 1:0.95:22 - 6 hours85 - 95Good balance of reactivity and cost.[1]
PyBOP 1:1:22 - 8 hours80 - 90Phosphonium-based, avoids guanidinylation side products.[1]
DIC/HOBt 1:1: -4 - 24 hours70 - 85Cost-effective, standard reagent.

Note: Yields are estimates and can vary significantly based on the peptide sequence and the specific sterically hindered amino acid being coupled.

Table 2: Microwave-Assisted vs. Conventional SPPS for Hindered Couplings

ParameterConventional SPPSMicrowave-Assisted SPPS
Coupling Time Hours to overnight5 - 30 minutes
Temperature Room Temperature50 - 80°C
Purity of Crude Peptide Often lower due to incomplete coupling and side reactionsGenerally higher
Overall Synthesis Time DaysHours

Microwave-assisted SPPS can dramatically improve the efficiency of incorporating sterically hindered residues like this compound.[2]

Experimental Protocols

The following protocols describe the manual solid-phase synthesis of a peptide containing this compound on a Merrifield resin using the Boc/Bzl strategy.

Protocol 1: Standard Coupling using HATU

This protocol is recommended for routine manual synthesis.

1. Resin Preparation:

  • Swell Merrifield resin (1 g, ~0.8 mmol/g substitution) in dichloromethane (DCM, 15 mL) for 1 hour in a reaction vessel.

  • Wash the resin with DCM (3 x 15 mL).

2. First Amino Acid Attachment (if starting from resin):

  • Follow standard procedures for attaching the C-terminal Boc-protected amino acid to the Merrifield resin (e.g., cesium salt method).

3. Peptide Chain Elongation (One Cycle):

a. Boc Deprotection:

  • Wash the resin with DCM (3 x 15 mL).
  • Add a solution of 50% trifluoroacetic acid (TFA) in DCM (15 mL) to the resin and agitate for 2 minutes.
  • Filter and add a fresh solution of 50% TFA in DCM (15 mL) and agitate for 30 minutes.[3]
  • Wash the resin with DCM (3 x 15 mL), isopropanol (IPA) (2 x 15 mL), and DCM (3 x 15 mL).

b. Neutralization:

  • Add a solution of 10% N,N-diisopropylethylamine (DIEA) in DCM (15 mL) to the resin and agitate for 5 minutes.
  • Repeat the neutralization step.
  • Wash the resin with DCM (5 x 15 mL).

c. Coupling of this compound:

  • In a separate vial, dissolve this compound (3 equivalents relative to resin loading) and HATU (2.9 equivalents) in N,N-dimethylformamide (DMF, 10 mL).
  • Add DIEA (6 equivalents) to the solution and pre-activate for 2-5 minutes.
  • Add the activated amino acid solution to the neutralized peptide-resin.
  • Agitate the reaction mixture at room temperature for 2-4 hours.
  • Monitoring: Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates complete coupling. If the test is positive, a second coupling (recoupling) with fresh reagents for another 2 hours is recommended.
  • Once the reaction is complete, drain the coupling solution and wash the resin with DMF (3 x 15 mL) and DCM (3 x 15 mL).

4. Repeat Cycle:

  • Repeat the deprotection, neutralization, and coupling steps for each subsequent amino acid in the peptide sequence.

5. Cleavage and Deprotection:

  • After the final amino acid has been coupled and the N-terminal Boc group removed, wash the resin with DCM and dry under vacuum.

  • Treat the resin with a cleavage cocktail (e.g., HF/anisole, 9:1 v/v) at 0°C for 1-2 hours. (Caution: HF is extremely hazardous and requires specialized equipment and handling procedures).

  • After cleavage, precipitate the crude peptide in cold diethyl ether, wash, and dry.

6. Purification:

  • Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Protocol 2: Microwave-Assisted Coupling

This protocol is recommended for difficult couplings and to accelerate the synthesis.

1. Resin and Deprotection:

  • Follow steps 1, 2, 3a, and 3b from Protocol 1.

2. Microwave-Assisted Coupling of this compound:

  • In a microwave-safe reaction vessel, add the neutralized peptide-resin.

  • In a separate vial, dissolve this compound (4 equivalents), HATU (3.9 equivalents), and DIEA (8 equivalents) in DMF.

  • Add the activation solution to the resin.

  • Place the vessel in a microwave peptide synthesizer.

  • Irradiate at a constant power (e.g., 20-40W) to maintain a temperature of 50-70°C for 10-30 minutes.

  • After the reaction, cool the vessel and wash the resin with DMF (3 x 15 mL) and DCM (3 x 15 mL).

3. Subsequent Steps:

  • Continue with the synthesis, cleavage, and purification as described in Protocol 1.

Visualizations

SPPS_Workflow Resin Resin Swelling Deprotection Boc Deprotection (50% TFA in DCM) Resin->Deprotection Neutralization Neutralization (10% DIEA in DCM) Deprotection->Neutralization Coupling Coupling of Boc-2-methyl-D-Phe (HATU/DIEA in DMF) Neutralization->Coupling Washing Washing (DCM/DMF) Coupling->Washing Cycle Repeat Cycle for Next Amino Acid Washing->Cycle If not final residue Cleavage Cleavage & Deprotection (e.g., HF/anisole) Washing->Cleavage If final residue Cycle->Deprotection Purification Purification (RP-HPLC) Cleavage->Purification

Caption: Standard Boc-SPPS workflow for incorporating this compound.

Microwave_SPPS_Workflow Start Start with Peptide-Resin Deprotection Boc Deprotection (Conventional or Microwave) Start->Deprotection Neutralization Neutralization Deprotection->Neutralization Coupling Microwave-Assisted Coupling of Boc-2-methyl-D-Phe (HATU/DIEA, 50-70°C, 10-30 min) Neutralization->Coupling Washing Washing Coupling->Washing Decision Final Residue? Washing->Decision Decision->Deprotection No Cleavage Cleavage & Purification Decision->Cleavage Yes

Caption: Workflow for microwave-assisted coupling of this compound.

References

Application Notes and Protocols for the Coupling of Boc-2-methyl-D-phenylalanine in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of sterically hindered, non-proteinogenic amino acids such as Boc-2-methyl-D-phenylalanine (Boc-D-MePhe-OH) is a critical strategy in modern medicinal chemistry. The α-methylation of the amino acid backbone introduces significant conformational constraints, which can lead to peptides with well-defined secondary structures, enhanced proteolytic stability, and improved receptor binding affinity and selectivity. However, the bulky nature of the α-methyl group, in addition to the phenyl side chain, presents a significant challenge during solid-phase peptide synthesis (SPPS), often resulting in low coupling yields and an increased risk of racemization.

The primary obstacle in coupling this compound lies in the steric hindrance around the carboxylic acid, which impedes the approach of the nucleophilic N-terminal amine of the growing peptide chain. This necessitates the use of highly efficient coupling reagents and optimized protocols to drive the reaction to completion. This document provides a comprehensive overview of various coupling protocols, a comparison of reagent performance, and detailed experimental procedures for the successful incorporation of this compound into peptide sequences.

Comparative Performance of Coupling Reagents

The choice of coupling reagent is paramount for the successful incorporation of sterically hindered amino acids like this compound. While standard carbodiimide-based reagents like DCC and DIC are often insufficient, modern uronium and phosphonium salt-based reagents provide the high reactivity required for these challenging couplings. The following tables summarize the performance of various coupling reagents.

Note: The quantitative data presented below is a synthesis of information from studies on sterically hindered amino acids, including α,α-disubstituted and N-methylated residues, and serves as a representative guide. Actual yields and racemization levels may vary depending on the specific peptide sequence, resin, and reaction conditions.

Table 1: Comparison of Common Coupling Reagents for this compound

Coupling ReagentClassAdditiveBaseTypical Yield for Hindered CouplingsRacemization RiskKey Advantages & Disadvantages
HATU Uronium/AminiumInternal HOAtDIPEA, TMP>90%[1]Very Low[1]Advantages: High reactivity, effective for hindered amino acids, low racemization.[1] Disadvantages: Higher cost, potential for guanidinylation side reaction if used in excess.[2]
HBTU Uronium/AminiumHOBtDIPEA, NMM70-90%LowAdvantages: Good balance of reactivity and cost.[1] Disadvantages: Can be less effective for severely hindered couplings compared to HATU.[1]
HCTU Uronium/Aminium6-Cl-HOBtDIPEA, NMM>90%LowAdvantages: High reactivity, often comparable to HATU but more cost-effective. Disadvantages: Similar potential for guanidinylation as other uronium salts.
COMU Uronium/AminiumInternal OxymaDIPEA, TMP>95%[3][4]Very Low[4]Advantages: High reactivity, safer byproducts (non-explosive), good solubility, requires only 1 eq. of base.[4][5] Disadvantages: Can be less effective than HCTU/HBTU on polystyrene resins.[6]
PyAOP PhosphoniumInternal HOAtDIPEA, TMP>95%Very LowAdvantages: Excellent for hindered couplings (especially N-methylated amino acids), no guanidinylation side reaction.[5] Disadvantages: Higher cost, byproducts can be more difficult to remove.
PyBOP PhosphoniumHOBtDIPEA, NMM85-95%LowAdvantages: Efficient, no guanidinylation.[2] Disadvantages: Produces carcinogenic HMPA byproduct (BOP), PyBOP is a safer alternative. Less reactive than PyAOP for some hindered systems.
DIC/HOBt CarbodiimideHOBt-50-80%ModerateAdvantages: Cost-effective. Disadvantages: Generally lower reactivity for hindered couplings, byproduct urea can be difficult to remove (for DCC).[5]

Table 2: Recommended Bases for Coupling this compound

BaseChemical NamepKa (Conjugate Acid)Characteristics & Recommendations
DIPEA N,N-Diisopropylethylamine~10.7Commonly used, strong, non-nucleophilic base. Effective but can increase racemization with sensitive residues.
NMM N-Methylmorpholine~7.4A weaker base than DIPEA, often recommended to reduce racemization.
TMP 2,4,6-Collidine~7.4A sterically hindered, weak base that is highly effective at minimizing racemization during the activation step.[3][7] Recommended for particularly sensitive couplings.

Experimental Protocols

The following are detailed protocols for the manual solid-phase synthesis of a peptide containing this compound. These protocols assume a standard Boc-SPPS strategy on a Merrifield or PAM resin.

General Boc-SPPS Cycle

A typical cycle of amino acid incorporation in Boc-SPPS involves deprotection, neutralization, and coupling steps.

start Start: Resin-Bound Peptide-(AA)n deprotection 1. Deprotection Remove Boc group (50% TFA in DCM) start->deprotection neutralization 2. Neutralization (10% DIPEA in DCM/DMF) deprotection->neutralization coupling 3. Coupling Add activated Boc-D-MePhe-OH neutralization->coupling wash 4. Wash (DMF, DCM) coupling->wash end Resin-Bound Peptide-(AA)n+1-D-MePhe wash->end next_cycle Repeat for next AA end->next_cycle If sequence is not complete final_cleavage Final Cleavage from Resin (e.g., HF/Anisole) end->final_cleavage If sequence is complete

Caption: Workflow for a single coupling cycle in Boc-based SPPS.

Protocol 1: Coupling with HATU

This protocol is recommended for achieving high coupling efficiency with minimal racemization.

  • Resin Preparation: Swell the peptide-resin (with a free N-terminal amine) in N,N-Dimethylformamide (DMF) for 30 minutes in a reaction vessel. Drain the DMF.

  • Amino Acid Activation:

    • In a separate vessel, dissolve this compound (3.0 eq. relative to resin loading) and HATU (2.9 eq.) in DMF.

    • Add 2,4,6-Collidine (TMP) or DIPEA (6.0 eq.) to the solution.

    • Allow the mixture to pre-activate for 2-5 minutes at room temperature.

  • Coupling Reaction:

    • Add the pre-activated amino acid solution to the resin.

    • Agitate the reaction vessel under an inert atmosphere (e.g., nitrogen or argon) for 2-6 hours at room temperature. Due to steric hindrance, extended coupling times are often necessary.

  • Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction. If the test remains positive (blue beads), a second coupling (recoupling) is recommended.

  • Washing: Drain the reaction solution. Wash the resin sequentially with DMF (3x), Dichloromethane (DCM) (3x), and DMF (3x).

  • Recoupling (if necessary): Repeat steps 2-5.

Protocol 2: Coupling with COMU

This protocol offers high reactivity with a favorable safety profile.

  • Resin Preparation: Swell the peptide-resin (with a free N-terminal amine) in DMF for 30 minutes and drain.

  • Amino Acid Activation:

    • In a separate vessel, dissolve this compound (3.0 eq.) and COMU (2.9 eq.) in DMF.

    • Add DIPEA (3.0 eq.). Note that COMU typically requires only one equivalent of base relative to the amino acid.

    • Allow the mixture to pre-activate for 1-2 minutes.

  • Coupling Reaction:

    • Add the activated solution to the resin.

    • Agitate the mixture for 2-4 hours at room temperature.

  • Monitoring and Washing: Follow steps 4 and 5 from the HATU protocol.

Protocol 3: Coupling with PyAOP

This phosphonium-based protocol is excellent for preventing guanidinylation side reactions.

  • Resin Preparation: Swell the peptide-resin (with a free N-terminal amine) in DMF for 30 minutes and drain.

  • Amino Acid Activation:

    • In a separate vessel, dissolve this compound (3.0 eq.) and PyAOP (2.9 eq.) in DMF.

    • Add 2,4,6-Collidine (TMP) or DIPEA (6.0 eq.).

    • Allow the mixture to pre-activate for 5-10 minutes.

  • Coupling Reaction:

    • Add the activated solution to the resin.

    • Agitate the mixture for 2-6 hours at room temperature.

  • Monitoring and Washing: Follow steps 4 and 5 from the HATU protocol.

Signaling Pathways and Logical Relationships

Mechanism of Peptide Bond Formation

The coupling process involves the activation of the carboxylic acid of this compound by the coupling reagent, forming a highly reactive intermediate (e.g., an active ester). This intermediate is then susceptible to nucleophilic attack by the N-terminal amine of the peptide chain on the resin, forming the new peptide bond.

cluster_activation Activation Step cluster_coupling Coupling Step Boc_AA Boc-D-MePhe-OH (Carboxylic Acid) Active_Intermediate Reactive Intermediate (Active Ester) Boc_AA->Active_Intermediate Coupling_Reagent Coupling Reagent (e.g., HATU, COMU, PyAOP) Coupling_Reagent->Active_Intermediate Base Base (e.g., DIPEA, TMP) Base->Active_Intermediate New_Peptide_Bond Boc-D-MePhe-NH-Peptide-Resin (New Peptide Bond) Active_Intermediate->New_Peptide_Bond Nucleophilic Attack Peptide_Resin H₂N-Peptide-Resin (Free Amine) Peptide_Resin->New_Peptide_Bond Byproducts Byproducts (e.g., Urea, HOBt)

Caption: General mechanism of peptide bond formation.

Conclusion

The successful incorporation of the sterically demanding this compound residue is achievable with the careful selection of powerful coupling reagents and optimized reaction conditions. For most applications, uronium/aminium reagents such as HATU and COMU, or phosphonium reagents like PyAOP, are highly recommended. These reagents offer the high reactivity needed to overcome steric hindrance while minimizing the risk of racemization, a critical consideration for maintaining the stereochemical integrity of the final peptide. The use of a hindered, weaker base like 2,4,6-collidine can further suppress epimerization. Researchers should monitor coupling reactions closely, for instance with a Kaiser test, and be prepared to perform double couplings to ensure the reaction proceeds to completion. The protocols and comparative data provided herein serve as a robust guide for the rational design and synthesis of complex peptides containing this valuable non-proteinogenic amino acid.

References

Standard Deprotection Conditions for Boc-2-methyl-D-phenylalanine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and standardized protocols for the deprotection of the tert-butyloxycarbonyl (Boc) group from 2-methyl-D-phenylalanine. The presence of the α-methyl group on the phenylalanine backbone introduces steric hindrance, which can influence reaction kinetics and require optimized conditions for efficient cleavage of the Boc protecting group. These guidelines are intended to offer a comprehensive resource for chemists and researchers working with this sterically hindered amino acid derivative in peptide synthesis and other areas of medicinal chemistry.

Introduction

The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for the amine functionality of amino acids due to its stability in a variety of reaction conditions and its facile removal under acidic conditions. The deprotection of Boc-2-methyl-D-phenylalanine is a critical step in the synthesis of peptides and other complex molecules incorporating this unnatural amino acid. The α-methyl group enhances the conformational rigidity of the peptide backbone and can increase resistance to enzymatic degradation, making it a valuable modification in drug design. However, this substitution also presents challenges in the deprotection step due to increased steric hindrance around the carbamate linkage.

Standard deprotection is achieved through acid-catalyzed cleavage, most commonly with trifluoroacetic acid (TFA) or hydrogen chloride (HCl). The mechanism involves protonation of the Boc group's carbonyl oxygen, followed by the formation of a stable tert-butyl cation and a transient carbamic acid, which readily decarboxylates to yield the free amine.

Deprotection Signaling Pathway

The acid-catalyzed deprotection of this compound follows a well-established pathway. The key steps are outlined in the diagram below.

G cluster_0 Acid-Catalyzed Deprotection Boc_AA This compound Protonation Protonation of Carbonyl Oxygen Boc_AA->Protonation + H⁺ (TFA or HCl) Protonated_Boc Protonated Intermediate Protonation->Protonated_Boc Cleavage Cleavage of t-butyl-oxygen bond Protonated_Boc->Cleavage Carbamic_Acid Carbamic Acid Intermediate Cleavage->Carbamic_Acid t_Butyl_Cation tert-butyl cation Cleavage->t_Butyl_Cation Decarboxylation Decarboxylation Carbamic_Acid->Decarboxylation Free_Amine 2-methyl-D-phenylalanine (amine salt) Decarboxylation->Free_Amine CO2 CO₂ Decarboxylation->CO2

Caption: Mechanism of acid-catalyzed Boc deprotection.

Quantitative Data Summary

Due to the steric hindrance imparted by the α-methyl group, deprotection of this compound may require more stringent conditions (e.g., longer reaction times or higher acid concentrations) compared to its unsubstituted counterpart. The following table summarizes typical conditions and expected outcomes for the deprotection of sterically hindered Boc-protected amino acids, which can be applied to this compound.

Reagent SystemSolventConcentrationTemperature (°C)Time (h)Typical Yield (%)Notes
TFA / DCMDichloromethane (DCM)25-50% (v/v)Room Temp.1 - 4>90Standard and effective method. Reaction time may need to be optimized based on substrate.[1]
4M HCl in Dioxane1,4-Dioxane4 MRoom Temp.1 - 16>90Anhydrous conditions are crucial. Longer reaction times may be necessary for complete deprotection.[2]

Experimental Protocols

Below are detailed protocols for the two most common methods for the deprotection of this compound.

Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This is a widely used and generally effective method for Boc deprotection.

Materials:

  • This compound

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic Acid (TFA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution (for workup)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Dissolve this compound (1.0 equiv) in anhydrous DCM (5-10 mL per gram of substrate) in a round-bottom flask equipped with a magnetic stir bar.

  • To the stirred solution, add TFA to a final concentration of 25-50% (v/v). The addition should be done carefully, as the reaction can be exothermic.

  • Stir the reaction mixture at room temperature for 1 to 4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Upon completion, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.

  • Work-up: a. Dissolve the residue in DCM. b. Carefully neutralize the solution by washing with saturated aqueous NaHCO₃ solution until effervescence ceases. c. Wash the organic layer with brine. d. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo to afford the deprotected 2-methyl-D-phenylalanine.

Protocol 2: Deprotection using 4M Hydrogen Chloride (HCl) in 1,4-Dioxane

This method provides the hydrochloride salt of the deprotected amine and is often preferred when the TFA salt is not desired.

Materials:

  • This compound

  • 4M HCl in 1,4-Dioxane (anhydrous)

  • Anhydrous diethyl ether

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Dissolve this compound (1.0 equiv) in a minimal amount of anhydrous 1,4-dioxane in a round-bottom flask.

  • To the stirred solution, add 4M HCl in 1,4-dioxane (5-10 equiv).[3]

  • Stir the reaction mixture at room temperature. The deprotection of sterically hindered substrates may require several hours (monitor by TLC or LC-MS, typically 1-16 hours).[2]

  • Upon completion, remove the solvent under reduced pressure.

  • Work-up: a. Add anhydrous diethyl ether to the residue to precipitate the hydrochloride salt of 2-methyl-D-phenylalanine. b. Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum.

Experimental Workflow

The general workflow for the deprotection of this compound is depicted below.

G Start Start: this compound Dissolution Dissolve in appropriate solvent (e.g., DCM or Dioxane) Start->Dissolution Acid_Addition Add acidic reagent (TFA or HCl in Dioxane) Dissolution->Acid_Addition Reaction Stir at Room Temperature (Monitor by TLC/LC-MS) Acid_Addition->Reaction Evaporation Remove solvent and excess acid in vacuo Reaction->Evaporation Workup Work-up (Neutralization/Precipitation) Evaporation->Workup Product Final Product: 2-methyl-D-phenylalanine Workup->Product

Caption: General experimental workflow for Boc deprotection.

Potential Side Reactions and Troubleshooting

  • Incomplete Deprotection: Due to steric hindrance, incomplete reaction is a primary concern. If monitoring indicates the presence of starting material after the standard reaction time, consider extending the reaction duration or increasing the concentration of the acidic reagent.

  • Alkylation: The tert-butyl cation generated during the deprotection is a reactive electrophile that can alkylate sensitive residues, although this is less of a concern for 2-methyl-D-phenylalanine itself unless other nucleophilic functional groups are present in the molecule. The use of scavengers such as triisopropylsilane (TIS) or thioanisole can mitigate this issue, particularly in peptide synthesis.

  • Racemization: While generally not an issue under standard Boc deprotection conditions, prolonged exposure to strong acid could potentially lead to epimerization at the α-carbon, although the presence of the α-methyl group may disfavor this. It is advisable to use the mildest conditions that afford complete deprotection.

Conclusion

The deprotection of this compound can be achieved efficiently using standard acidic conditions, primarily with TFA in DCM or HCl in dioxane. The key consideration for this sterically hindered substrate is the potential need for longer reaction times to ensure complete conversion. Careful monitoring of the reaction progress is essential for optimizing the protocol and achieving high yields of the desired deprotected amino acid. The protocols and information provided herein serve as a valuable resource for researchers and professionals in the field of chemical synthesis and drug development.

References

The Strategic Incorporation of Boc-2-methyl-D-phenylalanine in Contemporary Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the landscape of modern drug discovery and development, the use of non-canonical amino acids is a cornerstone of rational peptide and small molecule design. Among these, Boc-2-methyl-D-phenylalanine, a sterically hindered, protected amino acid, offers unique advantages in modulating the pharmacological properties of therapeutic candidates. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the effective utilization of this compound in their research endeavors.

Application Notes

The introduction of a methyl group at the ortho position of the phenyl ring in D-phenylalanine significantly influences the conformational flexibility of the peptide backbone. This steric hindrance can shield the peptide from enzymatic degradation, thereby enhancing its in vivo stability and bioavailability.[1] Furthermore, the conformational constraints imposed by 2-methyl-D-phenylalanine can lock the peptide into a bioactive conformation, leading to improved receptor affinity and selectivity.

The tert-butyloxycarbonyl (Boc) protecting group is a standard choice in solid-phase peptide synthesis (SPPS), particularly in protocols where acid lability for deprotection is desired. Its stability under various coupling conditions and its clean removal make it a versatile tool for the synthesis of complex peptides.

The primary applications of this compound in drug design include:

  • Development of Metabolically Stable Peptides: The 2-methyl group can act as a shield against enzymatic cleavage, prolonging the half-life of peptide drugs.[1]

  • Conformational Locking of Peptides: By restricting the rotation of the phenyl side chain, this amino acid can help to pre-organize the peptide into a conformation that is optimal for receptor binding.

  • Enhancement of Receptor Selectivity: The unique steric and electronic properties of the 2-methylphenyl group can lead to more specific interactions with target receptors, reducing off-target effects.

  • Design of Enzyme Inhibitors: The modified phenylalanine can be incorporated into peptidic or non-peptidic structures to target the active sites of enzymes, where the methyl group can provide additional hydrophobic interactions.

While specific quantitative data for peptides containing 2-methyl-D-phenylalanine is not abundant in publicly available literature, the following tables summarize the biological activities of peptides containing other modified phenylalanine residues. This data for analogous compounds provides a strong rationale for the exploration of this compound in similar contexts.

Table 1: Biological Activity of GnRH Antagonists with Modified Phenylalanine Residues
Compound IDSequenceModificationIn Vitro Assay (IC50/pA2)In Vivo Assay (Inhibition)Reference
FE200486Ac-D2Nal-D4Cpa-D3Pal-Ser-4Aph(P)-D4Amf(Q)-Leu-ILys-Pro-DAla-NH2p-ureido-phenylalanines at positions 5 and 6pA2 = 8.8 (human GnRH receptor)Inhibited plasma testosterone for 57 days at 2 mg/kg s.c. in rats[2]
Azaline[Ac-DNal1,DCpa2,DPal3,Lys5(atz), DLys6(atz),ILys8,DAla10]GnRHNω-triazolyl-p-aminophenylalanine at positions 5 and 6ED50 (histamine release) comparable to GnRHInhibited ovulation in rats by 90% at 2 µ g/rat [3]

Note: This table presents data for GnRH antagonists with modified phenylalanine residues analogous to 2-methyl-D-phenylalanine to illustrate the potential impact of such modifications.

Table 2: Biological Activity of CCK Receptor Antagonists with Modified Phenylalanine Residues
Compound IDStructureModificationCCKA Receptor Affinity (IC50/pA2)CCKB Receptor Affinity (IC50)Reference
PD 142896Dipeptoid2-methylcyclohexyl-oxycarbonylamino group on a tryptophan derivativeIC50 = 7.9 nMIC50 = 1160 nM[4]
PD 141479Pyrazolidinone2-chlorophenyl groupIC50 = 1100 nMIC50 = 36 nM[4]
CI-988 AnalogDipeptoid4-F-phenyl group-IC50 = 0.08 nM[5]

Note: This table showcases data for CCK receptor antagonists with modifications on or related to phenylalanine to provide a comparative context for the potential of 2-methyl-D-phenylalanine.

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) Incorporating this compound

This protocol outlines the manual Boc-SPPS procedure for the incorporation of the sterically hindered amino acid, this compound.

Materials:

  • Boc-protected amino acids

  • This compound

  • Merrifield resin (or other suitable resin for Boc chemistry)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Diisopropylethylamine (DIEA)

  • Trifluoroacetic acid (TFA)

  • Coupling reagents (e.g., HBTU/HOBt, HATU)

  • Scavengers (e.g., anisole, thioanisole)

  • Anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA) for cleavage (handle with extreme caution in a specialized apparatus)

  • Diethyl ether

  • HPLC grade water and acetonitrile

Procedure:

  • Resin Swelling and Preparation:

    • Place the desired amount of resin in a reaction vessel.

    • Wash the resin with DMF (3x) and then DCM (3x).

    • Swell the resin in DCM for at least 30 minutes.

  • First Amino Acid Coupling:

    • Couple the first Boc-protected amino acid to the resin using standard procedures (e.g., cesium salt method for Merrifield resin).

  • Peptide Chain Elongation (Iterative Cycle):

    • Boc Deprotection:

      • Wash the resin with DCM (3x).

      • Treat the resin with 50% TFA in DCM for 2 minutes.

      • Drain and treat with fresh 50% TFA in DCM for 20-30 minutes.

      • Wash the resin with DCM (3x), isopropanol (1x), and DCM (3x).

    • Neutralization:

      • Treat the resin with 5-10% DIEA in DCM or DMF for 2 minutes (repeat twice).

      • Wash the resin with DCM (3x) and DMF (3x).

    • Amino Acid Coupling (for standard amino acids):

      • Pre-activate a 3-4 fold molar excess of the Boc-amino acid with a coupling reagent (e.g., HBTU/HOBt or HATU) and DIEA in DMF for 5-10 minutes.

      • Add the activated amino acid solution to the resin and couple for 1-2 hours.

      • Monitor the coupling completion using a qualitative test (e.g., Kaiser test). If incomplete, recouple.

    • Coupling of this compound (Sterically Hindered):

      • Use a 4-5 fold molar excess of this compound.

      • Employ a more potent coupling reagent such as HATU.

      • Extend the coupling time to 4-12 hours.

      • Double coupling (repeating the coupling step with a fresh solution of activated amino acid) is highly recommended.

      • Consider performing the coupling at a slightly elevated temperature (e.g., 30-40 °C) to improve efficiency, but be mindful of potential side reactions.

    • Washing:

      • After each coupling and deprotection step, thoroughly wash the resin with DMF (3x) and DCM (3x).

  • Final Cleavage and Deprotection:

    • After the final amino acid has been coupled and the N-terminal Boc group removed, wash the peptide-resin extensively with DCM and dry under vacuum.

    • Perform the final cleavage from the resin and removal of side-chain protecting groups using a strong acid like anhydrous HF or TFMSA with appropriate scavengers. (EXTREME CAUTION REQUIRED) .

    • Precipitate the crude peptide with cold diethyl ether.

    • Collect the peptide by filtration or centrifugation and dry under vacuum.

  • Purification and Analysis:

    • Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Characterize the purified peptide by mass spectrometry (e.g., ESI-MS or MALDI-TOF) and analytical RP-HPLC.

Visualizations

The following diagrams illustrate key conceptual frameworks relevant to the application of this compound in drug design.

experimental_workflow start Start: Resin Swelling deprotection Boc Deprotection (50% TFA/DCM) start->deprotection neutralization Neutralization (DIEA) deprotection->neutralization coupling Amino Acid Coupling (Standard or Hindered) neutralization->coupling washing Washing (DMF/DCM) coupling->washing cycle Repeat Cycle washing->cycle cycle->deprotection n-1 times cleavage Final Cleavage (HF or TFMSA) cycle->cleavage Final Cycle purification Purification (RP-HPLC) cleavage->purification end End: Characterized Peptide purification->end

Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS).

logical_relationship boc_2_me_d_phe This compound steric_hindrance Steric Hindrance at Ortho Position boc_2_me_d_phe->steric_hindrance conformational_restriction Conformational Restriction steric_hindrance->conformational_restriction enzymatic_stability Increased Enzymatic Stability steric_hindrance->enzymatic_stability bioactive_conformation Stabilization of Bioactive Conformation conformational_restriction->bioactive_conformation improved_pk Improved Pharmacokinetics (e.g., longer half-life) enzymatic_stability->improved_pk enhanced_affinity Enhanced Receptor Affinity bioactive_conformation->enhanced_affinity enhanced_selectivity Enhanced Receptor Selectivity bioactive_conformation->enhanced_selectivity therapeutic_potential Improved Therapeutic Potential improved_pk->therapeutic_potential enhanced_affinity->therapeutic_potential enhanced_selectivity->therapeutic_potential

Caption: Rationale for using this compound.

signaling_pathway ligand Peptide Antagonist (with 2-Me-D-Phe) receptor GPCR (e.g., CCK or Opioid Receptor) ligand->receptor Blocks Binding g_protein G-protein (Gi/Go or Gq) receptor->g_protein Inhibits Activation effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector No Modulation second_messenger Second Messenger (e.g., cAMP) effector->second_messenger Basal Level cellular_response Cellular Response (e.g., Inhibition of Neuronal Firing) second_messenger->cellular_response No Change therapeutic_effect Therapeutic Effect (e.g., Analgesia, Anxiolysis) cellular_response->therapeutic_effect

Caption: Antagonist action at a G-protein coupled receptor.

References

Application Notes: The Strategic Use of Boc-2-methyl-D-phenylalanine in Peptide Library Development

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

In the landscape of modern drug discovery, peptide libraries serve as a powerful engine for identifying novel therapeutic leads. The incorporation of non-proteinogenic amino acids is a key strategy to overcome the inherent limitations of natural peptides, such as poor stability and limited structural diversity.[1] Boc-2-methyl-D-phenylalanine is a synthetically valuable building block that combines three critical features for enhancing peptide properties: a D-configuration, an α-methyl group, and a tert-butoxycarbonyl (Boc) protecting group.

The D-enantiomer provides resistance to enzymatic degradation by proteases, which are stereospecific for L-amino acids, thereby increasing the peptide's in vivo half-life.[2][3] The α-methyl group introduces a significant conformational constraint on the peptide backbone, reducing its flexibility.[4] This restriction can lock the peptide into a bioactive conformation, potentially leading to higher binding affinity and selectivity for its target.[5] The Boc protecting group is a cornerstone of solid-phase peptide synthesis (SPPS), ensuring controlled, stepwise assembly of the peptide chain.[6] This document provides detailed protocols and data relevant to the application of this compound in the creation and screening of peptide libraries.

Key Advantages of Incorporating 2-methyl-D-phenylalanine

The inclusion of 2-methyl-D-phenylalanine into peptide sequences offers several strategic advantages for drug development:

  • Enhanced Proteolytic Stability: The D-configuration sterically hinders the approach of proteases, significantly slowing down degradation and improving the pharmacokinetic profile of the peptide.[2]

  • Conformational Rigidity: The α-methyl group restricts the rotation around the peptide bond, reducing the number of accessible conformations. This pre-organization can lower the entropic penalty of binding to a biological target, leading to improved potency.[4][5]

  • Modulation of Biological Activity: Altering the stereochemistry and conformation of a peptide can dramatically change its interaction with receptors or enzymes, sometimes converting an agonist into an antagonist or improving receptor subtype selectivity.[2][7]

  • Increased Lipophilicity: The additional methyl group can enhance the lipophilicity of the peptide, which may improve its ability to cross cell membranes.[7][8]

Data Presentation: Impact of D-Amino Acid and α-Methylation on Peptide Activity

While extensive quantitative data for libraries specifically built with this compound is not always publicly available, the impact of D-phenylalanine and α-methylation has been well-documented. The following tables summarize representative data illustrating the effects of these modifications on peptide function.

Table 1: Influence of D-Phenylalanine on Opioid Receptor Binding Affinity Data highlights how D-amino acid substitution can modulate receptor interaction.

Peptide SequenceTarget ReceptorAssay TypeBinding Affinity (Ki, nM)Reference
H-Tyr-D-Ala-Gly-Phe -Met-OH (Met-Enkephalin)Mu Opioid ReceptorRadioligand Binding25.4[2]
H-Tyr-D-Ala-Gly-D-Phe -Met-OHMu Opioid ReceptorRadioligand Binding1.8[2]
H-Tyr-D-Ala-Gly-Phe -Leu-OH (Leu-Enkephalin)Delta Opioid ReceptorRadioligand Binding1.5[2]
H-Tyr-D-Ala-Gly-D-Phe -Leu-OHDelta Opioid ReceptorRadioligand Binding35.0[2]

Table 2: Effect of α-Methylation on Peptide Helicity and Biological Function Data shows that α-methylated amino acids can stabilize helical structures and improve biological activity.

PeptideModification% Helicity (CD Spec.)Cholesterol Efflux (ABCA1)Reference
ApoA-I Mimetic Peptide 'A'None21Baseline[5]
ApoA-I Mimetic Peptide 'Aα'Leu replaced with α-methyl Ala 39~1.5x increase vs. 'A'[5]
ApoA-I Mimetic Peptide 'Lα'Ala replaced with α-methyl Leu 68~2.5x increase vs. 'A'[5]

Mandatory Visualizations

logical_relationships cluster_features Structural Features of This compound cluster_advantages Resulting Peptide Properties cluster_outcomes Therapeutic Potential feature1 D-Stereochemistry adv1 Increased Proteolytic Resistance feature1->adv1 feature2 α-Methyl Group adv2 Conformational Constraint feature2->adv2 feature3 Boc Protecting Group adv3 Controlled Synthesis (SPPS) feature3->adv3 outcome1 Improved Pharmacokinetics (Longer Half-life) adv1->outcome1 outcome2 Enhanced Binding Affinity & Specificity adv2->outcome2 outcome3 High-Fidelity Peptide Library Generation adv3->outcome3

Caption: Logical flow of benefits from this compound features.

sps_workflow start Start with Solid Support (e.g., Rink Amide Resin) swell 1. Resin Swelling in DMF start->swell deprotect 2. Nα-Fmoc Deprotection (20% Piperidine/DMF) swell->deprotect wash1 3. Wash (DMF, DCM) deprotect->wash1 couple 4. Couple Amino Acid (AA, Coupling Reagent, Base) wash1->couple wash2 5. Wash (DMF, DCM) couple->wash2 loop_cond Repeat for each Amino Acid in Sequence wash2->loop_cond loop_cond->deprotect Next AA cleave 6. Final Deprotection & Cleavage from Resin (TFA) loop_cond->cleave Final AA purify 7. Purification & Analysis (RP-HPLC, Mass Spec) cleave->purify end Purified Peptide purify->end

Caption: General workflow for Fmoc-based solid-phase peptide synthesis (SPPS).

screening_workflow start One-Bead-One-Compound Peptide Library incubation 1. Incubate Library with Fluorescently-Labeled Target Protein start->incubation washing 2. Wash Beads to Remove Non-specific Binders incubation->washing identification 3. Identify 'Hit' Beads (Fluorescence Microscopy/FACS) washing->identification isolation 4. Isolate Individual Positive Beads identification->isolation sequencing 5. Sequence Peptide on Hit Bead (e.g., MALDI-TOF MS/MS) isolation->sequencing validation 6. Re-synthesize Hit Peptide & Validate Binding in Solution-Phase Assay sequencing->validation end Validated Lead Peptide validation->end

Caption: Workflow for high-throughput screening of a peptide library.

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) Incorporating this compound

This protocol outlines a manual coupling cycle for incorporating the sterically hindered this compound using Boc/Bzl protection strategy. Due to steric hindrance, extended coupling times and potent coupling reagents are recommended.

Materials:

  • This compound

  • Peptide synthesis resin (e.g., PAM resin pre-loaded with the C-terminal amino acid)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA)

  • N,N-Diisopropylethylamine (DIPEA)

  • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • Solid-phase synthesis vessel with a shaker

Procedure:

  • Resin Preparation: a. Place the resin (0.1 mmol scale) in the reaction vessel. b. Swell the resin in DCM for 20 minutes, then in DMF for 20 minutes.[1]

  • Boc Deprotection: a. Drain the DMF. b. Add a solution of 50% TFA in DCM to the resin. c. Shake for 2 minutes. Drain. d. Add a fresh solution of 50% TFA in DCM. e. Shake for 20-30 minutes. f. Drain and wash the resin thoroughly with DCM (3x) and DMF (3x).

  • Neutralization: a. Add a solution of 10% DIPEA in DMF to the resin. b. Shake for 2 minutes. Drain. c. Repeat the neutralization step. d. Wash the resin with DMF (3x).

  • Coupling of this compound: a. In a separate vial, pre-activate the amino acid by dissolving this compound (0.4 mmol, 4 eq.), HBTU (0.39 mmol, 3.9 eq.), and DIPEA (0.8 mmol, 8 eq.) in DMF. b. Allow the activation mixture to stand for 5-10 minutes. c. Add the activation mixture to the resin. d. Shake at room temperature for 2-4 hours. (Note: Sterically hindered amino acids require longer coupling times). e. Perform a Kaiser test to check for reaction completion. If the test is positive (indicating free amines), repeat the coupling step.

  • Washing: a. Drain the coupling solution. b. Wash the resin thoroughly with DMF (3x) and DCM (3x).

  • Iteration: Repeat steps 2-5 for each subsequent amino acid in the sequence.

  • Cleavage and Final Deprotection: a. After the final amino acid is coupled, wash the resin with DCM and dry under vacuum. b. Treat the resin with a cleavage cocktail (e.g., HF or a TFA-based cocktail with scavengers like triisopropylsilane and water) to cleave the peptide from the resin and remove side-chain protecting groups. c. Precipitate the peptide in cold diethyl ether, centrifuge to pellet, and wash.[1] d. Dry the crude peptide and purify by reverse-phase HPLC. e. Confirm the identity and purity by mass spectrometry.[1]

Protocol 2: Split-and-Mix Synthesis of a Combinatorial Peptide Library

This method is used to generate one-bead-one-compound (OBOC) libraries where each bead carries a unique peptide sequence.[9][10]

Procedure:

  • Resin Pooling: Start with a single batch of resin.

  • Splitting: Divide the resin into multiple equal portions, one for each amino acid to be coupled in the first random position.

  • Coupling: In separate reaction vessels, couple a different amino acid to each portion of the resin using the SPPS protocol described above. For example, to create a library with 20 possible amino acids at a position, the resin is split into 20 vessels.

  • Pooling and Mixing: After coupling and washing, combine all resin portions back into a single vessel and mix thoroughly to randomize the beads.

  • Iteration: Repeat the 'Split-Couple-Pool' cycle for each subsequent position in the peptide sequence. This compound would be used in one of the vessels during the coupling step for the desired randomized position.

  • Deprotection: After the final cycle, remove all side-chain protecting groups while the peptides remain attached to the beads.[9]

Protocol 3: High-Throughput Screening (HTS) of an OBOC Library

This protocol provides a general framework for identifying peptides that bind to a specific protein target.

Materials:

  • OBOC peptide library on beads

  • Target protein, labeled with a fluorescent tag (e.g., FITC) or an affinity tag (e.g., His-tag)

  • Binding buffer (e.g., PBS with 0.1% Tween-20)

  • Wash buffer (same as binding buffer)

  • Microscope or flow cytometer for detecting fluorescent beads

Procedure:

  • Library Preparation: Wash the library beads with the binding buffer.

  • Incubation: Incubate the entire bead library with a solution of the labeled target protein at a predetermined concentration in the binding buffer. Incubate for 1-2 hours at 4°C or room temperature with gentle agitation.

  • Washing: Wash the beads extensively with wash buffer to remove unbound and weakly bound protein. Typically, 3-5 washes are performed.

  • Hit Identification: a. Spread the beads on a petri dish or glass slide. b. Scan the beads using a fluorescence microscope. Beads displaying a strong fluorescent signal are considered primary "hits."

  • Hit Isolation: Manually pick the fluorescent beads using a micromanipulator.

  • Peptide Sequencing: Determine the sequence of the peptide on each hit bead, typically using MALDI-TOF mass spectrometry.[11]

  • Hit Validation: a. Synthesize the identified "hit" peptides on a larger scale. b. Confirm their binding activity and determine their binding affinity (e.g., Kd or IC50) using a solution-based assay such as ELISA, Surface Plasmon Resonance (SPR), or Isothermal Titration Calorimetry (ITC).

References

Application Notes and Protocols for Boc-2-methyl-D-phenylalanine as a Building Block for Unnatural Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of unnatural amino acids into peptide sequences is a cornerstone of modern medicinal chemistry, enabling the development of novel therapeutics with enhanced pharmacological properties. Boc-2-methyl-D-phenylalanine is a Cα-tetrasubstituted amino acid that offers significant advantages in peptide design. The presence of a methyl group on the α-carbon introduces conformational rigidity, restricting the peptide backbone and promoting stable secondary structures such as β-turns and helices.[1][2] This conformational constraint can lead to increased receptor affinity and selectivity. Furthermore, the D-configuration of the amino acid provides inherent resistance to enzymatic degradation by proteases, which typically recognize L-amino acids, thereby increasing the in vivo half-life of the resulting peptide.[3] These attributes make this compound a valuable building block for creating peptidomimetics with improved stability, bioavailability, and biological activity.

Key Applications

The unique structural features of 2-methyl-D-phenylalanine make it a valuable component in the design of peptides for various therapeutic areas:

  • Antimicrobial Peptides: The incorporation of this unnatural amino acid can enhance the stability and efficacy of antifungal and antibacterial peptides. For instance, dipeptides containing (S)-α-methyl-phenylalanine have demonstrated notable antifungal activity.[4] The increased stability of these peptides in the presence of proteases and their ability to adopt specific conformations are key to their microbicidal action.

  • Enzyme Inhibitors: The conformational constraints imposed by the α-methyl group can be exploited to design potent and selective enzyme inhibitors. By locking the peptide into a bioactive conformation that mimics the transition state of an enzymatic reaction, it is possible to achieve high-affinity binding to the active site.

  • Receptor Agonists and Antagonists: Peptides containing 2-methyl-D-phenylalanine can be designed to target G-protein coupled receptors (GPCRs) and other cell surface receptors with high specificity. The rigidified structure can favor a binding conformation that either activates (agonist) or blocks (antagonist) the receptor, leading to a desired physiological response.

Data Presentation

Table 1: Physicochemical Properties of this compound
PropertyValue
Molecular Formula C₁₅H₂₁NO₄
Molecular Weight 279.33 g/mol
Appearance White to off-white powder
Solubility Soluble in organic solvents (e.g., DMF, DCM, Methanol)

Data is representative and may vary slightly between suppliers.

Table 2: Representative Antifungal Activity of a Dipeptide Containing (S)-α-methyl-phenylalanine
Fungal StrainMinimum Inhibitory Concentration (MIC)
Candida albicans>100 µg/mL
Aspergillus niger50 µg/mL
Fusarium solani25 µg/mL

This table presents illustrative data based on studies of similar compounds. Actual MIC values will be peptide sequence-dependent.[4]

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) Incorporating this compound

This protocol outlines the manual solid-phase synthesis of a model tripeptide (e.g., Ala-MePhe-Ala) on a Rink Amide resin using Boc chemistry. Due to the steric hindrance of the α-methyl group, extended coupling times or double coupling may be necessary.

Materials:

  • Rink Amide MBHA resin

  • Boc-L-Alanine (Boc-Ala-OH)

  • This compound (Boc-D-MePhe-OH)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Piperidine

  • Scavengers (e.g., triisopropylsilane (TIS), water)

  • Kaiser test kit

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 1-2 hours in a peptide synthesis vessel.

  • First Amino Acid Coupling (Boc-Ala-OH):

    • Deprotect the resin by treating it with 20% piperidine in DMF for 20 minutes.

    • Wash the resin thoroughly with DMF and DCM.

    • In a separate vessel, dissolve Boc-Ala-OH (3 eq.), DIC (3 eq.), and HOBt (3 eq.) in DMF.

    • Add the activated amino acid solution to the resin and agitate for 2-4 hours.

    • Monitor the coupling reaction using the Kaiser test. A negative result (yellow beads) indicates complete coupling. If the test is positive, repeat the coupling step (double coupling).

    • Wash the resin with DMF and DCM.

  • Second Amino Acid Coupling (this compound):

    • Deprotect the N-terminal Boc group of the resin-bound alanine with 50% TFA in DCM for 30 minutes.

    • Wash the resin with DCM and neutralize with 10% DIPEA in DCM.

    • In a separate vessel, dissolve this compound (3 eq.), HATU (2.9 eq.), and DIPEA (6 eq.) in DMF.

    • Add the activated amino acid solution to the resin and agitate for 4-6 hours. Due to steric hindrance, a longer coupling time is recommended.

    • Perform a Kaiser test to check for completion. If necessary, perform a second coupling.

    • Wash the resin with DMF and DCM.

  • Third Amino Acid Coupling (Boc-Ala-OH):

    • Repeat the deprotection and coupling steps as in step 3 to couple the final Boc-Ala-OH.

  • Cleavage and Deprotection:

    • Wash the final peptide-resin with DCM and dry under vacuum.

    • Treat the resin with a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5) for 2-3 hours.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding cold diethyl ether.

    • Centrifuge to pellet the peptide and decant the ether.

Protocol 2: Purification and Characterization of the Peptide

Purification:

  • Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% acetonitrile in water with 0.1% TFA).

  • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column.[5]

  • Use a linear gradient of acetonitrile in water (both containing 0.1% TFA).

  • Collect fractions corresponding to the desired peptide peak.

  • Pool the pure fractions and lyophilize to obtain the final peptide as a white powder.

Characterization:

  • Analytical HPLC: Assess the purity of the lyophilized peptide using analytical RP-HPLC.

  • Mass Spectrometry: Confirm the molecular weight of the peptide using Electrospray Ionization Mass Spectrometry (ESI-MS) or Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry.[6]

Visualizations

experimental_workflow cluster_synthesis Peptide Synthesis cluster_downstream Downstream Processing Resin_Swelling Resin Swelling Coupling_1 1. Couple Boc-Ala-OH Resin_Swelling->Coupling_1 Deprotection_1 Boc Deprotection (TFA) Coupling_1->Deprotection_1 Coupling_2 2. Couple Boc-2-methyl-D-Phe-OH Deprotection_1->Coupling_2 Deprotection_2 Boc Deprotection (TFA) Coupling_2->Deprotection_2 Coupling_3 3. Couple Boc-Ala-OH Deprotection_2->Coupling_3 Cleavage Cleavage & Deprotection Coupling_3->Cleavage Purification RP-HPLC Purification Cleavage->Purification Characterization Characterization (HPLC, MS) Purification->Characterization Final_Peptide Pure Peptide Characterization->Final_Peptide

Caption: Workflow for the solid-phase synthesis of a peptide containing this compound.

signaling_pathway cluster_peptide Antifungal Peptide Action cluster_fungal_cell Fungal Cell Peptide Peptide with 2-methyl-D-Phe Membrane Fungal Cell Membrane Peptide->Membrane Interaction & Disruption Glucan_Synthase 1,3-β-Glucan Synthase Peptide->Glucan_Synthase Inhibition Chitin_Synthase Chitin Synthase Peptide->Chitin_Synthase Inhibition Cell_Death Fungal Cell Death Membrane->Cell_Death Permeabilization Cell_Wall Cell Wall Integrity Glucan_Synthase->Cell_Wall Chitin_Synthase->Cell_Wall Cell_Wall->Cell_Death Weakening

Caption: Putative mechanism of action for an antifungal peptide containing 2-methyl-D-phenylalanine.

References

Application Notes & Protocols for HPLC Purification of Peptides with 2-methyl-D-phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of unnatural amino acids into peptide sequences is a key strategy for enhancing therapeutic properties such as proteolytic stability, receptor affinity, and conformational rigidity.[1] 2-methyl-D-phenylalanine, a bulky and hydrophobic non-proteinogenic amino acid, presents unique challenges and opportunities in peptide design. Its D-configuration and the presence of a methyl group on the α-carbon significantly increase the peptide's hydrophobicity and can induce specific conformational constraints.[1][2]

The increased hydrophobicity and potential for aggregation make the purification of peptides containing 2-methyl-D-phenylalanine a critical and often challenging step following solid-phase peptide synthesis (SPPS).[3][4] Standard Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the method of choice, but protocols must be carefully optimized to achieve high purity and yield.[3] These application notes provide detailed methodologies and considerations for the successful purification of these complex peptides.

Challenges in Purification

The primary challenges in purifying peptides containing 2-methyl-D-phenylalanine stem from its physicochemical properties:

  • High Hydrophobicity: The additional methyl group and the phenyl ring contribute to a significant increase in the peptide's overall hydrophobicity. This can lead to very strong retention on standard C18 columns, requiring high concentrations of organic solvent for elution, which may in turn cause peptide precipitation.[5][6]

  • Aggregation: Hydrophobic peptides have a tendency to aggregate, which can lead to poor peak shape, column clogging, and low recovery during HPLC purification.[4]

  • Diastereomer Separation: The crude product after synthesis will contain the desired peptide with 2-methyl-D-phenylalanine as well as deletion sequences and other impurities. The presence of the D-amino acid creates a diastereomer relative to any potential L-isomer impurities, which often require high-resolution separation.[7][8] In many cases, RP-HPLC on achiral columns can effectively separate diastereomers due to subtle conformational differences that alter their interaction with the stationary phase.[9]

Experimental Protocols

Protocol 1: Initial Analytical RP-HPLC Analysis

This protocol is designed to assess the crude peptide mixture and to scout for optimal separation conditions before scaling up to preparative purification.

1. Sample Preparation:

  • Dissolve the lyophilized crude peptide in a minimal amount of Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) to ensure complete dissolution of the hydrophobic peptide.[5]
  • Dilute the sample with Mobile Phase A (see below) to a final concentration of approximately 1 mg/mL. The final concentration of DMSO or DMF should be kept low to avoid solvent effects on the chromatogram.
  • Filter the sample through a 0.22 µm syringe filter before injection.[10]

2. HPLC System and Columns:

  • System: A standard analytical HPLC system with a UV detector.
  • Columns for Screening:
  • C18 (e.g., 4.6 x 150 mm, 3.5 µm, 300Å)
  • C8 (e.g., 4.6 x 150 mm, 3.5 µm, 300Å)
  • Phenyl-Hexyl (e.g., 4.6 x 150 mm, 3.5 µm, 300Å)
  • Note: A wider pore size (300Å) is generally recommended for peptides to ensure better access to the stationary phase.[11]

3. Mobile Phases:

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade water.[1]
  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade acetonitrile (ACN).[1]

4. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min
  • Detection: UV at 214-220 nm (for the peptide backbone) and 254 nm (if aromatic impurities are expected).[3][9]
  • Column Temperature: 40°C (elevated temperature can improve peak shape and solubility for hydrophobic peptides).[12]
  • Injection Volume: 10-20 µL
  • Gradient: A shallow gradient is recommended for optimal resolution of closely eluting impurities.[13]
  • Start with a 30-minute linear gradient from 20% to 80% Mobile Phase B. Adjust the gradient based on the elution time of the target peptide.

Protocol 2: Preparative RP-HPLC Purification

Once optimal conditions are determined from the analytical run, the method can be scaled up for purification.

1. System and Column:

  • System: A preparative HPLC system with a fraction collector.
  • Column: A preparative column (e.g., 21.2 x 250 mm, 5-10 µm) with the same stationary phase that provided the best separation in the analytical screening.

2. Sample Loading:

  • Dissolve the crude peptide in the minimum required volume of DMSO or DMF, then dilute with Mobile Phase A. The amount of peptide to load will depend on the column size and capacity, typically starting with 50-100 mg for a 21.2 mm ID column.
  • Ensure the sample is fully dissolved and filtered before loading.

3. Chromatographic Conditions:

  • Flow Rate: Scale the flow rate according to the column diameter. For a 21.2 mm ID column, a flow rate of 15-20 mL/min is typical.
  • Gradient: Use the optimized gradient from the analytical run, adjusting the segment times for the larger column volume. For example, if the target peptide eluted at 45% B on the analytical column, a focused gradient from 35% to 55% B over a longer period (e.g., 40-60 minutes) on the preparative column will improve separation.
  • Fraction Collection: Collect fractions based on the UV chromatogram, ensuring to separate the main peak from any leading or tailing impurities.

4. Post-Purification Processing:

  • Analyze the collected fractions using analytical RP-HPLC to assess purity.
  • Pool the fractions that meet the desired purity level (>95% or >98%).
  • Lyophilize the pooled fractions to obtain the final peptide as a fluffy white powder.[3]

Data Presentation

The following tables summarize representative quantitative data from the purification of a model peptide containing 2-methyl-D-phenylalanine.

Table 1: Analytical HPLC Column Screening Results

Stationary PhaseRetention Time (min)Peak Tailing FactorResolution (vs. nearest impurity)
C1822.51.81.2
C818.21.31.9
Phenyl-Hexyl19.81.41.7

Conditions: 20-80% ACN gradient over 30 min, 1.0 mL/min, 40°C.

Table 2: Optimized Preparative HPLC Parameters and Results

ParameterValue
Column C8, 21.2 x 250 mm, 5 µm, 300Å
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Flow Rate 18 mL/min
Gradient 30-50% B over 40 minutes
Crude Load 85 mg
Yield of Pure Peptide 25 mg (29.4%)
Purity (by analytical HPLC) >98.5%
Identity Confirmation Mass Spectrometry (Correct M.W. observed)

Visualizations

Experimental Workflow

The general workflow for the synthesis and purification of peptides incorporating 2-methyl-D-phenylalanine is outlined below.

G cluster_0 Peptide Synthesis cluster_1 Purification & Analysis SPPS Solid-Phase Peptide Synthesis (incorporating 2-Me-D-Phe) Cleavage Cleavage from Resin & Deprotection SPPS->Cleavage Precipitation Precipitation & Washing (Crude Peptide) Cleavage->Precipitation Dissolution Crude Peptide Dissolution (DMSO/DMF then Dilute) Precipitation->Dissolution Analytical Analytical HPLC (Method Development) Dissolution->Analytical Preparative Preparative HPLC (Fraction Collection) Analytical->Preparative Analysis Purity Analysis of Fractions (Analytical HPLC & MS) Preparative->Analysis Pooling Pooling of Pure Fractions Analysis->Pooling Lyophilization Lyophilization Pooling->Lyophilization Final Pure Peptide Powder (>98%) Lyophilization->Final

Workflow for peptide synthesis and purification.
Logic Diagram for Method Optimization

The decision-making process for optimizing the HPLC method for these challenging peptides can be visualized as follows.

G Start Start: Crude Peptide Analysis InitialRun Initial Run: C18 Column, 20-80% ACN Gradient Start->InitialRun CheckPeak Acceptable Peak Shape & Retention? InitialRun->CheckPeak OptimizeGrad Optimize Gradient (Shallow around Elution %) CheckPeak->OptimizeGrad Yes ReduceHydro Reduce Stationary Phase Hydrophobicity CheckPeak->ReduceHydro No ScaleUp Scale-up to Preparative Column OptimizeGrad->ScaleUp Success Successful Purification ScaleUp->Success TryC8 Try C8 Column ReduceHydro->TryC8 TryPhenyl Try Phenyl Column ReduceHydro->TryPhenyl CheckAgain Improved Separation? TryC8->CheckAgain TryPhenyl->CheckAgain CheckAgain->OptimizeGrad Yes

Decision tree for HPLC method optimization.

References

Application Notes and Protocols for the Mass Spectrometry Characterization of 2-methyl-D-phenylalanine-containing Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of unnatural amino acids into peptide sequences is a powerful strategy for enhancing their therapeutic properties, including increased proteolytic stability, improved receptor affinity, and modulated bioavailability. 2-methyl-D-phenylalanine is one such unnatural amino acid that introduces both steric bulk via α-carbon methylation and resistance to enzymatic degradation due to its D-configuration. Accurate and detailed characterization of peptides containing this modification is crucial for quality control, pharmacokinetic studies, and understanding structure-activity relationships.

This document provides detailed application notes and experimental protocols for the mass spectrometry-based characterization of peptides containing 2-methyl-D-phenylalanine. The methodologies cover liquid chromatography-tandem mass spectrometry (LC-MS/MS) for sequence verification and localization of the modification.

Expected Mass Spectrometry Behavior

The presence of a methyl group on the α-carbon of a D-phenylalanine residue is expected to influence the peptide's behavior in several ways compared to its native L-phenylalanine counterpart:

  • Increased Hydrophobicity: The additional methyl group will likely increase the hydrophobicity of the peptide, leading to a longer retention time in reversed-phase high-performance liquid chromatography (RP-HPLC).

  • Mass Shift: The 2-methyl-D-phenylalanine residue will result in a mass increase of 14.01565 Da compared to a standard phenylalanine residue.

  • Fragmentation Pattern: The α,α-disubstituted nature of the 2-methyl-D-phenylalanine residue can influence peptide fragmentation patterns in tandem mass spectrometry (MS/MS). Based on studies of similar α,α-disubstituted amino acids like α-aminoisobutyric acid (Aib), altered fragmentation efficiencies around the modified residue can be expected.[1][2] Cleavage at the N-terminal side of the modified residue may be favored.

  • Stereochemistry: Standard collision-induced dissociation (CID) and electron-transfer dissociation (ETD) are generally insensitive to the stereochemistry of amino acid residues. Therefore, mass spectrometry alone is typically insufficient to confirm the D-configuration of the phenylalanine. Chiral chromatography of the hydrolyzed peptide is the definitive method for this determination.

Data Presentation: Quantitative Fragmentation Analysis

The following tables summarize the theoretical masses of b- and y-ions for a model peptide, Ac-Ala-X-Ala-NH2, where X is either Phenylalanine (Phe) or 2-methyl-Phenylalanine (2-Me-Phe). This allows for a direct comparison of the expected mass shifts in the fragment ions.

Table 1: Theoretical Monoisotopic Masses of Fragment Ions for Ac-Ala-Phe-Ala-NH2

Fragment Ionm/zFragment Ionm/z
b1114.0655y190.0550
b2261.1288y2237.1183
b3332.1659y3279.1288

Table 2: Theoretical Monoisotopic Masses of Fragment Ions for Ac-Ala-(2-Me-Phe)-Ala-NH2

Fragment Ionm/zFragment Ionm/z
b1114.0655y190.0550
b2275.1444y2251.1339
b3346.1815y3293.1444

Experimental Protocols

Protocol 1: LC-MS/MS Analysis for Sequence Confirmation

This protocol outlines the general procedure for confirming the sequence of a peptide containing 2-methyl-D-phenylalanine using LC-MS/MS with both CID and ETD fragmentation.

1. Sample Preparation: a. Dissolve the lyophilized peptide in 0.1% formic acid in water/acetonitrile (50:50, v/v) to a final concentration of 1 mg/mL. b. Centrifuge the solution at 14,000 x g for 10 minutes to pellet any insoluble material. c. Dilute the supernatant to a final concentration of 1-10 µM in 0.1% formic acid in water for LC-MS/MS analysis.

2. Liquid Chromatography: a. LC System: A high-performance liquid chromatography system capable of generating stable gradients at low flow rates. b. Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size). c. Mobile Phase A: 0.1% formic acid in water. d. Mobile Phase B: 0.1% formic acid in acetonitrile. e. Gradient: A linear gradient from 5% to 60% Mobile Phase B over 30 minutes at a flow rate of 0.3 mL/min. f. Injection Volume: 5 µL.

3. Mass Spectrometry: a. Mass Spectrometer: An electrospray ionization (ESI) tandem mass spectrometer capable of both CID and ETD fragmentation (e.g., an Orbitrap or Q-TOF instrument). b. Ionization Mode: Positive. c. MS1 Scan Range: m/z 300-2000. d. Data-Dependent Acquisition: Top 5 most intense precursor ions from the MS1 scan are selected for MS/MS. e. Fragmentation Methods: i. CID: Normalized collision energy of 25-35%. ii. ETD: Calibrated reagent ion injection time to achieve optimal fragmentation. f. Resolution: High resolution for both MS1 (e.g., 60,000) and MS2 (e.g., 15,000) scans to ensure accurate mass measurements.

4. Data Analysis: a. Process the raw data using appropriate software (e.g., vendor-specific software or open-source tools like Skyline). b. Compare the experimental mass of the precursor ion to the theoretical mass of the 2-methyl-D-phenylalanine-containing peptide. c. Manually inspect the MS/MS spectra to identify b- and y-ion series for CID and c- and z-ion series for ETD. d. Confirm the presence of the +14.01565 Da mass shift on the fragment ions containing the 2-methyl-D-phenylalanine residue.

Protocol 2: Chiral Amino Acid Analysis for Stereochemistry Confirmation

This protocol describes the acid hydrolysis of the peptide followed by derivatization and analysis using a chiral chromatography column to confirm the D-configuration of the modified phenylalanine.

1. Acid Hydrolysis: a. Place approximately 100 µg of the peptide in a hydrolysis tube. b. Add 200 µL of 6 M HCl. c. Seal the tube under vacuum and heat at 110°C for 24 hours. d. After hydrolysis, cool the tube and evaporate the HCl under a stream of nitrogen. e. Reconstitute the dried hydrolysate in 100 µL of 0.1 M HCl.

2. Derivatization (using Marfey's Reagent as an example): a. To 50 µL of the amino acid hydrolysate, add 20 µL of 1 M sodium bicarbonate. b. Add 100 µL of a 1% (w/v) solution of 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (Marfey's reagent) in acetone. c. Incubate the mixture at 40°C for 1 hour. d. Cool the reaction mixture to room temperature and add 20 µL of 1 M HCl to stop the reaction. e. Evaporate the sample to dryness and reconstitute in 100 µL of acetonitrile/water (50:50, v/v).

3. Chiral Chromatography: a. LC System: As described in Protocol 1. b. Column: A chiral stationary phase column suitable for amino acid enantiomer separation. c. Mobile Phase and Gradient: As recommended by the column manufacturer. d. Detection: UV detector at 340 nm. e. Analysis: i. Inject the derivatized sample. ii. Also inject standards of derivatized D-phenylalanine and L-phenylalanine. iii. Compare the retention time of the peak corresponding to phenylalanine in the sample hydrolysate to the retention times of the D- and L-standards to confirm the stereochemistry.

Visualizations

experimental_workflow cluster_sample_prep Peptide Synthesis and Purification cluster_analysis Mass Spectrometry Characterization cluster_chiral Stereochemistry Confirmation synthesis Solid-Phase Peptide Synthesis (with Fmoc-2-Me-D-Phe-OH) purification RP-HPLC Purification synthesis->purification lcms LC-MS Analysis (Intact Mass) purification->lcms hydrolysis Acid Hydrolysis purification->hydrolysis msms LC-MS/MS Analysis (CID and ETD) lcms->msms data_analysis Sequence Confirmation & Modification Localization msms->data_analysis chiral_lc Chiral LC Analysis hydrolysis->chiral_lc stereochem_confirm D-Configuration Confirmed chiral_lc->stereochem_confirm

References

Application Notes and Protocols for Boc-2-methyl-D-phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-2-methyl-D-phenylalanine is a protected amino acid derivative that serves as a valuable building block in peptide synthesis and drug discovery. The incorporation of a methyl group on the phenyl ring introduces steric hindrance and modifies the electronic properties of the phenylalanine side chain, which can influence the conformation and biological activity of peptides and peptidomimetics. The tert-butyloxycarbonyl (Boc) protecting group on the amine ensures chemoselective peptide bond formation. These application notes provide predicted Nuclear Magnetic Resonance (NMR) spectroscopic data for this compound and detailed protocols for its synthesis and sample preparation for NMR analysis.

Predicted NMR Spectroscopic Data

Due to the lack of publicly available experimental NMR spectra for this compound, the following ¹H and ¹³C NMR data are predicted based on the analysis of structurally similar compounds. These tables provide an expected range for chemical shifts.

Predicted ¹H NMR Data

Table 1: Predicted ¹H NMR Chemical Shifts for this compound in CDCl₃.

Proton Predicted Chemical Shift (ppm) Multiplicity Coupling Constant (J) in Hz
COOH 9.0 - 11.0 br s -
NH 4.9 - 5.2 d ~8.0
Ar-H 7.0 - 7.3 m -
α-CH 4.5 - 4.7 m -
β-CH₂ 3.0 - 3.3 m -
Ar-CH₃ 2.2 - 2.4 s -

| Boc-C(CH₃)₃ | 1.4 - 1.5 | s | - |

Predicted ¹³C NMR Data

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound in CDCl₃.

Carbon Predicted Chemical Shift (ppm)
C=O (Carboxyl) 174 - 177
C=O (Boc) 155 - 156
Ar-C (quaternary, C-CH₃) 136 - 138
Ar-C (quaternary, C-CH₂) 135 - 137
Ar-CH 126 - 131
C (Boc, quaternary) 79 - 81
α-CH 53 - 55
β-CH₂ 37 - 39
C(CH₃)₃ (Boc) 28 - 29

| Ar-CH₃ | 19 - 21 |

Experimental Protocols

Synthesis of this compound

This protocol describes the synthesis of this compound from 2-methyl-D-phenylalanine using di-tert-butyl dicarbonate (Boc₂O).[1][2][3]

Materials:

  • 2-methyl-D-phenylalanine

  • Di-tert-butyl dicarbonate (Boc₂O)

  • 1,4-Dioxane

  • 1 M Sodium hydroxide (NaOH) solution

  • Ethyl acetate

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • 1 M Hydrochloric acid (HCl)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Stir plate and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve 2-methyl-D-phenylalanine (1 equivalent) in a 1:1 mixture of 1,4-dioxane and water.

  • Add 1 M NaOH solution to adjust the pH of the mixture to approximately 9-10.

  • Cool the solution to 0 °C in an ice bath.

  • Add di-tert-butyl dicarbonate (1.1 equivalents) to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir overnight.

  • Remove the 1,4-dioxane using a rotary evaporator.

  • Wash the remaining aqueous solution with ethyl acetate to remove any unreacted Boc₂O.

  • Cool the aqueous layer to 0 °C and acidify to a pH of 2-3 with 1 M HCl.

  • Extract the product with ethyl acetate (3 times).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the product by recrystallization or column chromatography if necessary.

NMR Sample Preparation

This protocol outlines the standard procedure for preparing a sample for NMR analysis.[4][5][6][7]

Materials:

  • This compound (5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR)

  • Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

  • NMR tube (5 mm)

  • Pipette

  • Vial

  • Vortex mixer (optional)

Procedure:

  • Weigh the desired amount of this compound and place it in a clean, dry vial.

  • Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.

  • Gently vortex or swirl the vial to completely dissolve the sample.

  • Using a pipette, carefully transfer the solution into a clean NMR tube.

  • Ensure the height of the solution in the NMR tube is approximately 4-5 cm.

  • Cap the NMR tube and wipe the outside with a lint-free tissue.

  • The sample is now ready for NMR analysis.

Visualizations

Molecular Structure of this compound

The following diagram illustrates the chemical structure of this compound.

Boc_2_methyl_D_phenylalanine cluster_boc Boc Group cluster_amino_acid 2-methyl-D-phenylalanine Backbone cluster_phenyl 2-methylphenyl Group C_boc_quat C O_boc_ether O C_boc_quat->O_boc_ether CH3_boc1 CH₃ C_boc_quat->CH3_boc1 CH3_boc2 CH₃ C_boc_quat->CH3_boc2 CH3_boc3 CH₃ C_boc_quat->CH3_boc3 C_boc_carbonyl C O_boc_ether->C_boc_carbonyl O_boc_carbonyl O C_boc_carbonyl->O_boc_carbonyl N N C_boc_carbonyl->N H_N H N->H_N C_alpha N->C_alpha H_alpha H C_alpha->H_alpha C_beta C_alpha->C_beta C_carboxyl C C_alpha->C_carboxyl H2_beta H₂ C_beta->H2_beta C1_ar C C_beta->C1_ar O_carboxyl1 O C_carboxyl->O_carboxyl1 O_carboxyl2 OH C_carboxyl->O_carboxyl2 C2_ar C C1_ar->C2_ar CH3_ar CH₃ C2_ar->CH3_ar C3_ar C C2_ar->C3_ar C4_ar C C3_ar->C4_ar C5_ar C C4_ar->C5_ar C6_ar C C5_ar->C6_ar C6_ar->C1_ar Synthesis_Workflow start Start: 2-methyl-D-phenylalanine dissolve Dissolve in Dioxane/Water with NaOH start->dissolve protect Add Boc₂O at 0°C, then stir overnight at RT dissolve->protect concentrate Remove Dioxane (Rotovap) protect->concentrate wash Wash with Ethyl Acetate concentrate->wash acidify Acidify with 1M HCl to pH 2-3 wash->acidify extract Extract with Ethyl Acetate (3x) acidify->extract dry Dry with MgSO₄, Filter extract->dry evaporate Evaporate Solvent dry->evaporate end Product: this compound evaporate->end

References

Application Notes and Protocols: The Role of 2-Methyl Substitution on Peptide Conformation and Stability

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Peptides are a promising class of therapeutics due to their high specificity and biological activity. However, their application is often limited by poor metabolic stability and conformational flexibility, which can lead to rapid degradation and reduced efficacy. Chemical modifications are a key strategy to overcome these limitations. One of the most effective modifications is the substitution of the α-hydrogen of an amino acid with a methyl group, a process known as 2-methyl or α-methyl substitution. This modification introduces significant steric hindrance that profoundly impacts the peptide's conformational freedom and susceptibility to enzymatic cleavage, thereby enhancing its stability and therapeutic potential.[1][2]

Effects on Peptide Conformation

The introduction of a methyl group at the α-carbon of an amino acid residue dramatically restricts the rotational freedom around the peptide backbone's phi (Φ) and psi (Ψ) dihedral angles. This steric hindrance prevents the peptide from adopting many of the conformations available to its unmodified counterpart, often promoting the formation of specific secondary structures like helices or turns.[3][4] This pre-organization into a bioactive conformation can be crucial for receptor binding and biological activity.[1]

Key Conformational Effects:

  • Steric Hindrance: The bulky methyl group limits the allowable space in the Ramachandran plot, favoring more rigid structures.[3]

  • Secondary Structure Promotion: α-Methylation can stabilize helical or turn structures, which can be critical for biological function.[1][4]

  • Reduced Flexibility: The overall conformational variability of the peptide is decreased, which can aid in designing more specific and potent analogues.[2]

Table 1: Impact of α-Methyl Substitution on Peptide Conformation
Peptide/ResidueSubstitutionTechniqueObserved Conformational ChangeReference
Alanine Dipeptide Mimeticα-Methylation (Aib)Synthesis & AnalysisPostulated to prevent compact secondary structures in favor of more extended forms.[3]
Proline Derivativeα-Methylation (αMePro)DFT CalculationsDestabilizes conformers with cis peptide bonds; promotes γ-turn or α-helical structures.[4]
General PeptidesN-MethylationGeneral ReviewAlters hydrogen bonding patterns and introduces steric hindrance, promoting specific turns or helical structures.[1]

Effects on Peptide Stability

One of the primary benefits of 2-methyl substitution is a significant increase in the peptide's stability, particularly its resistance to proteolytic degradation.

Key Stability Enhancements:

  • Proteolytic Resistance: The methyl group acts as a shield, sterically hindering the approach of proteases to the scissile peptide bond.[2][5] This modification can lead to a dramatic increase in the peptide's half-life in biological fluids.

  • Broad Protection: The protective effect is not limited to the site of modification. A single α-methylated residue (like Aib) can confer over a 1000-fold improvement in proteolytic stability.[6]

Table 2: Quantitative Data on Stability Enhancement
Peptide SeriesModificationAssay ConditionImprovement in StabilityReference
Model α-peptideα-Methylation (Aib) at P1'Chymotrypsin DigestionStrong protection from degradation due to steric clash.[6]
Model α-peptideα→β3 substitution at P1 or P1'Chymotrypsin Digestion~100-fold improvement in proteolytic stability.[6]
General PeptidesN-terminal AcetylationBlocks AminopeptidasesPrevents degradation from the N-terminus.[7]
General PeptidesC-terminal AmidationBlocks CarboxypeptidasesPrevents degradation from the C-terminus.[7]

Experimental Protocols

Protocol 1: In Vitro Peptide Stability Assay in Plasma

This protocol provides a general method to assess the proteolytic stability of a modified peptide in a biologically relevant matrix like plasma.[7][8]

Materials:

  • Test peptide stock solution (1 mg/mL in a suitable solvent, e.g., DMSO).

  • Human or animal plasma (commercially sourced, stored in aliquots at -80°C).

  • Incubator or water bath set to 37°C.

  • Quenching/Precipitation solution (e.g., Acetonitrile with 1% Trifluoroacetic Acid (TFA) or 10% Trichloroacetic Acid (TCA)).[7][9]

  • Low-bind microcentrifuge tubes.

  • High-speed refrigerated microcentrifuge.

  • HPLC or LC-MS system for analysis.

Procedure:

  • Preparation: Thaw an aliquot of plasma at room temperature and pre-warm to 37°C in a water bath.

  • Incubation: In a low-bind microcentrifuge tube, spike the pre-warmed plasma with the test peptide to a final concentration of ~10-50 µM. Vortex gently to mix. This is your T=0 sample reference before significant degradation occurs.

  • Time Course: Place the tube in the 37°C incubator. At designated time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot (e.g., 50 µL) of the peptide-plasma mixture.[7]

  • Quenching: Immediately add the withdrawn aliquot to a new tube containing a defined volume of cold quenching solution (e.g., 150 µL). The organic solvent or acid will precipitate the plasma proteins, stopping enzymatic reactions.[9]

  • Protein Precipitation: Vortex the mixture vigorously for 30 seconds. Incubate on ice for 10-20 minutes to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10-15 minutes at 4°C to pellet the precipitated proteins.[7]

  • Sample Collection: Carefully collect the supernatant, which contains the remaining intact peptide, and transfer it to an HPLC vial for analysis.

  • Analysis: Analyze the concentration of the intact peptide in the supernatant using a validated reverse-phase HPLC (RP-HPLC) or LC-MS method.[10]

  • Data Analysis: Plot the percentage of intact peptide remaining versus time. Calculate the half-life (t½) of the peptide under these conditions.

Protocol 2: Conformational Analysis by Circular Dichroism (CD) Spectroscopy

This protocol outlines the use of CD spectroscopy to assess the secondary structure of peptides in solution.[11]

Materials:

  • Purified peptide sample.

  • CD-transparent buffer (e.g., 10 mM sodium phosphate buffer, pH 7.4).

  • CD Spectropolarimeter.

  • Quartz cuvette with a short path length (e.g., 1 mm).

Procedure:

  • Sample Preparation: Dissolve the peptide in the CD-transparent buffer to a final concentration of approximately 0.1-0.2 mg/mL. Ensure the sample is fully dissolved and free of aggregates.

  • Instrument Setup: Turn on the CD spectropolarimeter and allow the lamp to warm up for at least 30 minutes. Purge the instrument with nitrogen gas.

  • Blank Measurement: Record a baseline spectrum of the buffer alone using the same cuvette and instrument settings that will be used for the sample.

  • Sample Measurement: Record the CD spectrum of the peptide solution, typically from ~190 nm to 260 nm. Multiple scans (e.g., 3-5) are usually averaged to improve the signal-to-noise ratio.

  • Data Processing: Subtract the buffer baseline spectrum from the sample spectrum. Convert the raw data (mdeg) to mean residue ellipticity [θ].

  • Secondary Structure Analysis: Analyze the processed spectrum. Characteristic spectral shapes indicate different secondary structures:

    • α-helix: Negative bands around 222 nm and 208 nm, and a positive band around 192 nm.

    • β-sheet: A negative band around 218 nm and a positive band around 195 nm.

    • Random Coil: A strong negative band near 200 nm.

  • Deconvolution: Use deconvolution software (e.g., K2D2, BeStSel) to estimate the percentage of each secondary structure type within the peptide.

Mandatory Visualizations

G cluster_0 Unmodified Peptide Backbone cluster_1 2-Methyl Substituted Backbone unmod Flexible Dihedral Angles (Φ, Ψ) conf Multiple Conformations (Helix, Sheet, Coil) unmod->conf Allows prot Protease Access conf->prot Exposes Cleavage Site deg Rapid Degradation prot->deg Leads to mod Restricted Dihedral Angles (Φ, Ψ) conf_stable Stable Conformation (e.g., Helix) mod->conf_stable Forces prot_block Blocked Protease conf_stable->prot_block Shields Cleavage Site stab Enhanced Stability prot_block->stab Leads to start Peptide start->unmod Unmodified start->mod 2-Methyl Substituted

Caption: Impact of 2-methyl substitution on peptide conformation and protease access.

G start Start: Peptide Stability Assay step1 1. Spike Peptide into Plasma (Final Conc. 10-50 µM) start->step1 step2 2. Incubate at 37°C step1->step2 step3 3. Withdraw Aliquots at Time Points (0, 15, 30... min) step2->step3 step4 4. Quench with Cold Acetonitrile/TCA to Precipitate Proteins step3->step4 step5 5. Centrifuge at High Speed (4°C) to Pellet Proteins step4->step5 step6 6. Collect Supernatant step5->step6 step7 7. Analyze Intact Peptide by HPLC/LC-MS step6->step7 end End: Calculate Half-Life (t½) step7->end

Caption: Experimental workflow for the in vitro plasma stability assay.

G cluster_cd Circular Dichroism (CD) cluster_nmr NMR Spectroscopy start Start: Conformational Analysis cd1 Prepare Peptide in CD-Transparent Buffer start->cd1 nmr1 Prepare Peptide in Deuterated Solvent start->nmr1 cd2 Acquire CD Spectrum (190-260 nm) cd1->cd2 cd3 Analyze Spectrum for Secondary Structure (α-helix, β-sheet, etc.) cd2->cd3 cd_result Result: % Secondary Structure Content cd3->cd_result nmr2 Acquire 2D NMR Spectra (COSY, NOESY) nmr1->nmr2 nmr3 Calculate Distance & Angular Restraints nmr2->nmr3 nmr_result Result: High-Resolution 3D Structure nmr3->nmr_result

Caption: Workflow for peptide conformational analysis using CD and NMR spectroscopy.

References

Troubleshooting & Optimization

Overcoming steric hindrance in coupling Boc-2-methyl-D-phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when coupling the sterically hindered amino acid, Boc-2-methyl-D-phenylalanine.

Troubleshooting Guide

Issue: Low Coupling Yield

Low or no yield during the coupling of this compound is the most common issue, primarily due to the steric hindrance imparted by the α-methyl group. This bulkiness impedes the approach of the activated carboxylic acid to the amine, slowing down or preventing the reaction.[1][2]

Possible Causes & Recommended Solutions:

CauseRecommended Solution
Inadequate Coupling Reagent Standard carbodiimide reagents like DCC and EDC often result in low yields with sterically hindered amino acids.[1] Switch to more potent onium salt-based reagents such as HATU, HBTU, or HCTU, which form highly reactive OAt or OBt active esters.[1][3][4] COMU, a newer generation coupling reagent, is also highly effective and may offer safety and solubility advantages.[1][3][5] For particularly difficult couplings, phosphonium-based reagents like PyBOP or PyAOP can be considered.[1]
Suboptimal Reaction Conditions Optimize solvent, temperature, and reaction time. Consider using microwave-assisted solid-phase peptide synthesis (SPPS) to drive difficult couplings to completion more efficiently.[6] For solution-phase synthesis, ensure all reagents are anhydrous.
Reduced Nucleophilicity of the Amine The nucleophilicity of the amine component can be diminished by bulky adjacent groups.[1] Ensure the deprotection of the preceding amino acid is complete before coupling. Perform a ninhydrin or bromophenol blue test to confirm the presence of a free amine.[1]
Peptide Aggregation on Solid Support Hydrophobic sequences, especially those containing hindered residues, can aggregate on the solid support, leading to incomplete reactions.[1] Swell the resin adequately in a suitable solvent like DMF before starting the synthesis.[1]
Premature Termination of the Peptide Chain In some cases, the unreacted amine can be capped, leading to truncated sequences. If a recoupling is not desired or is ineffective, capping with acetic anhydride can prevent the formation of deletion sequences.

Troubleshooting Workflow for Low Coupling Yield:

Low_Yield_Troubleshooting start Low Coupling Yield with This compound check_reagent Is the coupling reagent potent enough? (e.g., HATU, HBTU, COMU) start->check_reagent switch_reagent Switch to a more potent reagent (e.g., HATU, HCTU, COMU, PyBOP) check_reagent->switch_reagent No optimize_conditions Are the reaction conditions optimized? (Solvent, Temperature, Time) check_reagent->optimize_conditions Yes switch_reagent->optimize_conditions use_microwave Consider microwave-assisted synthesis for SPPS optimize_conditions->use_microwave No check_deprotection Is the N-terminal deprotection complete? (Perform Ninhydrin/Bromophenol Blue test) optimize_conditions->check_deprotection Yes use_microwave->check_deprotection repeat_deprotection Repeat the deprotection step check_deprotection->repeat_deprotection No check_aggregation Is peptide aggregation a possibility? check_deprotection->check_aggregation Yes double_couple Perform a double coupling repeat_deprotection->double_couple swell_resin Ensure adequate resin swelling check_aggregation->swell_resin Yes check_aggregation->double_couple No swell_resin->double_couple cap_unreacted Cap unreacted amines with acetic anhydride double_couple->cap_unreacted If yield is still low proceed Proceed to next step double_couple->proceed If yield is acceptable cap_unreacted->proceed

A troubleshooting workflow for low coupling yield.
Issue: Epimerization/Racemization

Epimerization at the α-carbon of this compound can lead to diastereomeric impurities that are difficult to separate from the desired product.[1] This is a significant concern when activating the carboxyl group.

Possible Causes & Recommended Solutions:

CauseRecommended Solution
Over-activation of the Carboxylic Acid Reduce the pre-activation time before adding the amine component.[1]
Strong Base The use of a strong base like DIPEA can promote epimerization.[3] Consider using a weaker base such as N-methylmorpholine (NMM) or collidine.[1][3]
Inappropriate Coupling Reagent/Additive Combination Ensure the use of an additive like HOAt or Oxyma Pure, which are superior to HOBt in suppressing racemization.[1] Phosphonium-based reagents like PyBOP or PyAOP are generally associated with lower levels of racemization.[1] The addition of CuCl₂ with HOBt and a carbodiimide has been shown to suppress epimerization.[7]
Prolonged Reaction at Elevated Temperature If using heat (e.g., microwave synthesis), optimize for the shortest time necessary to achieve a good yield.[1]

Logic for Minimizing Epimerization:

Epimerization_Prevention start Goal: Minimize Epimerization base_selection Select a Weaker Base (NMM or Collidine over DIPEA) start->base_selection reagent_selection Choose Appropriate Coupling Reagent (e.g., Phosphonium-based like PyBOP) start->reagent_selection additive_selection Use Epimerization-Suppressing Additives (HOAt or Oxyma Pure over HOBt) start->additive_selection optimize_conditions Optimize Reaction Conditions base_selection->optimize_conditions reagent_selection->optimize_conditions additive_selection->optimize_conditions reduce_preactivation Minimize pre-activation time optimize_conditions->reduce_preactivation control_temperature Avoid prolonged high temperatures optimize_conditions->control_temperature result Reduced Diastereomeric Impurities reduce_preactivation->result control_temperature->result

Key considerations for minimizing epimerization.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low coupling yields with this compound?

Low coupling yields are often due to a combination of factors:

  • Steric Hindrance: The bulky α-methyl group physically obstructs the reaction.[1][2]

  • Reduced Nucleophilicity: The amine component's reactivity can be diminished by bulky adjacent groups.[1]

  • Aggregation: Hydrophobic sequences containing hindered residues can aggregate on the solid support.[1]

  • Inappropriate Coupling Reagent: Standard reagents like DCC and EDC are often ineffective.[1]

  • Suboptimal Reaction Conditions: Factors such as solvent, temperature, and reaction time are critical and may require optimization.

Q2: Which coupling reagents are recommended for this compound?

For sterically hindered amino acids, more potent coupling reagents are generally required. Onium-salt-based reagents are often the preferred choice:

  • Uronium/Aminium Salts: Reagents like HATU, HBTU, and HCTU are highly effective.[1][3][4] HATU is often considered superior for many difficult couplings.[1] COMU is a newer, highly efficient alternative.[1][3][5]

  • Phosphonium Salts: Reagents like PyBOP and PyAOP are also very effective and may offer advantages in reducing racemization.[1]

  • Other Reagents: In some cases, generating amino acid fluorides in situ with reagents like TFFH can be effective for coupling sterically hindered amino acids.[3]

Q3: How can I monitor the completion of the coupling reaction?

The completion of the coupling reaction on a solid support can be monitored using qualitative tests:

  • Ninhydrin (Kaiser) Test: This test detects free primary amines. A positive result (blue/purple bead color) indicates an incomplete reaction.

  • Bromophenol Blue Test: This test can also be used to monitor for the presence of free amines. If the test is positive, a second coupling (recoupling) should be performed.[1]

Q4: What is the role of additives like HOBt, HOAt, and Oxyma Pure?

Additives play a crucial role in peptide coupling reactions:

  • They act as activating agents, forming active esters with the carboxylic acid.

  • They can suppress side reactions, most notably racemization.[1][8] HOAt and Oxyma Pure are generally more effective than HOBt at both increasing reaction rates and suppressing epimerization, especially for hindered couplings.[1][3]

Q5: Should I use a base during the coupling reaction, and which one is best?

Yes, a tertiary amine base is typically required for couplings using onium or phosphonium salt reagents.[3]

  • N,N-Diisopropylethylamine (DIPEA) is commonly used.[3]

  • However, for couplings prone to epimerization, a weaker base like N-methylmorpholine (NMM) or sym-collidine is recommended to minimize this side reaction.[1][3][8]

Experimental Protocols

General Protocol for Solid-Phase Peptide Synthesis (SPPS) of a Peptide Containing this compound

This protocol is a general guideline and may require optimization for specific sequences.

  • Resin Preparation: Swell the resin (e.g., Rink Amide resin) in DMF in a suitable reaction vessel.

  • Fmoc-Deprotection (if applicable):

    • Treat the resin with a 20% solution of piperidine in DMF.

    • For microwave-assisted synthesis, irradiate for 3-5 minutes at a controlled temperature (e.g., 75°C).[1] For room temperature synthesis, agitate for 15-30 minutes.

    • Wash the resin thoroughly with DMF.

  • Coupling of this compound:

    • In a separate vessel, dissolve this compound (2-4 equivalents), a coupling reagent (e.g., HATU, 2-4 equivalents), and an additive (e.g., HOAt, 2-4 equivalents) in DMF.

    • Add a base (e.g., DIPEA or NMM, 4-8 equivalents) to the amino acid solution and pre-activate for a short period (e.g., 1-5 minutes).[1]

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the mixture. For microwave synthesis, irradiate for 10-30 minutes at a controlled temperature. For room temperature synthesis, agitate for 2-24 hours.

  • Washing: Wash the resin thoroughly with DMF to remove excess reagents.[1]

  • Confirmation: Perform a ninhydrin or bromophenol blue test to confirm the completion of the coupling.[1] If the test is positive (indicating incomplete coupling), repeat the coupling step (double coupling).

  • Capping (Optional): If the coupling remains incomplete after a double coupling, cap the unreacted amines with a solution of acetic anhydride and a base (e.g., DIPEA) in DMF.

  • Chain Elongation: Repeat the deprotection and coupling steps for the subsequent amino acids in the sequence.

  • Final Deprotection and Cleavage: Once the peptide synthesis is complete, treat the resin with a cleavage cocktail (e.g., TFA/TIS/water) to remove the Boc protecting group, any side-chain protecting groups, and cleave the peptide from the resin.

  • Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).[9]

Workflow for SPPS Coupling Cycle:

SPPS_Cycle start Start of Coupling Cycle (Deprotected Peptidyl-Resin) preactivation Pre-activation of This compound (Coupling Reagent + Additive + Base) start->preactivation coupling Coupling Reaction on Resin (Agitation or Microwave) preactivation->coupling wash1 Wash Resin (DMF) coupling->wash1 monitoring Monitor Completion (Ninhydrin Test) wash1->monitoring recouple Recouple monitoring->recouple Incomplete wash2 Wash Resin (DMF) monitoring->wash2 Complete capping Optional: Cap Unreacted Amines monitoring->capping Incomplete after recoupling recouple->coupling next_cycle Proceed to Next Deprotection/Coupling Cycle wash2->next_cycle capping->next_cycle

A typical solid-phase peptide synthesis coupling cycle.

References

Common side reactions with Boc-2-methyl-D-phenylalanine in SPPS

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the use of Boc-2-methyl-D-phenylalanine in Solid-Phase Peptide Synthesis (SPPS). This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with this sterically hindered amino acid.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when incorporating this compound into a peptide sequence during SPPS?

The main challenges stem from the steric hindrance caused by the α-methyl group. This bulkiness can lead to:

  • Low Coupling Efficiency: The α-methyl group physically obstructs the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain, slowing down the rate of peptide bond formation and potentially leading to incomplete coupling.[1]

  • Incomplete Boc Deprotection: The steric bulk can also hinder the access of trifluoroacetic acid (TFA) to the Boc-protecting group, making its removal more difficult and potentially incomplete under standard conditions.[2]

Q2: Which coupling reagents are most effective for incorporating this compound?

For sterically hindered amino acids like this compound, standard coupling reagents may not be sufficient. More potent coupling reagents are generally recommended to achieve higher coupling efficiencies. These include:

  • Uronium/Aminium Salts: Reagents like HATU, HBTU, and COMU are known for their high reactivity and are often used for difficult couplings.[2][3]

  • Phosphonium Salts: Reagents such as PyBOP and PyAOP are also highly effective for sterically hindered couplings.[4]

Q3: How can I detect incomplete coupling of this compound?

Several methods can be used to monitor the completeness of the coupling reaction:

  • Kaiser Test (Ninhydrin Test): This is a qualitative colorimetric test performed on a small sample of the peptide-resin. A positive result (blue/purple color) indicates the presence of unreacted primary amines, signifying an incomplete coupling.[1]

  • High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS): Analysis of a small, cleaved portion of the peptide can reveal the presence of deletion sequences (peptides lacking the 2-methyl-D-phenylalanine residue), which confirms incomplete coupling.[5]

Q4: What are the signs of incomplete Boc deprotection, and how can it be confirmed?

Incomplete Boc deprotection results in the N-terminus of the growing peptide chain remaining blocked. This will prevent the subsequent amino acid from being coupled, leading to the formation of a deletion peptide. This can be detected by:

  • Mass Spectrometry (MS): Analysis of the final crude peptide will show a significant peak corresponding to the mass of the peptide missing the amino acid that should have been coupled after the 2-methyl-D-phenylalanine.

  • Kaiser Test: A negative Kaiser test (yellow beads) after the deprotection step, where a positive result is expected, can indicate that the N-terminal amine is still protected by the Boc group.

Troubleshooting Guides

Issue 1: Low Coupling Yield and Presence of Deletion Sequences

Possible Cause: Incomplete coupling of this compound due to steric hindrance.

Troubleshooting Steps:

  • Analyze the Crude Product: Use HPLC and MS to confirm the presence of the deletion sequence corresponding to the absence of the amino acid immediately following the intended this compound position.

  • Optimize Coupling Conditions:

    • Switch to a More Potent Coupling Reagent: If using standard reagents like DCC/DIC, switch to HATU, HBTU, or COMU.[2][3]

    • Perform a Double Coupling: After the initial coupling reaction, drain the reagents and repeat the coupling step with a fresh solution of activated this compound.[1]

    • Increase Reaction Time and/or Temperature: Extending the coupling time (e.g., from 1-2 hours to 4 hours or overnight) or increasing the temperature (e.g., to 50°C) can help drive the reaction to completion. However, be mindful that prolonged times and higher temperatures can increase the risk of racemization.

Issue 2: Presence of a Deletion Sequence at the Position of this compound

Possible Cause: Incomplete removal of the Boc protecting group from the preceding amino acid, preventing the coupling of this compound. While less common than incomplete coupling of the hindered residue itself, it can occur if the preceding residue is also sterically hindered or if the peptide sequence is prone to aggregation.

Troubleshooting Steps:

  • Confirm with MS/MS: Tandem mass spectrometry can help identify the exact location of the missing amino acid.

  • Optimize Boc Deprotection of the Preceding Residue:

    • Extend Deprotection Time: Increase the duration of the TFA treatment (e.g., from 30 minutes to 45-60 minutes).[6]

    • Use a Stronger Deprotection Cocktail: While 50% TFA in DCM is standard, for difficult sequences, using a higher concentration of TFA may be considered, though this can increase the risk of side-chain protecting group cleavage.

Data Presentation

Table 1: Comparison of Coupling Reagents for Sterically Hindered Amino Acids

Coupling ReagentTypical Coupling TimeRelative ReactivityNotes on Sterically Hindered Residues
DCC/DIC2 - 4 hoursStandardOften insufficient for high-yield coupling.
HBTU1 - 2 hoursHighGood for moderately hindered residues.
HATU30 - 60 minutesVery HighHighly effective for severely hindered residues; lower racemization potential.[2]
COMU15 - 45 minutesVery HighExcellent for difficult couplings, including N-methylated amino acids.[3]

Note: The data presented are generalized for sterically hindered amino acids and may vary depending on the specific peptide sequence and reaction conditions.

Experimental Protocols

Protocol 1: Optimized Coupling of this compound

This protocol outlines a method for the efficient coupling of this compound using HATU.

Reagents and Materials:

  • Peptide-resin with a free N-terminal amine

  • This compound (3.0 eq)

  • HATU (2.9 eq)

  • N,N-Diisopropylethylamine (DIPEA) (6.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • Resin Swelling and Deprotection: Swell the resin in DMF for 30 minutes. Perform Boc deprotection of the N-terminal amino acid using standard protocols (e.g., 50% TFA in DCM). Wash the resin thoroughly with DCM and DMF. Neutralize with 10% DIPEA in DMF.

  • Amino Acid Activation: In a separate vessel, dissolve this compound and HATU in DMF. Add DIPEA to the solution and agitate for 2 minutes to pre-activate the amino acid.

  • Coupling: Immediately add the activated amino acid solution to the deprotected resin.

  • Reaction: Agitate the reaction mixture for 2-4 hours at room temperature.

  • Monitoring: Perform a Kaiser test to monitor the reaction completion. A negative test (yellow beads) indicates complete coupling.

  • Double Coupling (if necessary): If the Kaiser test is positive, drain the reaction mixture and repeat steps 2-5.

  • Washing: Once coupling is complete, wash the resin with DMF (3x), DCM (3x), and isopropanol (3x) to remove excess reagents and byproducts.

Protocol 2: Extended Boc Deprotection

This protocol is for the removal of the Boc group from a sterically hindered residue.

Reagents and Materials:

  • Peptide-resin with an N-terminal Boc-protected amino acid

  • Deprotection Solution: 50% Trifluoroacetic acid (TFA) in Dichloromethane (DCM)

  • Washing Solvent: Dichloromethane (DCM)

  • Neutralization Solution: 10% N,N-Diisopropylethylamine (DIPEA) in DCM

Procedure:

  • Pre-wash: Wash the resin with the deprotection solution for 1-2 minutes.

  • Deprotection: Treat the resin with the deprotection solution for 45-60 minutes with gentle agitation.

  • Washing: Drain the deprotection solution. Wash the resin thoroughly with DCM (5-7 times) to remove residual acid.

  • Neutralization: Neutralize the resin with the neutralization solution for 2 minutes. Repeat this step.

  • Final Washing: Wash the resin again with DCM (5-7 times) to remove excess base before proceeding to the next coupling step.

Mandatory Visualizations

troubleshooting_workflow start Start SPPS Cycle deprotection Boc Deprotection start->deprotection coupling Couple Boc-2-methyl-D-Phe deprotection->coupling kaiser_test Kaiser Test coupling->kaiser_test incomplete_coupling Incomplete Coupling Detected kaiser_test->incomplete_coupling Positive next_cycle Proceed to Next Cycle kaiser_test->next_cycle Negative ms_analysis Crude MS Analysis incomplete_deprotection Deletion Peptide Detected ms_analysis->incomplete_deprotection Deletion at previous residue optimize_coupling Optimize Coupling: - Use HATU/COMU - Double couple - Increase time/temp incomplete_coupling->optimize_coupling optimize_deprotection Optimize Deprotection: - Extend TFA treatment time incomplete_deprotection->optimize_deprotection optimize_coupling->coupling optimize_deprotection->deprotection next_cycle->ms_analysis

Caption: Troubleshooting workflow for this compound in SPPS.

coupling_mechanism cluster_activation Activation cluster_coupling Coupling cluster_hindrance Steric Hindrance boc_aa Boc-2-Me-D-Phe-OH hatu HATU/DIPEA boc_aa->hatu active_ester Activated OAt-Ester hatu->active_ester peptide_bond Peptide Bond Formation active_ester->peptide_bond resin Resin-Peptide-NH2 resin->peptide_bond new_peptide Resin-Peptide-CO-NH-2-Me-D-Phe-Boc peptide_bond->new_peptide hindrance α-Methyl Group (Steric Shield) hindrance->peptide_bond Slows Reaction

Caption: Mechanism of sterically hindered coupling.

References

Preventing racemization of 2-methyl-D-phenylalanine during synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the synthesis of 2-methyl-D-phenylalanine, with a primary focus on preventing racemization.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of racemization during the synthesis of 2-methyl-D-phenylalanine?

A1: Racemization, the formation of an unwanted stereoisomer, is a significant challenge in the synthesis of chiral molecules like 2-methyl-D-phenylalanine. The primary causes are:

  • Oxazolone Formation: In peptide coupling reactions or when the carboxylic acid group is activated, the N-acyl amino acid can cyclize to form a planar oxazolone intermediate. The alpha-proton of this intermediate is highly acidic and can be easily removed by a base, leading to a loss of stereochemistry.

  • Direct Enolization: Strong bases can directly abstract the alpha-proton from the amino acid derivative, forming a planar enolate intermediate, which can then be protonated from either face, resulting in racemization. This is a particular concern for α,α-disubstituted amino acids due to the increased stability of the intermediate carbanion.

  • Harsh Reaction Conditions: Elevated temperatures and prolonged reaction times, especially in the presence of strong bases, can significantly increase the rate of racemization.

Q2: Which synthetic routes are recommended for preparing enantiomerically pure 2-methyl-D-phenylalanine?

A2: Several methods can be employed, each with its own advantages and potential for controlling stereochemistry:

  • Asymmetric Strecker Synthesis: This method involves the reaction of an aldehyde with a chiral amine auxiliary and a cyanide source. The chiral auxiliary directs the addition of the cyanide, leading to the preferential formation of one diastereomer of the resulting aminonitrile, which can then be hydrolyzed to the desired amino acid.

  • Chiral Auxiliary-Mediated Alkylation: A chiral auxiliary, such as an Evans oxazolidinone, can be attached to a glycine or alanine enolate equivalent. Subsequent alkylation with a benzyl halide proceeds with high diastereoselectivity. The auxiliary is then cleaved to yield the desired α-methyl-D-phenylalanine.

  • Enzymatic Synthesis: Biocatalytic methods, such as those employing D-amino acid dehydrogenases or transaminases, can offer excellent enantioselectivity (>99% ee) and high yields under mild reaction conditions.[1][2]

  • Resolution of a Racemic Mixture: A racemic mixture of 2-methyl-phenylalanine can be synthesized and then separated into its constituent enantiomers. This can be achieved through classical resolution with a chiral resolving agent to form diastereomeric salts that can be separated by crystallization, or through enzymatic kinetic resolution.[3][4][5]

Q3: What are the most critical factors to control to minimize racemization?

A3: To maintain the stereochemical integrity of 2-methyl-D-phenylalanine, the following factors are crucial:

  • Choice of Base: Use weaker or sterically hindered bases like N-methylmorpholine (NMM) or 2,4,6-collidine instead of stronger, less hindered bases like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA).[6][7]

  • Coupling Reagents and Additives: When activating the carboxylic acid, use coupling reagents known for low racemization potential, such as phosphonium salts (e.g., PyBOP, PyAOP) or uronium/aminium salts (e.g., HATU, HCTU), in combination with racemization-suppressing additives like 1-hydroxy-7-azabenzotriazole (HOAt) or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure).[8][9][10]

  • Protecting Groups: The choice of N-protecting group is important. Urethane-based protecting groups like Boc (tert-butoxycarbonyl) and Fmoc (9-fluorenylmethoxycarbonyl) are generally preferred over acyl-type protecting groups as they are less prone to forming oxazolone intermediates.

  • Temperature: Perform reactions at lower temperatures (e.g., 0 °C) whenever possible, as higher temperatures accelerate racemization.[6][8]

  • Reaction Time: Minimize the time the activated amino acid is exposed to basic conditions before the coupling reaction is complete.

Troubleshooting Guides

Issue 1: High levels of the L-isomer detected in the final product after synthesis.

This indicates significant racemization has occurred. Follow this step-by-step guide to identify and resolve the issue.

StepActionRationale
1. Evaluate Coupling Reagent & Additives If using a carbodiimide (e.g., DCC, DIC), ensure the presence of an effective racemization suppressant like HOAt or OxymaPure. If racemization persists, switch to a phosphonium (e.g., PyAOP) or uronium/aminium (e.g., HATU) based reagent.Carbodiimides alone are known to cause significant racemization. Additives form active esters that are less prone to racemization. Onium salts are generally more effective for hindered amino acids.[8][9]
2. Assess the Base Used If using DIPEA or TEA, switch to a weaker or more sterically hindered base such as NMM or 2,4,6-collidine. Use the minimum number of equivalents necessary.Strong, non-hindered bases readily abstract the alpha-proton, leading to racemization. Weaker bases have a lower propensity for this side reaction.[6][7]
3. Control the Reaction Temperature Perform the coupling reaction at a lower temperature (e.g., 0 °C). If using microwave synthesis for difficult couplings, reduce the temperature for steps involving sensitive residues.The rate of racemization is highly temperature-dependent. Lowering the temperature can significantly reduce the formation of the undesired enantiomer.[6][8]
4. Optimize Pre-activation and Reaction Time Reduce the pre-activation time of the carboxylic acid before adding the amine component. Monitor the reaction closely and stop it as soon as it is complete.Prolonged exposure of the activated amino acid to the reaction conditions, especially in the presence of a base, increases the likelihood of racemization.

Issue 2: Low diastereoselectivity in asymmetric synthesis using a chiral auxiliary.

This suggests that the chiral auxiliary is not effectively controlling the stereochemical outcome of the reaction.

StepActionRationale
1. Re-evaluate the Chiral Auxiliary Ensure the chiral auxiliary is suitable for the synthesis of α,α-disubstituted amino acids. Auxiliaries like (S,S)-cyclohexane-1,2-diol have shown good results for this class of compounds.The structure of the chiral auxiliary dictates its ability to shield one face of the prochiral center, leading to stereoselective bond formation.
2. Optimize Reaction Conditions Vary the solvent, temperature, and Lewis acid (if applicable) used in the alkylation step. Chelation control can play a significant role in achieving high diastereoselectivity.These parameters influence the transition state geometry of the reaction, which in turn affects the diastereomeric ratio of the product.
3. Purify the Diastereomers If moderate diastereoselectivity is achieved, it may be possible to separate the desired diastereomer from the undesired one by chromatography or crystallization before cleaving the auxiliary.Diastereomers have different physical properties and can often be separated by standard laboratory techniques.
4. Consider Crystallization-Induced Asymmetric Transformation For some systems, it is possible to equilibrate the diastereomers in solution while selectively crystallizing the desired one, thereby driving the equilibrium towards the formation of a single diastereomer.[11]This technique can significantly enhance the diastereomeric excess of the product.

Data Presentation

Table 1: Comparison of Chiral Auxiliaries for the Asymmetric Synthesis of α,α-Disubstituted Amino Acids

Chiral AuxiliarySubstrateAlkylating AgentDiastereomeric Excess (de)Reference
(S,S)-Cyclohexane-1,2-diolEthyl 2-methylacetoacetate derivativeVarious alkyl halides92 - >95%[12]
Evans OxazolidinoneN-acyloxazolidinoneVarious electrophiles>90% (for many systems)[13]
(R)-Phenylglycine amidePivaldehydeNaCN>99% (via crystallization-induced asymmetric transformation)[11]

Table 2: Enantiomeric Excess in Enzymatic Synthesis of D-Phenylalanine Derivatives

Enzyme SystemSubstrateProductEnantiomeric Excess (ee)YieldReference
Phenylalanine ammonia lyase (PAL) and L-amino acid deaminase (LAAD)p-Nitro-cinnamic acidp-Nitro-D-phenylalanine96%71%[1]
D-amino acid dehydrogenase (DAADH) W121L/H227I variantPhenylpyruvic acidD-phenylalanine>99%85%[2]
E. coli overexpressing PAL and LAADRacemic 4-fluorophenylalanineD-4-fluorophenylalanine>99%84% (isolated)[1]

Experimental Protocols

Protocol 1: Asymmetric Strecker Synthesis using a Chiral Auxiliary (Adapted from literature)

This protocol is a general guideline and may require optimization.

  • Imine Formation: In a suitable solvent such as methanol, dissolve the chiral amine auxiliary (e.g., (R)-phenylglycine amide hydrochloride, 1 equivalent) and phenylacetone (1 equivalent). Stir the mixture at room temperature for the time required to form the imine (this can be monitored by NMR or TLC).

  • Cyanide Addition: Cool the reaction mixture to 0 °C and add a solution of sodium cyanide (NaCN, 1.1 equivalents) in water.

  • Reaction: Allow the reaction to stir at room temperature for 24-48 hours. The progress of the reaction can be monitored by HPLC or TLC. In some cases, a crystallization-induced asymmetric transformation may occur, leading to the precipitation of the desired diastereomer.[11]

  • Isolation of Aminonitrile: Isolate the aminonitrile product by filtration if it precipitates, or by extraction after quenching the reaction. The diastereomeric ratio should be determined by NMR or HPLC.

  • Hydrolysis: Hydrolyze the aminonitrile to the corresponding amino acid using strong acidic (e.g., 6M HCl, reflux) or basic conditions.

  • Purification: Purify the final 2-methyl-D-phenylalanine product by ion-exchange chromatography or crystallization.

Protocol 2: Racemization Analysis by HPLC after Derivatization (General Procedure)

  • Hydrolysis: If the amino acid is part of a peptide, hydrolyze the peptide in 6M HCl at 110 °C for 24 hours.

  • Derivatization: To a solution of the amino acid sample in a suitable buffer (e.g., sodium bicarbonate), add a solution of a chiral derivatizing agent such as Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, L-FDAA).

  • Reaction: Allow the reaction to proceed at a slightly elevated temperature (e.g., 40 °C) for 1 hour.

  • Quenching: Quench the reaction by adding a small amount of acid (e.g., 1M HCl).

  • Analysis: Analyze the resulting diastereomeric derivatives by reverse-phase HPLC. The two diastereomers will have different retention times, allowing for their separation and quantification. The percentage of each enantiomer can be determined by integrating the respective peak areas.[6]

Mandatory Visualizations

Racemization_Mechanisms cluster_oxazolone Oxazolone Formation cluster_enolization Direct Enolization N_Acyl_AA N-Acyl-2-methyl-D-phenylalanine Activation Activation (e.g., with coupling reagent) N_Acyl_AA->Activation Oxazolone Planar Oxazolone Intermediate Activation->Oxazolone Cyclization Racemic_Mix_Ox Racemic Mixture Oxazolone->Racemic_Mix_Ox Base-catalyzed proton abstraction and reprotonation AA_Derivative 2-Methyl-D-phenylalanine Derivative Strong_Base Strong Base AA_Derivative->Strong_Base Enolate Planar Enolate Intermediate Strong_Base->Enolate Alpha-proton abstraction Racemic_Mix_En Racemic Mixture Enolate->Racemic_Mix_En Protonation

Figure 1. Primary mechanisms of racemization during synthesis.

Troubleshooting_Workflow start High Racemization Detected step1 Step 1: Evaluate Coupling Reagent & Additives start->step1 q1 Using Carbodiimide? step1->q1 a1_yes Add HOAt or OxymaPure q1->a1_yes Yes a1_no Switch to Phosphonium or Uronium/Aminium Reagent q1->a1_no No/Still high step2 Step 2: Evaluate Base a1_yes->step2 a1_no->step2 q2 Using DIPEA/TEA? step2->q2 a2_yes Switch to NMM or Collidine q2->a2_yes Yes a2_no Use minimum equivalents q2->a2_no No step3 Step 3: Control Temperature a2_yes->step3 a2_no->step3 a3 Lower reaction temperature (e.g., 0°C) step3->a3 end Racemization Minimized a3->end

Figure 2. Troubleshooting workflow for high racemization.

Experimental_Workflow cluster_synthesis Asymmetric Synthesis cluster_analysis Racemization Analysis start Choose Synthetic Route strecker Asymmetric Strecker Synthesis start->strecker auxiliary Chiral Auxiliary Alkylation start->auxiliary enzymatic Enzymatic Synthesis start->enzymatic resolution Racemic Synthesis & Resolution start->resolution hydrolysis Hydrolysis (if peptide) strecker->hydrolysis auxiliary->hydrolysis enzymatic->hydrolysis resolution->hydrolysis derivatization Derivatization with Chiral Reagent (e.g., Marfey's) hydrolysis->derivatization hplc RP-HPLC Analysis derivatization->hplc quantification Quantification of Diastereomers hplc->quantification

References

Troubleshooting low yield in the synthesis of 2-methyl-D-phenylalanine peptides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the synthesis of peptides containing the sterically hindered amino acid, 2-methyl-D-phenylalanine.

Frequently Asked Questions (FAQs)

Q1: Why is the synthesis of peptides containing 2-methyl-D-phenylalanine so challenging?

The primary challenge arises from steric hindrance. 2-methyl-D-phenylalanine is an α,α-disubstituted amino acid, meaning it has a methyl group in addition to the benzyl group attached to its α-carbon.[1][2] This bulkiness physically obstructs the approach of the incoming activated amino acid, slowing down the kinetics of peptide bond formation and often leading to incomplete coupling reactions.[3][4] This can result in low yields and the formation of deletion sequences (peptides missing one or more amino acids).[5]

Q2: What are the most common problems encountered when synthesizing these peptides?

The most frequent issues include:

  • Low coupling efficiency: Resulting in low overall yield and purity.[3]

  • Incomplete deprotection: The bulky nature of the residue can sometimes hinder the complete removal of the Fmoc protecting group.

  • Aggregation: Peptides containing hydrophobic residues like 2-methyl-D-phenylalanine can be prone to aggregation during synthesis, further impeding reaction kinetics.[6]

  • Racemization: While less common for α,α-disubstituted amino acids, racemization can still be a concern under harsh reaction conditions.[3][4]

Q3: Which coupling reagents are most effective for incorporating 2-methyl-D-phenylalanine?

For sterically hindered amino acids, high-reactivity coupling reagents are essential. Standard carbodiimide reagents like DCC and DIC are often insufficient.[4] Uronium/aminium salts and phosphonium salts are generally more effective.[3][7] Reagents that form highly reactive OAt or Oxyma esters, such as HATU, HBTU, and COMU, are considered among the most efficient for these challenging couplings.[3][4][8]

Q4: Can I use standard solid-phase peptide synthesis (SPPS) protocols?

Standard protocols are often inadequate for achieving high yields with sterically hindered residues like 2-methyl-D-phenylalanine.[4] It is typically necessary to employ optimized conditions, which may include:

  • Using a more potent coupling reagent.[4]

  • Increasing the equivalents of the amino acid and coupling reagent.[5]

  • Extending coupling reaction times.[5]

  • Performing double couplings (repeating the coupling step).

Troubleshooting Guide

This section provides a systematic approach to diagnosing and resolving common issues encountered during the synthesis of 2-methyl-D-phenylalanine-containing peptides.

Issue 1: Low Overall Yield After Cleavage and Purification

A low yield of the final peptide can stem from inefficiencies at multiple stages of the synthesis.

Diagnostic Workflow:

Caption: Troubleshooting workflow for low peptide yield.

How to Investigate:

  • Analyze a small sample post-synthesis: Before cleaving the entire batch, take a small amount of resin (10-20 mg), cleave the peptide, and analyze the crude product by mass spectrometry (MS).[5] This will help determine if the desired peptide was synthesized successfully on the resin.

  • Perform a Kaiser test: After the coupling step for 2-methyl-D-phenylalanine and the subsequent amino acid, perform a Kaiser (ninhydrin) test.[5] A positive result (blue beads) indicates the presence of free primary amines, signifying an incomplete coupling reaction.[5]

Solutions:

  • Optimize the coupling reaction:

    • Switch to a more powerful coupling reagent: If you are using HBTU, consider switching to HATU or COMU, which are generally more effective for hindered couplings.[3][8]

    • Increase reagent concentration: Use a higher excess (4-5 equivalents) of both the Fmoc-2-methyl-D-phenylalanine and the coupling reagent.

    • Extend reaction time: Increase the coupling time to at least 2 hours, and potentially up to 16 hours for particularly difficult couplings.[3]

    • Perform a double coupling: After the initial coupling reaction, drain the vessel and repeat the coupling step with a fresh solution of amino acid and coupling reagents.

  • Address peptide aggregation:

    • Change the solvent: N-Methyl-2-pyrrolidone (NMP) can be more effective than dimethylformamide (DMF) at solvating aggregating peptide chains.[9]

    • Incorporate structure-disrupting elements: If the sequence allows, the introduction of pseudoproline dipeptides can help disrupt secondary structure formation that leads to aggregation.[5]

Issue 2: Presence of Deletion Sequences in the Final Product

The presence of peptides where the 2-methyl-D-phenylalanine or the subsequent amino acid is missing is a direct indication of failed coupling.

Diagnostic Workflow:

DeletionSequenceTroubleshooting Start Deletion Sequence Detected by MS IdentifyFailure Identify Point of Failed Coupling Start->IdentifyFailure FailureAtMePhe Deletion of 2-Me-D-Phe IdentifyFailure->FailureAtMePhe MS shows M - (mass of 2-Me-D-Phe) FailureAfterMePhe Deletion of Residue After 2-Me-D-Phe IdentifyFailure->FailureAfterMePhe MS shows M - (mass of next residue) OptimizeMePheCoupling Implement Enhanced Coupling Protocol for 2-Me-D-Phe: - High-potency reagent (HATU) - Extended reaction time (2-4h) - Double coupling FailureAtMePhe->OptimizeMePheCoupling OptimizeNextCoupling Implement Enhanced Coupling for Subsequent Residue: - Pre-activation of amino acid - Use HATU/HBTU FailureAfterMePhe->OptimizeNextCoupling

Caption: Diagnostic workflow for deletion sequences.

Solutions:

  • For failure to couple 2-methyl-D-phenylalanine: This is the most common failure point. The solutions are the same as for "Issue 1": use a stronger coupling reagent, increase equivalents and time, and perform a double coupling.

  • For failure to couple the subsequent amino acid: The N-terminus of the newly incorporated 2-methyl-D-phenylalanine is sterically crowded, making the next coupling difficult.

    • Use a highly reactive coupling agent: HATU is strongly recommended for the amino acid following 2-methyl-D-phenylalanine.

    • Consider pre-activation: Activating the incoming amino acid with the coupling reagent for a few minutes before adding it to the resin can sometimes improve efficiency.

Quantitative Data on Coupling Reagents

The choice of coupling reagent is critical. The following table summarizes the performance of common coupling reagents for sterically hindered amino acids. While not all data is specific to 2-methyl-D-phenylalanine, it provides a strong indication of their relative effectiveness.

Coupling ReagentClassRelative Efficiency for Hindered CouplingsTypical Reaction TimeRisk of RacemizationKey Considerations
HATU Aminium/Uronium SaltVery High1 - 2 hoursLowHighly efficient due to OAt ester formation; based on potentially explosive HOAt.[3][8]
COMU Aminium/Uronium SaltHigh1-hour double couplingLowSafer alternative to HATU as it's based on OxymaPure; water-soluble byproducts.[3]
HBTU Aminium/Uronium SaltHighRoom TemperatureLowA popular and efficient reagent, though generally less reactive than HATU for severe steric hindrance.[3]
PyBOP Phosphonium SaltGood to High>90% conversion in 16hLowAvoids guanidinylation side reactions; byproducts are less hazardous than older phosphonium reagents.[3][8]
DIC/DCC CarbodiimideLow to ModerateVariableHigherGenerally not recommended for sterically hindered couplings due to lower reactivity and side reactions.[8]

Experimental Protocols

Protocol 1: Optimized Coupling of Fmoc-2-methyl-D-phenylalanine

This protocol is designed to maximize the coupling efficiency of the sterically hindered amino acid.

  • Resin Preparation: Swell the resin (e.g., Rink Amide for C-terminal amides) in DMF for at least 30 minutes.[10]

  • Fmoc Deprotection: Perform standard Fmoc deprotection of the N-terminal amino group on the resin using 20% piperidine in DMF.[10]

  • Washing: Thoroughly wash the resin with DMF (5-6 times) to remove all traces of piperidine.

  • Amino Acid Activation (Coupling Cocktail): In a separate vessel, dissolve:

    • Fmoc-2-methyl-D-phenylalanine (4 equivalents relative to resin loading)

    • HATU (3.9 equivalents)

    • N,N-Diisopropylethylamine (DIEA) (8 equivalents) in a minimal amount of DMF. Allow to pre-activate for 2-5 minutes.

  • First Coupling: Add the activated amino acid solution to the resin. Agitate the reaction vessel for 2 hours at room temperature.

  • Washing: Wash the resin with DMF (3 times).

  • Second Coupling (Double Coupling): Prepare a fresh coupling cocktail as described in step 4 and add it to the resin. Agitate for another 2 hours.

  • Final Wash: Wash the resin thoroughly with DMF (5-6 times) and then with Dichloromethane (DCM) (3 times) before proceeding to the deprotection of the newly added amino acid.

  • Monitoring (Optional but Recommended): Perform a Kaiser test after the second coupling. If the test is still positive, a third coupling may be considered.

Protocol 2: Test Cleavage and Analysis

This protocol allows for a quick assessment of the synthesis success on a small scale before committing to the full cleavage.

  • Sample Preparation: After the final synthesis step, wash the resin with DCM and dry a small sample (approx. 10-20 mg) under vacuum.

  • Cleavage Cocktail Preparation: Prepare a cleavage cocktail appropriate for the peptide's side-chain protecting groups. A common cocktail is 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), and 2.5% water.[10]

  • Cleavage: Add the cleavage cocktail to the dried resin sample in a microcentrifuge tube (approx. 200 µL for 10 mg of resin). Allow the reaction to proceed for 2-3 hours at room temperature.

  • Peptide Precipitation: Precipitate the cleaved peptide by adding the TFA mixture to cold diethyl ether (10x the volume of the TFA).

  • Pelleting and Washing: Centrifuge the mixture to pellet the peptide. Carefully decant the ether and wash the pellet with cold ether two more times.

  • Analysis: Dry the crude peptide pellet and dissolve it in a suitable solvent (e.g., 50% acetonitrile/water). Analyze the sample by LC-MS to verify the mass of the full-length peptide and identify any major deletion products.[5]

References

Technical Support Center: Improving Solubility of Peptides Containing Boc-2-methyl-D-phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with synthetic peptides incorporating the Boc-2-methyl-D-phenylalanine residue. The inherent hydrophobicity of both the tert-butoxycarbonyl (Boc) protecting group and the 2-methyl-D-phenylalanine side chain often leads to poor solubility in aqueous solutions, posing a significant hurdle for subsequent experiments.[1][2][3] This guide provides structured troubleshooting advice, detailed experimental protocols, and answers to frequently asked questions to systematically address these issues.

Frequently Asked Questions (FAQs)

Q1: Why is my peptide containing this compound not dissolving in aqueous buffers?

A1: The primary reason for poor solubility is the hydrophobic nature of the this compound residue. The tert-butoxycarbonyl (Boc) group is inherently nonpolar, and the addition of a methyl group to the phenylalanine ring further increases its hydrophobicity.[3][4] This effect is compounded if the rest of your peptide sequence also contains a high proportion of hydrophobic amino acids (e.g., Leu, Val, Ile, Phe).[5] Such peptides tend to self-associate and form aggregates in aqueous solutions to minimize their interaction with water.

Q2: What is the very first step I should take to solubilize my peptide?

A2: Always begin by attempting to dissolve a very small aliquot of your lyophilized peptide in sterile, distilled, or deionized water.[5][6][7] This initial test prevents the loss of your entire sample to an inappropriate solvent.[6][8] If the peptide is short (e.g., <6 amino acids) and has a net charge, it may dissolve in water alone.[9][10] For most peptides containing hydrophobic residues like this compound, water is unlikely to be sufficient, but it is the essential first step in any systematic solubility trial.

Q3: How does pH affect the solubility of my peptide, and how can I leverage it?

A3: The pH of the solvent is a critical factor because it determines the net charge of your peptide. Peptides are least soluble at their isoelectric point (pI), the pH at which their net charge is zero.[11] To improve solubility, you should adjust the pH of your solution to be at least two units away from the pI.[3]

  • For Basic Peptides (net positive charge): Try dissolving the peptide in an acidic solution, such as 10% acetic acid in water.[7][8][9]

  • For Acidic Peptides (net negative charge): Try dissolving the peptide in a basic solution, such as 0.1 M ammonium bicarbonate or a dilute ammonium hydroxide solution.[7][8][9]

Q4: When is it appropriate to use an organic co-solvent like DMSO?

A4: If your peptide is insoluble in water and pH-adjusted buffers, the next step is to use an organic co-solvent. This is typically necessary for peptides that are neutral or highly hydrophobic (containing >50% hydrophobic residues).[6] Dimethyl sulfoxide (DMSO) is the most common choice due to its high solubilizing power and relatively low toxicity in most biological assays.[6][9][12] The standard procedure is to dissolve the peptide in a minimal amount of 100% DMSO and then slowly add the aqueous buffer dropwise while vortexing to reach the final desired concentration.[5][7]

Q5: My assay is sensitive to DMSO. What are the alternatives?

A5: If DMSO interferes with your experiment, several other organic solvents can be used. Common alternatives include:

  • N,N-Dimethylformamide (DMF): A strong solvent, particularly recommended for peptides containing cysteine (Cys) or methionine (Met) to avoid oxidation by DMSO.[7][9]

  • Acetonitrile (ACN): Often used in chromatography and mass spectrometry applications.[12]

  • Isopropanol or Ethanol: Can also be effective for some peptides.[9][13] The same principle of dissolving in a minimal amount of the organic solvent before dropwise dilution applies.[9]

Q6: Can I use sonication or gentle warming to aid dissolution?

A6: Yes, both techniques can be very effective. Sonication helps to break up peptide aggregates, increasing the surface area available for solvation.[5][6][9][13] Gentle warming (e.g., to a temperature below 40°C) increases the kinetic energy of the system and can improve solubility.[7][9][11][14] However, use these methods with caution, as excessive heat can degrade the peptide, and prolonged sonication can also generate heat.[5][7] It is recommended to use short bursts of sonication in an ice bath.[3][6]

Troubleshooting Guide

Navigating solubility trials can be complex. The following workflow provides a systematic approach to identifying an appropriate solvent for your peptide containing this compound.

G start Start: Lyophilized Peptide Aliquot charge Calculate Net Charge at pH 7 start->charge hydrophobic High % of Hydrophobic Residues? charge->hydrophobic Net Charge = 0 acidic_buffer Try Acidic Buffer (e.g., 10% Acetic Acid) charge->acidic_buffer Net Charge > 0 basic_buffer Try Basic Buffer (e.g., 0.1M NH4HCO3) charge->basic_buffer Net Charge < 0 water Try Sterile Water hydrophobic->water No organic_solvent Use Minimal Organic Solvent (DMSO, DMF) hydrophobic->organic_solvent Yes soluble Soluble: Proceed with Experiment water->soluble Yes insoluble3 Insoluble water->insoluble3 No acidic_buffer->soluble Yes insoluble Insoluble acidic_buffer->insoluble No basic_buffer->soluble Yes insoluble2 Insoluble basic_buffer->insoluble2 No dilute Slowly Dilute with Aqueous Buffer organic_solvent->dilute dilute->soluble Yes insoluble4 Insoluble dilute->insoluble4 No (Precipitation) chaotropic Last Resort: Use Chaotropic Agent (6M Gdn-HCl, 8M Urea) chaotropic->soluble insoluble->hydrophobic insoluble2->hydrophobic insoluble3->organic_solvent insoluble4->chaotropic

Caption: A stepwise workflow for troubleshooting peptide solubility.

Data Presentation

The solubility of a peptide is highly dependent on its unique sequence and the specific solvent system used. The following table provides an example of how to structure and record the results of solubility tests for a hypothetical hydrophobic peptide containing this compound.

Solvent System Concentration (mg/mL) Temperature (°C) Observation Solubility
Deionized Water1.025Suspension, cloudyInsoluble
10% Acetic Acid1.025Fine particles remainSlightly Soluble
0.1 M PBS (pH 7.4)1.025Suspension, cloudyInsoluble
100% DMSO10.025Clear solutionSoluble
5% DMSO in PBS (pH 7.4)1.025Clear solutionSoluble
1% DMSO in PBS (pH 7.4)1.025Precipitate formsInsoluble
100% DMF10.025Clear solutionSoluble
5% DMF in PBS (pH 7.4)1.025Clear solutionSoluble
Deionized Water1.040Slight improvement, still cloudySlightly Soluble
Deionized Water + Sonication1.025Suspension, slightly less cloudySlightly Soluble

Experimental Protocols

Protocol 1: Stepwise Solubilization Using pH Adjustment

This protocol outlines the systematic approach to dissolving a peptide by first using water and then adjusting the pH.

  • Preparation: Allow the vial of lyophilized peptide to equilibrate to room temperature before opening. Weigh a small, known amount (e.g., 0.5 - 1 mg) into a sterile microcentrifuge tube.

  • Initial Water Test: Add a volume of sterile, deionized water to achieve the desired final concentration (e.g., 1 mg/mL). Vortex the tube for 30-60 seconds. Observe the solution. If it is clear, the peptide is water-soluble.

  • pH Adjustment (if insoluble in water):

    • For Basic Peptides (pI > 7): To a fresh aliquot, add 10% aqueous acetic acid dropwise while vortexing until the peptide dissolves.

    • For Acidic Peptides (pI < 7): To a fresh aliquot, add 0.1 M ammonium bicarbonate or 1% aqueous ammonia solution dropwise while vortexing until the peptide dissolves.

  • Final Steps: Once the peptide is dissolved, it can be further diluted with the appropriate assay buffer. Always centrifuge the final solution at high speed (e.g., 10,000 x g for 5 minutes) to pellet any residual particulates before use.[6][9]

Protocol 2: Solubilization of Hydrophobic Peptides with an Organic Co-Solvent

This protocol is intended for neutral or highly hydrophobic peptides that fail to dissolve using Protocol 1.

  • Preparation: Allow the lyophilized peptide to reach room temperature. Weigh a known amount into a sterile tube.

  • Initial Dissolution in Organic Solvent: Add a minimal volume of 100% DMSO (or DMF if the peptide contains Cys/Met) to the peptide to create a concentrated stock solution (e.g., 10-20 mg/mL). For 1 mg of peptide, start with 50-100 µL of solvent.[9][15]

  • Mixing: Vortex the tube gently until the peptide is completely dissolved. The solution should be perfectly clear. Brief sonication can be applied if necessary.[6]

  • Stepwise Dilution: Slowly add your desired aqueous buffer (e.g., PBS, Tris) to the concentrated peptide stock in a dropwise manner while continuously and gently vortexing.[5][7][9]

  • Monitor for Precipitation: Continuously observe the solution. If it becomes cloudy or hazy, you have exceeded the peptide's solubility limit in that final buffer composition. If precipitation occurs, you may need to re-lyophilize the peptide and attempt dissolution at a lower final concentration.[6]

  • Final Centrifugation: Before use, centrifuge the solution to remove any micro-aggregates.[9]

G cluster_0 Factors Influencing Peptide Solubility A Peptide Solubility B Intrinsic Properties A->B C Extrinsic Factors A->C B1 Amino Acid Composition (Hydrophobicity) B->B1 B2 Net Charge / pI B->B2 B3 Peptide Length B->B3 B4 Secondary Structure (e.g., β-sheets) B->B4 C1 Solvent Choice (Aqueous vs. Organic) C->C1 C2 Solution pH C->C2 C3 Temperature C->C3 C4 Co-solvents / Additives C->C4

Caption: Key factors influencing the solubility of peptides.

References

Technical Support Center: Purification of Hydrophobic Peptides Containing 2-methyl-D-phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with challenging hydrophobic peptides that incorporate the unnatural amino acid, 2-methyl-D-phenylalanine. The unique properties of this amino acid, namely its increased hydrophobicity and steric hindrance, present specific hurdles during purification. This resource aims to address these common challenges and provide practical solutions.

I. Troubleshooting Guides

This section offers systematic approaches to resolve common issues encountered during the purification of peptides containing 2-methyl-D-phenylalanine.

Issue 1: Poor Peptide Solubility

Peptides incorporating 2-methyl-D-phenylalanine often exhibit very low solubility in standard aqueous buffers used for reversed-phase high-performance liquid chromatography (RP-HPLC) due to the increased hydrophobicity and potential for aggregation imparted by the methylated aromatic ring.[1][2][3][4]

Symptoms:

  • Difficulty dissolving the crude peptide pellet.

  • Precipitation of the peptide upon injection onto the HPLC column.

  • Low or no recovery of the peptide from the column.[5]

  • Appearance of peptide aggregates in solution.

Troubleshooting Workflow for Poor Peptide Solubility

Troubleshooting Poor Peptide Solubility cluster_0 Initial Steps cluster_1 Optimization Strategies cluster_2 Final Outcome start Crude Peptide Insoluble dissolution Attempt Dissolution in Initial Mobile Phase start->dissolution organic_solvent Initial Dissolution in Minimal Strong Organic Solvent (e.g., DMSO, DMF, NMP) dissolution->organic_solvent If still insoluble chaotropes Incorporate Chaotropic Agents (e.g., Guanidinium HCl, Urea) organic_solvent->chaotropes If precipitation occurs on dilution ph_adjust Adjust pH of Sample Solvent chaotropes->ph_adjust If aggregation persists cosolvents Test Co-solvents (e.g., Isopropanol, n-Propanol) ph_adjust->cosolvents success Peptide Solubilized for Injection cosolvents->success

Caption: Workflow for troubleshooting poor peptide solubility.

Troubleshooting Steps:

StepActionRationale
1 Initial Dissolution in Organic Solvent Dissolve the crude peptide in a minimal amount of a strong organic solvent such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or N-methyl-2-pyrrolidone (NMP) before dilution with the initial mobile phase.[6]
2 Use of Chaotropic Agents Incorporate chaotropic agents like guanidinium hydrochloride (GuHCl) or urea (at concentrations of 1-6 M) in the sample solvent and mobile phase A. These agents disrupt non-covalent interactions and can improve the solubility of aggregating peptides.
3 pH Adjustment Adjust the pH of the sample solvent. For peptides with a net basic charge, a slightly acidic pH can improve solubility, while for acidic peptides, a slightly basic pH may be beneficial.[7][8]
4 Test a Range of Co-solvents Experiment with different co-solvents in your initial mobile phase, such as isopropanol or n-propanol, which can be more effective than acetonitrile for highly hydrophobic peptides.[2][7]
Issue 2: Poor Chromatographic Resolution and Peak Shape

The hydrophobicity and steric bulk of 2-methyl-D-phenylalanine can lead to strong interactions with the stationary phase, resulting in broad peaks, tailing, and co-elution with impurities.

Symptoms:

  • Broad, asymmetric, or tailing peaks.

  • Poor separation of the target peptide from closely eluting impurities.

  • Irreversible binding of the peptide to the column.

Strategy for Optimizing RP-HPLC Separation

Optimizing RP-HPLC Separation cluster_0 Initial Observation cluster_1 Parameter Adjustment cluster_2 Desired Outcome start Poor Peak Shape/Resolution gradient Optimize Gradient Slope start->gradient stationary_phase Change Stationary Phase (C8, C4, Phenyl) gradient->stationary_phase If resolution is still poor temperature Increase Column Temperature (40-60°C) stationary_phase->temperature If peak shape is broad organic_modifier Use Alternative Organic Modifier (Isopropanol, n-Propanol) temperature->organic_modifier success Improved Resolution and Peak Shape organic_modifier->success

Caption: Strategy for optimizing RP-HPLC separation.

Troubleshooting Steps:

StepActionRationale
1 Optimize the Gradient A shallower gradient can improve the separation of closely eluting species. For highly hydrophobic peptides, a gradient starting at a higher initial percentage of organic solvent may be necessary.
2 Change the Stationary Phase If using a C18 column, consider a stationary phase with a different selectivity, such as a C8, C4, or a phenyl-hexyl column. Shorter alkyl chains or different aromatic interactions can reduce the strong hydrophobic retention.[5]
3 Increase Column Temperature Increasing the column temperature (e.g., to 40-60 °C) can improve peak shape by reducing mobile phase viscosity and increasing mass transfer kinetics.[5]
4 Use Alternative Organic Modifiers For very hydrophobic peptides, acetonitrile may not be a strong enough organic modifier. Consider using isopropanol or n-propanol, or a mixture of these with acetonitrile, in mobile phase B.[2][7]

II. Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in purifying peptides containing 2-methyl-D-phenylalanine?

The primary challenge is the significantly increased hydrophobicity and steric hindrance due to the presence of the 2-methyl group on the phenyl ring. This leads to a higher propensity for aggregation, poor solubility in aqueous solutions, and strong retention on reversed-phase chromatography columns, which can complicate purification and lead to low yields.[4]

Q2: What type of HPLC column is best for purifying peptides with 2-methyl-D-phenylalanine?

While C18 columns are a common starting point, they may lead to very strong retention and poor peak shape for these highly hydrophobic peptides. Consider using a column with a less hydrophobic stationary phase. A C8, C4, or a phenyl-based column can reduce the strong hydrophobic interactions and improve peak shape.[5]

Q3: How can I improve the recovery of my hydrophobic peptide from the HPLC column?

To improve recovery, ensure complete dissolution of your peptide before injection. Using a stronger organic solvent in the mobile phase, such as isopropanol or n-propanol in addition to or as a replacement for acetonitrile, can help elute the tightly bound peptide. Running a "wash" with a high percentage of organic solvent after your gradient can also help recover any remaining peptide from the column.[5]

Q4: Can I use additives in my mobile phase to improve the purification?

Yes, additives can be beneficial. Trifluoroacetic acid (TFA) at 0.1% is a standard ion-pairing agent that helps to sharpen peaks. In cases of severe aggregation, the addition of chaotropic agents like low concentrations of guanidinium hydrochloride or urea to the mobile phase can be attempted, but be mindful of their compatibility with your HPLC system and downstream applications.

Q5: At what wavelength should I detect my peptide?

Peptides are typically monitored at 210-220 nm, which corresponds to the absorbance of the peptide bond. If your peptide contains other aromatic residues like tryptophan or tyrosine, you can also monitor at 280 nm.[9]

III. Quantitative Data Summary

The following table summarizes expected outcomes for the purification of a model hydrophobic peptide under different RP-HPLC conditions. While specific to a model peptide, these trends are generally applicable to peptides containing 2-methyl-D-phenylalanine.

ConditionPurity (%)Yield (%)Peak Shape
Standard (C18, ACN/H₂O, 25°C) 70-8540-60Broad, Tailing
High Temperature (C18, ACN/H₂O, 60°C) 85-9550-70Sharper, More Symmetrical
Less Hydrophobic Column (C4, ACN/H₂O, 25°C) 80-9060-80Improved Symmetry
Stronger Organic Modifier (C18, IPA/H₂O, 25°C) >9570-90Sharp, Symmetrical

Data is illustrative and based on general principles of hydrophobic peptide purification.

IV. Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Peptide Containing 2-methyl-D-phenylalanine

This is a generalized protocol for manual solid-phase peptide synthesis.

  • Resin Swelling: Swell Rink amide resin in N,N-dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the resin using 20% piperidine in DMF for 20 minutes.

  • Washing: Wash the resin thoroughly with DMF, dichloromethane (DCM), and methanol.

  • Amino Acid Coupling:

    • For standard Fmoc-protected amino acids, use a 4-fold molar excess of the amino acid, HBTU/HOBt, and a 6-fold molar excess of N,N-diisopropylethylamine (DIPEA) in DMF. React for 2 hours.

    • For Fmoc-2-methyl-D-phenylalanine-OH, due to its steric hindrance, a longer coupling time (4-6 hours) or a double coupling may be necessary. Using a more potent coupling agent like HATU is recommended.

  • Washing: Wash the resin as in step 3.

  • Repeat: Repeat steps 2-5 for each amino acid in the sequence.

  • Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail of 95% trifluoroacetic acid (TFA), 2.5% triisopropylsilane (TIS), and 2.5% water for 3 hours.

  • Precipitation: Precipitate the peptide in cold diethyl ether.

  • Lyophilization: Centrifuge to pellet the peptide, wash with ether, and lyophilize to obtain the crude peptide powder.

Protocol 2: RP-HPLC Purification of a Hydrophobic Peptide with 2-methyl-D-phenylalanine
  • Sample Preparation:

    • Dissolve the crude peptide in a minimal volume of DMSO or DMF.

    • Dilute the dissolved peptide with Mobile Phase A to the desired injection concentration.

    • Centrifuge the sample to remove any insoluble material.

  • Column and Mobile Phases:

    • Column: C4 or Phenyl reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in isopropanol or a 1:1 mixture of acetonitrile and isopropanol.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min for an analytical column.

    • Column Temperature: 50-60°C.

    • Detection: 220 nm.

    • Gradient: A shallow gradient is recommended. For example, 30-70% Mobile Phase B over 40 minutes.

  • Fraction Collection: Collect fractions corresponding to the main peak.

  • Analysis of Fractions: Analyze the purity of the collected fractions by analytical RP-HPLC and mass spectrometry.

  • Lyophilization: Pool the pure fractions and lyophilize to obtain the final purified peptide.

V. Signaling Pathway and Experimental Workflow Diagrams

GPCR Signaling Pathway Activated by a Peptide Ligand

Many synthetic peptides, including those with unnatural amino acids, are designed to interact with G-protein coupled receptors (GPCRs). The following diagram illustrates a typical GPCR signaling cascade.

GPCR Signaling Pathway cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular ligand Peptide Ligand (with 2-Me-D-Phe) gpcr GPCR ligand->gpcr Binding g_protein G-Protein (αβγ) gpcr->g_protein Activation effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector α-subunit activation second_messenger Second Messenger (e.g., cAMP) effector->second_messenger Production cellular_response Cellular Response second_messenger->cellular_response Signal Transduction

Caption: A generalized GPCR signaling pathway.

Experimental Workflow: From Synthesis to Purified Peptide

This diagram outlines the overall experimental process for obtaining a pure peptide containing 2-methyl-D-phenylalanine.

Peptide Synthesis and Purification Workflow spps Solid-Phase Peptide Synthesis (with 2-Me-D-Phe) cleavage Cleavage from Resin and Deprotection spps->cleavage precipitation Precipitation and Lyophilization cleavage->precipitation crude_peptide Crude Peptide precipitation->crude_peptide purification RP-HPLC Purification crude_peptide->purification analysis Purity Analysis (Analytical HPLC, MS) purification->analysis analysis->purification If impure, re-purify pure_peptide Pure Peptide analysis->pure_peptide If pure

Caption: Workflow from synthesis to purified peptide.

References

Technical Support Center: Managing Peptides Incorporating 2-methyl-D-phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on managing aggregation and solubility issues encountered when working with peptides that incorporate the non-canonical amino acid, 2-methyl-D-phenylalanine.

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis and handling of peptides containing 2-methyl-D-phenylalanine.

Issue 1: Poor yield and purity during solid-phase peptide synthesis (SPPS)

Question: My peptide synthesis is resulting in low yield and multiple deletion sequences. I suspect on-resin aggregation. What should I do?

Answer: On-resin aggregation is a common issue with hydrophobic residues like 2-methyl-D-phenylalanine, which can hinder coupling and deprotection steps.[1] Here are several strategies to mitigate this problem:

Initial Steps:

  • Monitor Resin Swelling: A visible sign of aggregation is the failure of the peptide-resin to swell properly.[2]

  • Solvent Choice: Switch from standard solvents like DMF to more potent, aggregation-disrupting solvents such as N-methylpyrrolidone (NMP) or add up to 25% dimethyl sulfoxide (DMSO) to your DMF.[3][4]

Advanced Strategies:

  • Elevated Temperature: Perform coupling and deprotection steps at higher temperatures (e.g., 50-90°C), which can be effectively achieved using a microwave peptide synthesizer.[3]

  • Chaotropic Salts: Before a difficult coupling step, wash the resin with a solution of a chaotropic salt, such as 0.8 M LiCl in DMF, to disrupt secondary structures.[1][2]

  • Backbone Protection: Incorporate backbone-protecting groups like 2,4-dimethoxybenzyl (Dmb) or 2-hydroxy-4-methoxybenzyl (Hmb) on the α-nitrogen of an amino acid every six to seven residues to prevent hydrogen bonding.[3]

  • Pseudoproline Dipeptides: Strategically insert pseudoproline dipeptides to introduce a "kink" in the peptide backbone, which disrupts the formation of β-sheets that lead to aggregation.[3][4]

Issue 2: The lyophilized peptide will not dissolve.

Question: I have synthesized and purified my peptide containing 2-methyl-D-phenylalanine, but the lyophilized powder is insoluble in my aqueous buffer. How can I solubilize it?

Answer: The hydrophobicity of 2-methyl-D-phenylalanine can significantly reduce the solubility of the final peptide product. A systematic approach is required to find a suitable solvent system. Always test solubility on a small aliquot of your peptide first.[5][6]

Solubilization Workflow:

  • Characterize Your Peptide: Determine the overall charge of your peptide at a neutral pH to guide solvent selection.[6]

    • Assign a value of +1 to each basic residue (K, R, H, N-terminus).

    • Assign a value of -1 to each acidic residue (D, E, C-terminus).

    • Sum the values to get the net charge.

  • Solvent Selection Based on Charge:

    • Basic Peptides (Net Charge > 0): Start with sterile, distilled water. If that fails, try adding a small amount of 10% acetic acid or 0.1% TFA.[5][7]

    • Acidic Peptides (Net Charge < 0): Begin with sterile, distilled water. If insoluble, add a small amount of 10% ammonium hydroxide (NH4OH) or ammonium bicarbonate.[5][7]

    • Neutral or Very Hydrophobic Peptides: These peptides often require an organic solvent. Start by dissolving the peptide in a minimal amount of DMSO, DMF, or isopropanol. Then, slowly add your aqueous buffer to the desired concentration.[7] Caution: DMSO can oxidize methionine and cysteine residues; use DMF as an alternative in those cases.[7]

  • Physical Dissolution Aids:

    • Sonication: Briefly sonicating the sample can help break up aggregates and improve dissolution.[5]

    • Warming: Gentle warming can also aid solubility, but avoid excessive heat.[5]

Frequently Asked Questions (FAQs)

Q1: Why do peptides containing 2-methyl-D-phenylalanine tend to aggregate?

A1: The aggregation is primarily driven by the physicochemical properties of the 2-methyl-D-phenylalanine residue. The phenylalanine side chain is inherently hydrophobic and aromatic, promoting strong intermolecular hydrophobic interactions and π-π stacking between the phenyl rings.[8][9] These interactions encourage the self-assembly of peptide chains, often leading to the formation of stable β-sheet secondary structures that are prone to aggregation.[3][10] The D-configuration of the amino acid can also influence the self-assembly process, potentially enhancing stability against enzymatic degradation.[9][11]

Q2: Can I predict the aggregation potential of my peptide sequence before synthesis?

A2: While precise prediction is difficult, certain sequence characteristics increase the risk of aggregation. A high percentage of hydrophobic residues, including 2-methyl-D-phenylalanine, and the presence of contiguous stretches of β-branched amino acids are strong indicators of potential aggregation.[3] Several computational tools are available that can analyze a peptide sequence to predict its aggregation propensity.[8]

Q3: What is the mechanism of pseudoproline dipeptides in preventing aggregation?

A3: Pseudoproline dipeptides are derivatives of serine, threonine, or cysteine that are incorporated as a dipeptide unit during synthesis. Their cyclized side chain introduces a structural "kink" into the peptide backbone, similar to proline. This disruption of the planar backbone structure hinders the formation of the extended β-sheet structures responsible for aggregation. The native amino acid residue is regenerated during the final acid cleavage of the peptide from the resin.[3]

Q4: How do chaotropic salts improve synthesis quality?

A4: Chaotropic salts, such as LiCl or NaClO4, are ions that disrupt the structure of water and reduce the stability of hydrophobic interactions and hydrogen bonds.[2] By washing the resin with a solution of a chaotropic salt, you can break up the secondary structures (like β-sheets) that have formed between peptide chains, making the reactive sites more accessible for the subsequent coupling or deprotection steps.[2]

Q5: What concentration of organic solvent is acceptable in a cell-based assay?

A5: If you are using an organic solvent like DMSO to dissolve your peptide for a biological assay, it is crucial to keep the final concentration of the solvent low, as it can be toxic to cells. A common recommendation is to keep the final concentration of DMSO at or below 1% (v/v) in your cell culture medium.[7]

Data and Protocols

Table 1: Recommended Solvents for Peptide Solubilization
Peptide Net ChargePrimary SolventSecondary Solvent (if primary fails)Tertiary Solvent (for highly hydrophobic peptides)
Basic (>0) Deionized Water10% Acetic Acid or 0.1% TFAMinimal DMSO, then dilute with aqueous buffer[7][12]
Acidic (<0) Deionized Water10% NH4OH or 0.1M Ammonium BicarbonateMinimal DMSO, then dilute with aqueous buffer[12]
Neutral (0) Minimal Organic Solvent(Not Applicable)Dilute with aqueous buffer[6][7]

Note: The choice of organic solvent can include DMSO, DMF, isopropanol, or acetonitrile.

Experimental Protocols
Protocol 1: General Peptide Solubilization Test
  • Preparation: Aliquot a small, accurately weighed amount of the lyophilized peptide (e.g., 1 mg) into a sterile microcentrifuge tube. Allow the tube to warm to room temperature before opening.[5]

  • Initial Solvent Addition: Based on the peptide's net charge (see Table 1), add a calculated volume of the primary solvent to achieve a target concentration (e.g., 1-2 mg/mL).[13]

  • Dissolution: Vortex the tube for 30 seconds. If the peptide is not fully dissolved, sonicate the sample for 10-second intervals, chilling on ice in between, for up to three cycles.[5]

  • Secondary Solvent: If the peptide remains insoluble, add the appropriate secondary solvent dropwise, vortexing between additions, until the peptide dissolves.

  • Organic Solvent: For neutral or highly hydrophobic peptides that do not dissolve, use a new aliquot and add a minimal volume of DMSO (e.g., 20-50 µL). Once dissolved, slowly add the desired aqueous buffer to reach the final concentration, vortexing continuously.[7]

  • Centrifugation: Before use, centrifuge the peptide solution (10,000 x g for 5 min) to pellet any undissolved micro-aggregates.[5]

Protocol 2: On-Resin Chaotropic Salt Wash for SPPS

This protocol is designed to be used immediately before a coupling step that is known or suspected to be difficult due to aggregation.

  • Deprotection and Wash: Perform the standard Fmoc-deprotection step to remove the N-terminal protecting group. Wash the peptide-resin thoroughly with DMF (e.g., 5 x 1-minute washes) to remove the deprotection solution.

  • Chaotropic Salt Wash: Add a solution of 0.8 M LiCl in DMF to the resin, ensuring the resin is fully submerged. Agitate the mixture for 5 minutes.[1]

  • Drain and Wash: Drain the chaotropic salt solution from the reaction vessel.

  • Thorough DMF Wash: Wash the resin extensively with DMF (at least 5 times) to completely remove the chaotropic salt, which can interfere with the subsequent coupling reaction.

  • Coupling: Proceed immediately with your standard coupling protocol for the next amino acid.

Visualizations

Troubleshooting_Aggregation_SPPS start Low Yield / Purity in SPPS check_swelling Check Resin Swelling start->check_swelling poor_swelling Poor Swelling Observed check_swelling->poor_swelling Indicates Aggregation change_solvent Switch to NMP or add DMSO to DMF poor_swelling->change_solvent increase_temp Increase Coupling Temp. (Microwave SPPS) change_solvent->increase_temp If needed chaotropic_wash Use Chaotropic Salt Wash (e.g., LiCl) increase_temp->chaotropic_wash If needed check_completion Is Synthesis Improved? chaotropic_wash->check_completion success Synthesis Successful check_completion->success Yes resynthesize Consider Resynthesis with: - Backbone Protection (Dmb/Hmb) - Pseudoproline Dipeptides check_completion->resynthesize No

Caption: Troubleshooting workflow for on-resin peptide aggregation during SPPS.

Peptide_Solubilization_Workflow start Lyophilized Peptide Insoluble calc_charge Calculate Net Peptide Charge (pH 7) start->calc_charge charge_gate Select Solvent Based on Charge calc_charge->charge_gate basic Basic (>0): 1. Water 2. 10% Acetic Acid charge_gate->basic Positive acidic Acidic (<0): 1. Water 2. 10% NH4OH charge_gate->acidic Negative neutral Neutral (0): Use Minimal Organic Solvent (e.g., DMSO) charge_gate->neutral Neutral physical_aid Apply Physical Aids: - Sonication - Gentle Warming basic->physical_aid acidic->physical_aid neutral->physical_aid dissolved_gate Is Peptide Dissolved? physical_aid->dissolved_gate success Peptide Solubilized dissolved_gate->success Yes organic_solvent_step For persistent issues: Dissolve in minimal DMSO, then dilute with buffer dissolved_gate->organic_solvent_step No organic_solvent_step->success

Caption: Step-by-step workflow for solubilizing aggregated peptides.

References

Analytical methods to detect side products in 2-methyl-D-phenylalanine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed information on analytical methods for detecting side products in the synthesis of 2-methyl-D-phenylalanine. It includes frequently asked questions (FAQs) and troubleshooting advice to address common issues encountered during experimental analysis.

Frequently Asked Questions (FAQs)

Q1: What are the most common potential side products in the synthesis of 2-methyl-D-phenylalanine?

The synthesis of a chiral, non-proteinogenic amino acid like 2-methyl-D-phenylalanine can result in several types of impurities. The exact side products will depend on the synthetic route employed, but they generally fall into these categories:

  • Enantiomeric Impurities: The most common impurity is the opposite enantiomer, 2-methyl-L-phenylalanine. The presence of even small amounts of the L-enantiomer can significantly impact the efficacy and safety of a drug product.[1]

  • Diastereomeric Impurities: If the synthesis involves chiral reagents or intermediates with multiple stereocenters, diastereomers can be formed.

  • Precursor-Related Impurities: Unreacted starting materials and reagents from the synthesis can remain in the final product.

  • By-products from the Reaction: These can include products from over-alkylation, elimination, or other competing reaction pathways. For instance, in enzymatic synthesis starting from cinnamic acids, related by-products might be observed.[2][3]

  • Solvent and Reagent Adducts: Impurities formed by the reaction of the product or intermediates with solvents or other reagents.

Q2: Which analytical technique is most suitable for determining the enantiomeric purity of 2-methyl-D-phenylalanine?

Chiral High-Performance Liquid Chromatography (Chiral HPLC) is the most powerful and widely used technique for separating and quantifying enantiomers of amino acids.[4][5] It utilizes a chiral stationary phase (CSP) that interacts differently with the D- and L-enantiomers, allowing for their separation.[4] Ultra-Performance Convergence Chromatography (UPC²) is another advanced technique that can offer better resolution and higher throughput than traditional HPLC for chiral separations.[6]

Q3: Can I use Gas Chromatography-Mass Spectrometry (GC-MS) to analyze 2-methyl-D-phenylalanine and its impurities?

Yes, GC-MS is a viable method, but it requires a derivatization step. Amino acids are polar and non-volatile, which makes them unsuitable for direct GC analysis.[7][8][9] They must first be converted into more volatile and thermally stable derivatives, for example, by esterification followed by acylation.[7][10] This two-step process makes the amino acids amenable to separation by GC and subsequent identification and quantification by MS.[7]

Q4: What is the role of Nuclear Magnetic Resonance (NMR) spectroscopy in this analysis?

While HPLC and GC-MS are primarily used for separation and quantification of impurities, ¹H NMR and ¹³C NMR spectroscopy are invaluable for structural confirmation of the final product and identification of unknown impurities. Quantitative NMR (qNMR) can also be used to determine the purity of the sample without the need for a reference standard for every impurity, as it is an absolute quantification method.[11]

Analytical Methodologies & Protocols

Method Selection Workflow

Choosing the correct analytical technique is critical. The following workflow outlines a logical approach to selecting the appropriate method based on the analytical goal.

start Identify Analytical Goal q1 Determine Enantiomeric Purity? start->q1 q2 Identify & Quantify Volatile Impurities? q1->q2 No chiral_hplc Chiral HPLC / UPC² q1->chiral_hplc Yes q3 Structural Confirmation & Absolute Purity? q2->q3 No gcms GC-MS (with Derivatization) q2->gcms Yes nmr NMR Spectroscopy (¹H, ¹³C, qNMR) q3->nmr Yes end_node Analysis Complete q3->end_node No chiral_hplc->end_node gcms->end_node nmr->end_node

Caption: Workflow for selecting the appropriate analytical method.

Comparison of Key Analytical Techniques

The table below summarizes the primary analytical methods for assessing the purity of 2-methyl-D-phenylalanine.

TechniquePrimary UseSample PreparationProsCons
Chiral HPLC Enantiomeric PurityDissolution in mobile phaseHigh resolution of enantiomers, reliable quantification.[5]Requires specialized and often expensive chiral columns. Method development can be time-consuming.[12]
GC-MS Impurity Profiling (Volatiles)Required: Derivatization to increase volatility.[8]High sensitivity, excellent for identifying unknown volatile impurities.[11]Derivatization adds complexity and potential for side reactions. Not suitable for non-volatile or thermally labile compounds.[8]
LC-MS General Impurity ProfilingDissolution in mobile phaseHigh sensitivity and specificity, applicable to a wide range of compounds.Potential for ion suppression, may require MS-compatible mobile phases.[4]
NMR Structural Elucidation, Absolute Purity (qNMR)Dissolution in deuterated solventProvides detailed structural information, qNMR is a primary quantification method.[11]Lower sensitivity compared to chromatographic methods, complex spectra can be difficult to interpret.
Detailed Protocol: Chiral HPLC for Enantiomeric Purity

This protocol provides a starting point for developing a chiral HPLC method to separate D- and L-enantiomers of 2-methyl-phenylalanine. Optimization will likely be required.[13]

1. Instrumentation:

  • HPLC system with UV detector.

2. Materials:

  • Column: Chiral Stationary Phase (CSP) column. Macrocyclic glycopeptide-based columns (e.g., CHIROBIOTIC T) or polysaccharide-based columns are often effective for amino acids.[4]

  • Mobile Phase: A typical mobile phase could be a mixture of an organic modifier (e.g., Methanol or Acetonitrile) and an aqueous buffer (e.g., Ammonium acetate or Formic acid). For LC-MS compatibility, volatile buffers like ammonium formate are preferred.[4][13]

  • Sample Preparation: Accurately weigh and dissolve the 2-methyl-D-phenylalanine sample in the mobile phase to a known concentration (e.g., 1 mg/mL).

3. Chromatographic Conditions (Example):

  • Mobile Phase: Methanol/Water (80:20 v/v) with 0.1% Formic Acid.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Injection Volume: 10 µL.

  • Detection: UV at 254 nm.

4. Analysis:

  • Inject a standard of the racemic mixture (2-methyl-DL-phenylalanine) to determine the retention times of both the D- and L-enantiomers.

  • Inject the sample solution.

  • Calculate the percentage of the L-enantiomer impurity by comparing the peak area of the L-enantiomer to the total peak area of both enantiomers.

Troubleshooting Guides

Troubleshooting Chiral HPLC Separations

This section addresses common problems encountered during chiral HPLC analysis.

problem Observed Problem p1 Poor or No Peak Resolution problem->p1 p2 Drifting Retention Times problem->p2 p3 Broad or Tailing Peaks problem->p3 c1 Incorrect Mobile Phase or Column Choice p1->c1 c2 Temperature Fluctuations or Mobile Phase Instability p2->c2 c3 Column Overload or Contamination p3->c3 cause_header Potential Cause s1 Vary organic modifier %. Change alcohol type (e.g., EtOH to IPA). Test a different CSP column. c1->s1 s2 Use a column oven for temp control. Prepare fresh mobile phase daily. Ensure proper degassing. c2->s2 s3 Inject a diluted sample. Flush column with a strong solvent. Reverse-flush column (if permitted). c3->s3 solution_header Suggested Solution

Caption: Troubleshooting common issues in chiral HPLC.

Q: My chiral HPLC method is showing poor or no separation between the D and L peaks. What should I do?

A: Poor resolution is a common challenge in chiral method development.[12]

  • Optimize Mobile Phase: The choice and concentration of the organic modifier (e.g., methanol, ethanol, isopropanol) and any additives (e.g., acids like TFA or bases like DEA) are critical.[13] Systematically vary the percentage of the organic modifier. Sometimes, changing the type of alcohol can dramatically improve selectivity.[13]

  • Change Temperature: Adjusting the column temperature can affect the interactions between the analyte and the chiral stationary phase, which can alter the separation.

  • Reduce Flow Rate: Lowering the flow rate can increase the interaction time with the stationary phase, sometimes improving resolution, although it will increase the run time.

  • Try a Different Column: The "lock and key" interaction in chiral separations is highly specific. If optimization fails, the chosen chiral stationary phase may not be suitable for your molecule. Consult literature or column selection guides for alternative CSPs known to work well for amino acids.[4][5]

Q: The retention times for my peaks are inconsistent from one injection to the next. What is causing this?

A: Fluctuating retention times usually point to issues with the HPLC system or the mobile phase.[14]

  • Check for Leaks: Ensure all fittings are secure and there are no leaks in the system, as this can cause pressure and flow rate fluctuations.[14]

  • Mobile Phase Preparation: Inconsistent mobile phase composition is a common cause. Prepare mobile phases carefully and consistently, ideally gravimetrically.[15] Ensure the mobile phase is thoroughly mixed and degassed to prevent air bubbles from entering the pump.[15]

  • Column Temperature: Unstable column temperature can lead to retention time drift. Use a column oven to maintain a constant temperature.[14]

  • Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting your analytical run. This can sometimes take longer for chiral columns.

Troubleshooting GC-MS Analysis

Q: I am not seeing any peaks for my derivatized amino acid in the GC-MS chromatogram.

A: This issue often relates to the sample preparation or injection.

  • Incomplete Derivatization: The derivatization reaction may be incomplete. Ensure you are using fresh reagents and that the reaction conditions (temperature, time) are optimal. The presence of moisture can significantly hinder silylation reactions.[8]

  • Analyte Degradation: The injector temperature might be too high, causing the derivatized analyte to degrade. Try lowering the injector temperature.

  • Sample Adsorption: Active sites in the GC inlet liner or the column can cause adsorption of the analyte. Using a deactivated liner and ensuring the column is in good condition can help.

Q: I am seeing multiple peaks for what should be a single derivatized compound. Why?

A: This could be due to several factors.

  • Incomplete Derivatization: Partial derivatization can lead to multiple products (e.g., a compound with one or two derivatized functional groups).

  • Derivatization of Impurities: The derivatizing agent may have reacted with other impurities in your sample, leading to extra peaks.

  • Isomer Formation: The derivatization conditions could potentially cause isomerization.

  • Degradation: The analyte may be degrading on-column or in the injector, creating breakdown products. Check the stability of your derivatives.[7]

References

Validation & Comparative

Enhancing Peptide Stability: A Comparative Guide to Boc-2-methyl-D-phenylalanine and Boc-D-phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The therapeutic promise of peptides is often challenged by their inherent instability in biological systems, primarily due to rapid degradation by proteases. To overcome this limitation, medicinal chemists employ various strategies to enhance peptide stability, thereby improving their pharmacokinetic profiles and therapeutic efficacy. Among the most effective approaches is the incorporation of unnatural amino acids. This guide provides a detailed comparison of two such modifications: the inclusion of Boc-D-phenylalanine and the more sterically hindered Boc-2-methyl-D-phenylalanine.

Mechanisms of Enhanced Stability

The substitution of a naturally occurring L-amino acid with its D-enantiomer, such as D-phenylalanine, introduces a significant barrier to enzymatic degradation. Proteases, being chiral enzymes, are highly specific for L-amino acid substrates. The altered stereochemistry at the α-carbon of a D-amino acid prevents the peptide from fitting correctly into the active site of most proteases, thus inhibiting cleavage.

Further enhancement of proteolytic resistance can be achieved by introducing a methyl group at the α-carbon, creating an α,α-disubstituted amino acid like 2-methyl-D-phenylalanine. This modification provides an additional layer of steric hindrance that further restricts the conformational flexibility of the peptide backbone. This rigidity makes the peptide an even poorer substrate for proteases, leading to a substantial increase in its half-life.

Quantitative Comparison of Peptide Stability

While direct comparative studies for a single peptide containing these specific modifications are not extensively available in the public domain, the principles of peptide chemistry allow for a well-grounded, illustrative comparison. The following table presents hypothetical, yet representative, data for a model peptide to demonstrate the expected increase in stability with each modification when subjected to common in vitro stability assays.

Peptide Modification Enzyme Half-life (t½) in Human Serum (hours) Remaining Peptide after 8h with Trypsin (%)
Boc-L-phenylalanine (unmodified)Trypsin, Chymotrypsin, etc.< 1< 5
Boc-D-phenylalanineTrypsin, Chymotrypsin, etc.24 - 48~ 80
This compoundTrypsin, Chymotrypsin, etc.> 72> 95

Note: The data presented in this table is illustrative and intended to demonstrate the expected trend in stability enhancement. Actual values are sequence-dependent and would need to be determined experimentally.

Experimental Protocols

Protocol 1: In Vitro Plasma/Serum Stability Assay

This assay determines the half-life of a peptide in a biological matrix containing a complex mixture of endogenous proteases.

Materials:

  • Test peptides (e.g., containing L-Phe, D-Phe, or 2-methyl-D-Phe)

  • Lyophilized human plasma or serum (pooled, with anticoagulant)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Protein precipitation agent (e.g., ice-cold acetonitrile with 1% trifluoroacetic acid (TFA))

  • High-Performance Liquid Chromatography (HPLC) system with a C18 column

  • Mass Spectrometer (MS) for peptide quantification

Procedure:

  • Peptide Preparation: Prepare stock solutions of the test peptides in a suitable solvent (e.g., water or PBS, with minimal DMSO if necessary) at a concentration of 1 mg/mL.

  • Incubation: Thaw pooled human plasma or serum at 37°C. Add the peptide stock solution to the plasma/serum to a final concentration of 10-100 µM.

  • Time-Point Sampling: Incubate the mixture at 37°C. At designated time points (e.g., 0, 0.5, 1, 2, 4, 8, 24, 48, and 72 hours), withdraw an aliquot of the mixture.

  • Quenching and Protein Precipitation: Immediately add the aliquot to three volumes of the ice-cold protein precipitation agent. Vortex thoroughly and centrifuge at high speed (e.g., >12,000 x g) for 10-15 minutes to pellet the precipitated proteins.

  • Analysis: Carefully collect the supernatant and analyze it by reverse-phase HPLC (RP-HPLC) coupled to a mass spectrometer (LC-MS). Quantify the amount of intact peptide by integrating the area of its corresponding peak in the chromatogram.

  • Data Analysis: Calculate the percentage of intact peptide remaining at each time point relative to the 0-hour time point. Determine the half-life (t½) by fitting the data to a one-phase exponential decay curve.

Protocol 2: Protease Stability Assay

This assay assesses the resistance of a peptide to degradation by a specific protease.

Materials:

  • Test peptide stock solution

  • Protease stock solution (e.g., trypsin, chymotrypsin in an appropriate buffer)

  • Reaction buffer (e.g., Tris-HCl or PBS, pH optimized for the protease)

  • Quenching solution (e.g., 10% TFA or a specific protease inhibitor)

  • RP-HPLC system

Procedure:

  • Prepare a solution of the test peptide in the reaction buffer at a defined concentration.

  • Add the protease stock solution to the peptide solution to initiate the reaction (a typical enzyme:substrate ratio is 1:50 to 1:100 w/w).

  • Incubate the reaction mixture at 37°C.

  • At various time points, withdraw aliquots and stop the reaction by adding the quenching solution.

  • Analyze the samples by RP-HPLC to quantify the amount of remaining intact peptide by comparing the peak area at each time point to the peak area at time zero.

Protocol 3: Boc Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the general steps for synthesizing peptides containing either Boc-D-phenylalanine or this compound.

Materials:

  • Appropriate resin (e.g., Merrifield or PAM resin)

  • Boc-protected amino acids (including Boc-D-Phe or Boc-2-methyl-D-Phe)

  • Coupling reagents (e.g., DCC/HOBt or HBTU/DIEA)

  • Deprotection reagent: 50% Trifluoroacetic acid (TFA) in Dichloromethane (DCM)

  • Neutralization reagent: 10% Diisopropylethylamine (DIEA) in DCM

  • Solvents: Dichloromethane (DCM), Dimethylformamide (DMF), Methanol (MeOH)

  • Cleavage cocktail (e.g., HF or a TFA-based cocktail with scavengers)

  • RP-HPLC system for purification

Procedure:

  • Resin Swelling: Swell the resin in DCM in the reaction vessel.

  • First Amino Acid Coupling: Couple the first Boc-protected amino acid to the resin using a suitable coupling agent.

  • Capping (Optional): Cap any unreacted sites on the resin using acetic anhydride.

  • Boc Deprotection: Remove the Boc protecting group with 50% TFA in DCM.

  • Neutralization: Neutralize the resulting amine salt with 10% DIEA in DCM.

  • Subsequent Amino Acid Coupling: Couple the next Boc-protected amino acid (e.g., Boc-D-Phe or Boc-2-methyl-D-Phe) using a coupling agent.

  • Repeat: Repeat the deprotection, neutralization, and coupling steps for each subsequent amino acid in the sequence.

  • Cleavage: Once the synthesis is complete, cleave the peptide from the resin and remove side-chain protecting groups using a strong acid cocktail.

  • Purification: Purify the crude peptide using preparative RP-HPLC.

  • Characterization: Confirm the identity and purity of the final peptide by analytical HPLC and mass spectrometry.

Visualizing the Processes

Proteolytic_Degradation_Pathway Peptide Therapeutic Peptide (L-Amino Acids) Protease Protease (e.g., Trypsin, Chymotrypsin) Peptide->Protease Binding & Cleavage Fragments Inactive Peptide Fragments Protease->Fragments Degradation Clearance Rapid Clearance Fragments->Clearance

Plasma_Stability_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis Peptide_Prep Prepare Peptide Stock Solution (1 mg/mL) Incubate Incubate Peptide in Plasma at 37°C Peptide_Prep->Incubate Plasma_Prep Thaw Human Plasma/Serum at 37°C Plasma_Prep->Incubate Sample Collect Aliquots at Time Points (0-72h) Incubate->Sample Quench Quench & Precipitate Proteins (ice-cold ACN/TFA) Sample->Quench Centrifuge Centrifuge to Pellet Proteins Quench->Centrifuge Analyze Analyze Supernatant by LC-MS Centrifuge->Analyze Calculate Calculate Half-Life (t½) Analyze->Calculate

SPPS_Workflow Start Start: Swell Resin Coupling Couple Boc-Amino Acid Start->Coupling Wash1 Wash Coupling->Wash1 Deprotection Boc Deprotection (TFA) Wash1->Deprotection Wash2 Wash Deprotection->Wash2 Neutralization Neutralize (DIEA) Wash2->Neutralization Wash3 Wash Neutralization->Wash3 Decision Sequence Complete? Wash3->Decision Decision->Coupling No Cleavage Cleave from Resin Decision->Cleavage Yes Purification Purify Peptide (HPLC) Cleavage->Purification

A Comparative Guide to Boc and Fmoc Strategies for 2-Methyl-D-Phenylalanine Incorporation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the synthesis of peptides containing sterically hindered amino acids like 2-methyl-D-phenylalanine presents a significant challenge. The α-methyl group on this non-natural amino acid impedes reaction kinetics, demanding optimized protocols to ensure efficient peptide bond formation. The choice between the two primary solid-phase peptide synthesis (SPPS) strategies, tert-butyloxycarbonyl (Boc) and 9-fluorenylmethoxycarbonyl (Fmoc), is a critical factor that directly influences yield, purity, and overall success. This guide provides an objective, data-supported comparison of these two methods for incorporating 2-methyl-D-phenylalanine.

Fundamental Chemical Differences

The core distinction between the Boc and Fmoc strategies lies in their orthogonal protection schemes, specifically the chemical nature of the α-amino protecting group and the conditions required for its removal.[1][2]

  • Boc Strategy: This earlier, classical approach utilizes the acid-labile Boc group for temporary Nα-protection.[] Deprotection is achieved by repeated treatments with a strong acid, typically trifluoroacetic acid (TFA).[1][4] Side-chain protecting groups are generally benzyl-based and are removed simultaneously with cleavage from the resin using a very strong, hazardous acid like hydrofluoric acid (HF).[][5]

  • Fmoc Strategy: The more modern and widely adopted Fmoc strategy employs the base-labile Fmoc group.[][] This group is removed under mild basic conditions, most commonly with a solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[1][] Side-chain protecting groups are typically tert-butyl-based, which are stable to piperidine but are cleaved with a moderately strong acid like TFA during the final cleavage step.[] This orthogonality allows for milder overall conditions and avoids the use of HF.[][7]

The steric hindrance provided by the 2-methyl group in 2-methyl-D-phenylalanine dramatically slows down the kinetics of the coupling reaction in either strategy, often leading to incomplete couplings and low yields.[8] Therefore, the selection of a highly efficient coupling reagent is paramount for success.[8]

FeatureBoc StrategyFmoc Strategy
Nα-Protecting Group tert-butyloxycarbonyl (Boc)9-fluorenylmethoxycarbonyl (Fmoc)
Nα-Deprotection Strong acid (e.g., 50% TFA in DCM)[9]Base (e.g., 20% piperidine in DMF)[10]
Side-Chain Protection Typically Benzyl-based (e.g., Bzl, Tos)[]Typically tert-Butyl-based (e.g., tBu, Boc, Trt)[]
Final Cleavage Strong acid (e.g., HF, TFMSA)Moderate acid (e.g., TFA cocktail)[11]
Orthogonality "Two-dimensional" - relies on graded acid lability.Fully orthogonal - base-labile vs. acid-labile groups.[2][]
Key Challenge Handling of hazardous strong acids (TFA, HF).[12]Potential for aspartimide formation with Asp residues; potential for diketopiperazine formation.[7]
Advantage for Hindered Residues Repeated TFA washes can help disrupt peptide aggregation.[1][4]Milder deprotection conditions are compatible with a wider range of sensitive modifications.[][7]

Performance Data and Reagent Selection

The success of incorporating a sterically hindered residue like 2-methyl-D-phenylalanine is less dependent on the protection strategy (Boc vs. Fmoc) and more on the choice of coupling reagent.[8] Carbodiimide-based reagents like DCC or DIC are often insufficient for such challenging couplings.[9][13] More potent uronium/aminium or phosphonium salt-based reagents are required to achieve high efficiency.[8][14]

The following table summarizes the performance of common high-efficiency coupling reagents applicable to both strategies for hindered couplings. While specific quantitative data for 2-methyl-D-phenylalanine is sparse, the data is extrapolated from studies on similarly challenging residues like α,α-disubstituted or N-methylated amino acids.

Coupling ReagentClassTypical Performance for Hindered SystemsKey Considerations
HATU Aminium/Uronium SaltHigh efficiency, fast kinetics.[8][14]More expensive; can cause guanidinylation of the N-terminal amine if used in excess.[8][14] Based on potentially explosive HOAt.[8]
HBTU Aminium/Uronium SaltHighly efficient and widely used.[8][9]Can also cause guanidinylation.[8] Exhibits unpredictable autocatalytic decomposition.[8]
COMU Aminium/Uronium SaltEfficiency comparable to HATU.[8][15]Safer alternative to HATU/HBTU as it is based on OxymaPure, avoiding explosive benzotriazole derivatives.[8][15]
PyBOP Phosphonium SaltEfficient coupling, avoids guanidinylation side reactions.[8][14]Generally less reactive than HATU.[8]
PyBrOP Phosphonium SaltVery effective for hindered N-methylated amino acids.[9]Byproducts can be problematic to remove.

Experimental Protocols

Given the steric hindrance, protocols for incorporating 2-methyl-D-phenylalanine must be optimized. This often includes using a higher excess of the amino acid and coupling reagents, extending reaction times, and performing a "double coupling."[9][14]

This protocol assumes the synthesis is proceeding on a deprotected peptide-resin.

  • Resin Swelling: Swell the peptide-resin in dichloromethane (DCM).[9]

  • Boc Deprotection:

    • Treat the resin with 50% TFA in DCM for 5 minutes.[9]

    • Filter and repeat the treatment for an additional 20-25 minutes.[9]

    • Wash the resin thoroughly with DCM (3x) and isopropanol (2x).[9]

  • Neutralization (In Situ): The neutralization step is performed concurrently with coupling.

  • Activation and Coupling (HBTU/HATU):

    • In a separate vessel, dissolve 3-4 equivalents of Boc-2-methyl-D-phenylalanine-OH and 3-4 equivalents of HBTU or HATU in DMF.[9]

    • Add 6-8 equivalents of diisopropylethylamine (DIPEA) to the activation mixture and vortex briefly.[9]

    • Immediately add the activated amino acid solution to the resin.[9]

  • Reaction: Agitate the reaction vessel for 2-4 hours. For a highly hindered residue like 2-methyl-D-phenylalanine, extending this time or performing a second coupling is recommended.[9]

  • Monitoring and Recoupling:

    • Monitor the reaction using the Kaiser test.[9]

    • If the test is positive (indicating incomplete reaction), drain the vessel, wash with DMF, and repeat steps 4 and 5 (double coupling).[14]

  • Washing: Once the reaction is complete (negative Kaiser test), wash the resin thoroughly with DMF (3x) and DCM (3x).[9]

This protocol assumes the synthesis is proceeding on an N-terminally deprotected peptide-resin.

  • Resin Swelling: Swell the peptide-resin in DMF for at least 1 hour.[10]

  • Fmoc Deprotection:

    • Treat the resin with a solution of 20% piperidine in DMF for 5-10 minutes.

    • Drain and repeat the treatment for another 15-20 minutes.

    • Wash the resin thoroughly with DMF (5-6 times) to ensure all piperidine is removed.

  • Activation and Coupling (HATU/COMU):

    • In a separate vessel, dissolve 3-4 equivalents of Fmoc-2-methyl-D-phenylalanine-OH, 3-4 equivalents of HATU (or COMU), and 6-8 equivalents of DIPEA or collidine in DMF.

  • Reaction:

    • Immediately add the activated amino acid solution to the reaction vessel containing the resin.[14]

    • Agitate the mixture for 2-4 hours at room temperature.[14]

  • Monitoring and Double Coupling:

    • Perform a Kaiser test to check for free primary amines.[14]

    • If the test is positive (blue/purple beads), a second coupling is necessary.[14] Drain, wash the resin with DMF (3x), and repeat steps 3 and 4 with a fresh solution of activated amino acid for another 1-2 hours.[14]

  • Washing: After a negative Kaiser test, drain the reaction solution and wash the resin extensively with DMF (3-5 times) and DCM (3x) to remove excess reagents and byproducts.[14]

Workflow Visualizations

The following diagrams illustrate the cyclical workflows for both the Boc and Fmoc strategies.

Boc_SPPS_Workflow Start Start Cycle: Peptide-Resin Deprotection Boc Deprotection (50% TFA in DCM) Start->Deprotection Wash1 Wash (DCM, IPA) Deprotection->Wash1 Coupling In Situ Neutralization & Coupling (Boc-AA, HBTU/HATU, DIPEA) Wash1->Coupling Wash2 Wash (DMF, DCM) Coupling->Wash2 End End Cycle: Peptide(n+1)-Resin Wash2->End

Caption: General workflow for a single cycle in Boc-strategy solid-phase peptide synthesis.

Fmoc_SPPS_Workflow Start Start Cycle: Peptide-Resin Deprotection Fmoc Deprotection (20% Piperidine in DMF) Start->Deprotection Wash1 Wash (DMF) Deprotection->Wash1 Coupling Coupling (Fmoc-AA, HATU/COMU, DIPEA) Wash1->Coupling Wash2 Wash (DMF, DCM) Coupling->Wash2 End End Cycle: Peptide(n+1)-Resin Wash2->End

Caption: General workflow for a single cycle in Fmoc-strategy solid-phase peptide synthesis.

Conclusion and Recommendations

The choice between Boc and Fmoc strategies for incorporating the sterically demanding 2-methyl-D-phenylalanine is nuanced, with the modern Fmoc strategy generally being preferred.

  • Fmoc Strategy: This is the dominant approach for modern SPPS.[7] Its primary advantages are the milder, orthogonal deprotection conditions, which enhance compatibility with sensitive peptide modifications and avoid the use of highly hazardous HF for final cleavage.[][7] For incorporating 2-methyl-D-phenylalanine, the Fmoc strategy is highly effective, provided that potent coupling reagents like HATU or COMU are used, and protocols are adapted to include extended reaction times or double coupling to overcome the steric barrier.

  • Boc Strategy: While still a viable method, the Boc strategy's reliance on harsh acids for both deprotection (TFA) and final cleavage (HF) poses significant safety and handling challenges.[12] However, for certain "difficult" sequences prone to aggregation, the repeated TFA treatments in Boc-SPPS can act as a chaotropic agent, disrupting secondary structures and potentially leading to higher crude purity.[1][4]

Recommendation: For most applications, the Fmoc strategy is recommended due to its safety profile, milder conditions, and broad compatibility. Success with 2-methyl-D-phenylalanine hinges on employing a high-potency coupling reagent (e.g., COMU as a safer alternative to HATU) and rigorously monitoring the reaction to ensure completion, applying a double coupling protocol when necessary.

References

Navigating Stereochemistry: A Comparative Guide to the Enantiomeric Purity of Commercial Boc-2-methyl-D-phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the stereochemical integrity of chiral building blocks is a critical quality attribute that directly influences the efficacy, safety, and regulatory approval of synthesized therapeutics. This guide provides an objective comparison of methodologies for analyzing the enantiomeric purity of commercial Boc-2-methyl-D-phenylalanine, a key intermediate in the synthesis of various pharmaceuticals. By presenting supporting experimental data and detailed protocols, this document aims to equip researchers with the necessary tools to make informed decisions regarding raw material selection and quality control.

The introduction of a methyl group at the α-carbon of phenylalanine derivatives can significantly impact the conformational properties and metabolic stability of resulting peptides and small molecules. Consequently, ensuring the high enantiomeric purity of this compound is paramount. Even trace amounts of the corresponding L-enantiomer can lead to the formation of diastereomeric impurities, complicating downstream processing and potentially altering the pharmacological profile of the final active pharmaceutical ingredient (API).

Comparative Analysis of Enantiomeric Purity

While direct, publicly available comparative studies on the enantiomeric purity of this compound from various commercial suppliers are limited, extensive research on analogous N-protected amino acids provides a strong framework for evaluation. The most robust and widely adopted technique for determining enantiomeric excess is Chiral High-Performance Liquid Chromatography (Chiral HPLC).[1][2][3][4] Other viable methods include Chiral Gas Chromatography (GC), Chiral Supercritical Fluid Chromatography (SFC), and Nuclear Magnetic Resonance (NMR) Spectroscopy using chiral solvating agents.[3][4]

For the purpose of this guide, a standardized Chiral HPLC method is presented as the primary analytical technique due to its high resolution, sensitivity, and broad applicability.[4][5] The following table summarizes representative data that could be obtained when analyzing commercial samples of this compound.

SupplierLot NumberReported PurityMeasured Enantiomeric Excess (% ee of D-enantiomer)L-enantiomer Impurity (%)
Supplier AA-54321≥99.0%99.7%0.15%
Supplier BB-98765>98.0%99.4%0.30%
Supplier CC-24680≥99%99.9%0.05%

Disclaimer: The data presented in this table is representative and for illustrative purposes. Actual chiral purity may vary between lots and suppliers. It is strongly recommended to perform in-house analysis for lot-specific purity confirmation.

Experimental Protocols

A detailed methodology for a key experiment is provided below. This Chiral HPLC protocol is adapted from established methods for similar N-Boc protected amino acids and serves as a robust starting point for the analysis of this compound.[2][3]

Chiral HPLC Method for Enantiomeric Purity of this compound

1. Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.

2. Chromatographic Conditions:

  • Chiral Stationary Phase: A polysaccharide-based chiral stationary phase such as CHIRALPAK® IA (amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel), 250 x 4.6 mm, 5 µm particle size is a suitable choice.[3] Alternatively, macrocyclic glycopeptide-based columns like CHIROBIOTIC® T can be effective for underivatized amino acids and their derivatives.[6]

  • Mobile Phase: A mixture of Hexane, Ethanol, and Trifluoroacetic Acid (TFA) in a ratio of 95:5:0.1 (v/v/v). The optimal ratio may require some method development.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 210 nm.

  • Injection Volume: 10 µL.

3. Sample Preparation:

  • Prepare a stock solution of a racemic standard of Boc-2-methyl-DL-phenylalanine at a concentration of 1 mg/mL in the mobile phase. This is crucial to confirm the elution order and resolution of the two enantiomers.

  • Prepare samples of the commercial this compound to be tested at a concentration of 1 mg/mL in the mobile phase.

4. Analysis:

  • Inject the racemic standard to determine the retention times for both the D- and L-enantiomers and to calculate the resolution factor.

  • Inject the commercial samples.

  • The enantiomeric excess (% ee) is calculated using the following formula: % ee = [([D] - [L]) / ([D] + [L])] x 100 Where [D] and [L] are the peak areas of the D- and L-enantiomers, respectively.

Mandatory Visualizations

To facilitate a clear understanding of the experimental and decision-making processes, the following diagrams are provided.

G cluster_prep Sample Preparation cluster_analysis Chiral HPLC Analysis cluster_data Data Processing racemic Prepare Racemic Standard (Boc-2-methyl-DL-phenylalanine) hplc HPLC System (Isocratic Elution) racemic->hplc commercial Prepare Commercial Sample (this compound) commercial->hplc column Chiral Stationary Phase (e.g., CHIRALPAK® IA) hplc->column detector UV Detector (210 nm) column->detector chromatogram Obtain Chromatogram detector->chromatogram integration Peak Integration chromatogram->integration calculation Calculate % Enantiomeric Excess integration->calculation G start Start: Assess Enantiomeric Purity is_routine Routine Quality Control? start->is_routine is_high_throughput High Throughput Needed? is_routine->is_high_throughput Yes hplc Chiral HPLC is_routine->hplc No is_high_throughput->hplc No sfc Chiral SFC is_high_throughput->sfc Yes gc Chiral GC (Requires Derivatization) hplc->gc Alternative if HPLC fails nmr Chiral NMR hplc->nmr Orthogonal Method

References

Unlocking Enhanced Peptide-Protein Binding: A Comparative Analysis of 2-methyl-D-phenylalanine Incorporation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, optimizing the binding affinity of peptide-based therapeutics is a critical step in enhancing their efficacy and specificity. The incorporation of unnatural amino acids is a powerful strategy to achieve this. This guide provides an objective comparison of how the inclusion of 2-methyl-D-phenylalanine in a peptide sequence can impact its binding affinity to a target protein, benchmarked against its L-phenylalanine and D-phenylalanine counterparts. The following sections present illustrative experimental data, detailed methodologies for key experiments, and visualizations of relevant pathways and workflows.

The substitution of natural L-amino acids with D-isomers is a well-established method to increase proteolytic stability. The further addition of a methyl group to the alpha-carbon (α-methylation), as in 2-methyl-D-phenylalanine, introduces a significant conformational constraint. This restriction can pre-organize the peptide backbone into a bioactive conformation that is more favorable for binding to its target protein, potentially leading to a substantial increase in binding affinity by reducing the entropic penalty upon binding.

Comparative Analysis of Binding Affinity

To illustrate the potential impact of 2-methyl-D-phenylalanine on binding affinity, we present a hypothetical case study. A well-characterized peptide inhibitor of the p53-MDM2 protein-protein interaction is selected as the base sequence containing a critical L-phenylalanine residue. This peptide is then synthesized with D-phenylalanine and 2-methyl-D-phenylalanine at the same position. The binding affinities (dissociation constant, Kd) to the MDM2 protein are then determined using Surface Plasmon Resonance (SPR).

Table 1: Comparative Binding Affinities of Modified p53-MDM2 Inhibitor Peptides

Peptide VariantAmino Acid at Position XModification RationaleIllustrative Kd (nM)Fold Improvement vs. L-Phe
Peptide A (Control)L-PhenylalanineNatural amino acid3001x
Peptide BD-PhenylalanineEnhanced proteolytic stability, altered conformation506x
Peptide C2-methyl-D-phenylalanineEnhanced stability and conformational constraint933x

Note: The data presented in this table is illustrative and based on typical affinity enhancements observed with such modifications. Actual values will vary depending on the specific peptide sequence and protein target.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of peptide-protein binding affinities and for the synthesis of the modified peptides.

Peptide Synthesis: Solid-Phase Peptide Synthesis (SPPS) of Peptides Containing 2-methyl-D-phenylalanine

The synthesis of peptides containing sterically hindered amino acids such as 2-methyl-D-phenylalanine requires optimized coupling conditions within the standard Fmoc/tBu solid-phase synthesis strategy.

  • Resin Preparation: Swell Rink Amide resin in N,N-dimethylformamide (DMF) for 30 minutes in a reaction vessel. Drain the DMF.

  • Fmoc Deprotection: Add a 20% solution of piperidine in DMF to the resin and agitate for 5-10 minutes. Drain and repeat once. Wash the resin thoroughly with DMF.

  • Amino Acid Coupling (Standard Amino Acids): Dissolve the Fmoc-protected amino acid (3 eq.), HATU (2.9 eq.), and DIPEA (6 eq.) in DMF. Add this activation mixture to the resin and agitate for 1-2 hours. Wash with DMF.

  • Coupling of 2-methyl-D-phenylalanine: Due to steric hindrance, a more potent coupling strategy is employed.

    • Pre-activate Fmoc-2-methyl-D-phenylalanine-OH (5 eq.) with HATU (4.9 eq.) and DIPEA (10 eq.) in DMF for 10 minutes.

    • Add the activated mixture to the resin.

    • Extend the coupling time to 4-12 hours, monitoring the reaction completion with a Kaiser test.

    • If coupling is incomplete, a second coupling may be necessary.

  • Capping: To block any unreacted amino groups, treat the resin with a solution of acetic anhydride and DIPEA in DMF for 30 minutes.

  • Iteration: Repeat steps 2 through 4 (or 5) for each amino acid in the sequence.

  • Cleavage and Deprotection: After the final Fmoc deprotection, treat the peptide-resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid, 2.5% water, 2.5% triisopropylsilane) for 2-4 hours.

  • Purification: Precipitate the cleaved peptide in cold diethyl ether, pellet by centrifugation, and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).

Binding Affinity Measurement: Surface Plasmon Resonance (SPR)

SPR is a label-free technique that measures real-time biomolecular interactions.

  • Chip Preparation: Immobilize the target protein (e.g., MDM2) onto a CM5 sensor chip using standard amine coupling chemistry. A reference flow cell is prepared similarly but without the protein to subtract non-specific binding.

  • Analyte Preparation: Prepare a series of concentrations of the synthesized peptides (Peptide A, B, and C) in a suitable running buffer (e.g., HBS-EP+).

  • Binding Measurement: Inject the different concentrations of each peptide over the sensor chip surface at a constant flow rate. The association is monitored for a set time, followed by an injection of running buffer to monitor dissociation.

  • Regeneration: After each peptide injection cycle, regenerate the sensor surface with a short pulse of a low pH buffer (e.g., glycine-HCl, pH 2.5) to remove the bound peptide.

  • Data Analysis: The sensorgrams (response units vs. time) are corrected for non-specific binding by subtracting the signal from the reference flow cell. The resulting binding curves are fitted to a 1:1 Langmuir binding model to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).

Binding Affinity Measurement: Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity, stoichiometry, and thermodynamic parameters.

  • Sample Preparation: Dialyze the purified target protein and the synthesized peptides into the same buffer (e.g., 25 mM HEPES pH 7.5, 100 mM NaCl). Determine the precise concentrations of all molecules.

  • ITC Experiment Setup:

    • Load the protein solution (e.g., 20 µM) into the sample cell of the calorimeter.

    • Load the peptide solution (e.g., 200 µM) into the injection syringe.

  • Titration: Perform a series of small, sequential injections of the peptide solution into the protein-containing sample cell while maintaining a constant temperature (e.g., 25°C).

  • Data Acquisition: The heat change associated with each injection is measured.

  • Data Analysis: The raw data is integrated to generate a binding isotherm (heat change per mole of injectant vs. molar ratio). This isotherm is then fitted to a suitable binding model (e.g., single-site binding model) to calculate the dissociation constant (Kd), binding stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding.

Visualizations

Signaling Pathway

The incorporation of modified amino acids can significantly impact how a peptide interacts with and modulates a biological pathway. For example, D-phenylalanine-containing peptides are extensively used to target G-protein coupled receptors (GPCRs) like opioid receptors.

G_protein_signaling cluster_membrane Cell Membrane GPCR Opioid Receptor (GPCR) G_protein Gα(i/o)βγ (Inactive) GPCR->G_protein Activation G_alpha Gα-GTP (Active) G_protein->G_alpha G_beta_gamma Gβγ G_protein->G_beta_gamma AC Adenylyl Cyclase cAMP cAMP AC->cAMP Peptide D-Phe Peptide (Agonist) Peptide->GPCR Binding G_alpha->AC Inhibition Ion_channel Ion Channel (e.g., K+) G_beta_gamma->Ion_channel Modulation ATP ATP ATP->AC Cellular_Response Cellular Response (e.g., Analgesia) cAMP->Cellular_Response Downstream Effects Ion_channel->Cellular_Response

Caption: Opioid receptor activation by a D-Phe containing peptide agonist.

Experimental Workflow

The process of comparing peptide-protein binding affinities involves several key steps, from peptide design and synthesis to the final data analysis.

experimental_workflow cluster_synthesis Peptide Preparation cluster_binding_assay Binding Affinity Assay (e.g., SPR) cluster_analysis Data Analysis Design Peptide Design (L-Phe, D-Phe, 2-Me-D-Phe) SPPS Solid-Phase Peptide Synthesis Design->SPPS Purification HPLC Purification & MS Verification SPPS->Purification Binding Peptide Injection (Association/Dissociation) Purification->Binding Immobilization Target Protein Immobilization Immobilization->Binding Regeneration Surface Regeneration Binding->Regeneration Data_Processing Sensorgram Processing Binding->Data_Processing Regeneration->Binding Curve_Fitting Kinetic Model Fitting Data_Processing->Curve_Fitting Kd_Determination Kd Calculation Curve_Fitting->Kd_Determination Comparison Comparative Analysis of Binding Affinities Kd_Determination->Comparison

Caption: Workflow for peptide-protein binding affinity comparison.

A Comparative Study of Coupling Reagents for Boc-2-methyl-D-phenylalanine: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the incorporation of sterically hindered amino acids like Boc-2-methyl-D-phenylalanine into peptide chains presents a significant synthetic challenge. The bulky α-methyl group obstructs the formation of the amide bond, often leading to low yields, incomplete reactions, and potential racemization. The selection of an appropriate coupling reagent is therefore paramount to the success of the synthesis.

This guide provides a comparative analysis of commonly used coupling reagents for the incorporation of this compound and other sterically hindered amino acids. The performance of these reagents is evaluated based on coupling efficiency, reaction kinetics, and their potential to minimize side reactions. This information is supported by extrapolated data from studies on analogous α,α-disubstituted and N-methylated amino acids, providing a strong foundation for methodological decisions.

Performance Comparison of Coupling Reagents

The choice of coupling reagent directly impacts the efficiency of incorporating sterically hindered amino acids. Reagents are typically categorized as uronium/aminium salts (e.g., HATU, HBTU) or phosphonium salts (e.g., PyBOP). The following table summarizes the extrapolated performance of several common coupling reagents for the coupling of this compound, based on data from sterically similar amino acids.

Coupling ReagentClassTypical Coupling Yield (%)Racemization RiskKey Considerations
HATU Uronium/Aminium Salt95 - 99LowHighly efficient for hindered couplings with rapid reaction times.[1][2] Considered a top-tier reagent for difficult sequences.
HBTU Uronium/Aminium Salt90 - 98Low to ModerateA widely used and reliable reagent, though slightly less reactive than HATU.[3][4] A cost-effective alternative for less demanding couplings.
PyBOP Phosphonium Salt90 - 97Low to ModerateEffective for hindered couplings and does not generate carcinogenic byproducts like its predecessor, BOP.[3]
COMU Uronium/Aminium Salt94 - 99Very LowExhibits excellent performance comparable to HATU and is based on OxymaPure, offering a safer alternative to HOBt/HOAt-based reagents.[5]

Experimental Workflow and Logical Relationships

The general workflow for a solid-phase peptide synthesis (SPPS) coupling cycle involving a sterically hindered amino acid like this compound is depicted below. The choice of coupling reagent is a critical decision point within this workflow.

G General SPPS Coupling Workflow cluster_activation Activation Mixture Resin Resin with N-terminal amine Deprotection N-terminal Deprotection (e.g., TFA for Boc) Resin->Deprotection Neutralization Neutralization (e.g., DIEA) Deprotection->Neutralization Coupling Coupling Reaction Neutralization->Coupling Activation Amino Acid Activation (Boc-2-Me-D-Phe + Coupling Reagent + Base) Activation->Coupling Washing Washing (e.g., DMF, DCM) Coupling->Washing Next_Cycle Proceed to next cycle or final cleavage Washing->Next_Cycle AA Boc-2-Me-D-Phe AA->Activation CR Coupling Reagent (HATU, HBTU, PyBOP, etc.) CR->Activation Base Base (e.g., DIEA) Base->Activation

Caption: General workflow for a single coupling cycle in Solid-Phase Peptide Synthesis (SPPS).

The decision-making process for selecting a suitable coupling reagent for a sterically hindered amino acid involves considering the trade-offs between reactivity, potential side reactions, and cost.

G Coupling Reagent Selection Logic Start Start: Coupling of This compound High_Yield Is highest possible yield critical? Start->High_Yield Low_Racemization Is minimizing racemization the top priority? High_Yield->Low_Racemization Yes Cost_Sensitive Is the synthesis cost-sensitive? High_Yield->Cost_Sensitive No HATU Use HATU Low_Racemization->HATU Yes COMU Use COMU Low_Racemization->COMU Also consider PyBOP Consider PyBOP Cost_Sensitive->PyBOP Yes HBTU Consider HBTU Cost_Sensitive->HBTU Also consider PyBOP->HATU If yield is insufficient HBTU->HATU If yield is insufficient

Caption: Logical flow for selecting a coupling reagent for sterically hindered amino acids.

Detailed Experimental Protocols

The following are generalized protocols for the coupling of this compound to a resin-bound peptide amine using different coupling reagents in a manual solid-phase synthesis setting. Equivalents are calculated based on the initial loading of the resin.

Protocol 1: Coupling with HATU

This protocol is recommended for achieving high coupling efficiency with sterically demanding amino acids.

  • Resin Preparation: Swell the resin (e.g., Rink Amide resin) in N,N-Dimethylformamide (DMF) for at least 30 minutes.

  • N-terminal Deprotection: If the N-terminus is Boc-protected, treat the resin with a solution of 25-50% trifluoroacetic acid (TFA) in dichloromethane (DCM) for 30 minutes. Wash the resin thoroughly with DCM and DMF.

  • Neutralization: Neutralize the resin with a solution of 10% N,N-diisopropylethylamine (DIEA) in DMF for 10 minutes. Wash the resin thoroughly with DMF.

  • Activation Mixture Preparation: In a separate vessel, dissolve this compound (3 equivalents), HATU (2.9 equivalents), and DIEA (6 equivalents) in DMF.

  • Coupling Reaction: Add the activation mixture to the resin and agitate at room temperature for 2 to 4 hours.

  • Washing: Wash the resin sequentially with DMF (3 times), DCM (3 times), and isopropanol (3 times).

  • Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction. A negative test (yellow beads) indicates a complete reaction. If the test is positive, a second coupling may be necessary.

Protocol 2: Coupling with HBTU

This protocol provides a reliable and more cost-effective method for coupling.

  • Resin Preparation, Deprotection, and Neutralization: Follow steps 1-3 from Protocol 1.

  • Activation Mixture Preparation: In a separate vessel, dissolve this compound (3 equivalents) and HBTU (2.9 equivalents) in DMF. Add DIEA (6 equivalents).

  • Coupling Reaction: Immediately add the activation mixture to the resin and agitate at room temperature for 2 to 4 hours.

  • Washing and Monitoring: Follow steps 6 and 7 from Protocol 1.

Protocol 3: Coupling with PyBOP

This protocol is a good alternative, especially when avoiding uronium/aminium-based reagents is desired.

  • Resin Preparation, Deprotection, and Neutralization: Follow steps 1-3 from Protocol 1.

  • Activation Mixture Preparation: In a separate vessel, dissolve this compound (3 equivalents) and PyBOP (2.9 equivalents) in DMF. Add DIEA (6 equivalents).

  • Coupling Reaction: Add the activation mixture to the resin and agitate at room temperature for 2 to 4 hours.

  • Washing and Monitoring: Follow steps 6 and 7 from Protocol 1.

Conclusion

The successful incorporation of the sterically hindered amino acid this compound is highly dependent on the choice of coupling reagent. For challenging couplings where high yield and minimal side reactions are critical, HATU and COMU are the reagents of choice due to their high reactivity and efficiency.[1][2][5] PyBOP and HBTU represent reliable and more economical alternatives for less demanding sequences.[3][4] Researchers should consider the specific requirements of their synthesis, including the complexity of the peptide sequence and budget constraints, when selecting the optimal coupling strategy. It is always recommended to perform a small-scale test coupling to optimize conditions for a specific peptide sequence.

References

A Comparative Guide to the Validation of Peptides Containing 2-methyl-D-phenylalanine: Edman Degradation vs. Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of unnatural amino acids, such as 2-methyl-D-phenylalanine, into peptide sequences is a critical strategy in modern drug discovery, offering enhanced stability and therapeutic potential. However, the structural verification of these modified peptides presents a significant analytical challenge. This guide provides an objective comparison of traditional Edman degradation and modern mass spectrometry-based techniques for the validation of peptide sequences containing 2-methyl-D-phenylalanine, supported by available experimental insights and detailed protocols.

At a Glance: Edman Degradation vs. Mass Spectrometry for 2-methyl-D-phenylalanine Peptides

FeatureEdman DegradationMass Spectrometry (MS/MS)
Principle Sequential chemical cleavage of N-terminal amino acids.Fragmentation of peptide ions and analysis of mass-to-charge ratios.
Primary Use Case Unambiguous determination of the N-terminal sequence.High-throughput sequencing, analysis of complex mixtures, and characterization of post-translational modifications.
Sample Requirement 10-100 picomoles of highly purified peptide.[1]Low picomole to femtomole range.
Throughput Low; one sample at a time, with each cycle taking approximately an hour.[2]High; suitable for analyzing multiple samples in a shorter timeframe.
Sequence Coverage Typically limited to the first 30-50 amino acids from the N-terminus.[1]Can provide full sequence coverage through analysis of overlapping peptide fragments.
Handling of 2-methyl-D-phenylalanine Challenging. The N-methyl group blocks the initial reaction with phenyl isothiocyanate (PITC), potentially halting the sequencing process.[3] Steric hindrance from the additional methyl group may also reduce reaction efficiency if the N-terminal α-amino group is available.Generally effective. The mass difference due to the additional methyl group is readily detectable. Fragmentation patterns can confirm the presence and location of the modified amino acid.
Data Interpretation Direct identification of PTH-amino acid derivatives by chromatography.Requires bioinformatics tools to interpret fragmentation spectra and deduce the sequence.
Key Advantage for this Application Can definitively confirm the N-terminal residue if the peptide is not N-methylated at the terminus.Capable of identifying 2-methyl-D-phenylalanine at any position within the peptide sequence and can handle N-terminal modifications.
Key Limitation for this Application Likely to fail if 2-methyl-D-phenylalanine is the N-terminal residue due to N-methylation.[3]May not distinguish between isomeric amino acids (e.g., leucine and isoleucine) without specialized techniques.[3]

Experimental Workflows and Methodologies

Edman Degradation: A Step-by-Step Analysis

Edman degradation is a cyclical process that removes one amino acid at a time from the N-terminus of a peptide.[1]

Edman_Degradation_Workflow cluster_peptide Peptide with 2-methyl-D-phenylalanine cluster_cycle Edman Cycle Peptide H₂N-AA₁-(2-Me-D-Phe)-AA₃-...-COOH Coupling Coupling: + PITC (Phenyl isothiocyanate) (Alkaline conditions) Peptide->Coupling Cleavage Cleavage: + TFA (Trifluoroacetic acid) Coupling->Cleavage PTC-Peptide Conversion Conversion: + Aqueous Acid Cleavage->Conversion ATZ-AA₁ Shortened_Peptide H₂N-(2-Me-D-Phe)-AA₃-...-COOH Cleavage->Shortened_Peptide Peptide shortened by one residue Identification Identification: HPLC Analysis Conversion->Identification PTH-AA₁ PTH_AA1 PTH-AA₁ Identification->PTH_AA1

Edman Degradation Workflow for a Peptide

Experimental Protocol for Edman Degradation of a Peptide Containing an Unnatural Amino Acid:

  • Sample Preparation: A highly purified peptide sample (10-100 picomoles) is loaded onto a polyvinylidene difluoride (PVDF) membrane and allowed to dry.[1]

  • Coupling: The peptide on the membrane is treated with phenyl isothiocyanate (PITC) under alkaline conditions. PITC reacts with the free N-terminal α-amino group to form a phenylthiocarbamoyl (PTC) peptide.

  • Washing: Excess reagents are washed away with organic solvents.

  • Cleavage: The PTC-peptide is treated with anhydrous trifluoroacetic acid (TFA), which cleaves the N-terminal amino acid as an anilinothiazolinone (ATZ) derivative, leaving the rest of the peptide intact.

  • Extraction: The ATZ-amino acid is selectively extracted with an organic solvent.

  • Conversion: The extracted ATZ-amino acid is converted to a more stable phenylthiohydantoin (PTH) derivative by treatment with aqueous acid.

  • Identification: The PTH-amino acid is identified by high-performance liquid chromatography (HPLC) by comparing its retention time to that of known standards.

  • Cycle Repetition: The shortened peptide remains on the PVDF membrane and is subjected to the next cycle of degradation.

Challenges with 2-methyl-D-phenylalanine: If 2-methyl-D-phenylalanine is at the N-terminus, the methyl group on the α-amino group will block the initial coupling reaction with PITC, preventing the Edman degradation from proceeding.[3] If the modification is internal, the standard Edman cycles will proceed until the modified residue is at the N-terminus, at which point the sequencing will likely terminate.

Mass Spectrometry: A Powerful Alternative

Tandem mass spectrometry (MS/MS) is a high-throughput technique that identifies peptides by fragmenting them and analyzing the resulting mass-to-charge ratios of the fragments.

Mass_Spectrometry_Workflow cluster_sample Peptide Sample cluster_ms Mass Spectrometry Peptide Peptide containing 2-methyl-D-phenylalanine Ionization Ionization (e.g., ESI) Peptide->Ionization MS1 MS1 Analysis: Select Precursor Ion Ionization->MS1 Peptide Ions Fragmentation Fragmentation (e.g., CID) MS1->Fragmentation Precursor Ion MS2 MS2 Analysis: Detect Fragment Ions Fragmentation->MS2 Fragment Ions (b- and y-ions) Data_Analysis Data Analysis: Sequence Reconstruction MS2->Data_Analysis MS/MS Spectrum

Mass Spectrometry (MS/MS) Workflow

Experimental Protocol for Tandem Mass Spectrometry of a Modified Peptide:

  • Sample Preparation: The peptide sample is dissolved in a suitable solvent for introduction into the mass spectrometer.

  • Ionization: The peptide molecules are ionized, typically using electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI).

  • MS1 Analysis: The ionized peptides are separated based on their mass-to-charge (m/z) ratio in the first mass analyzer. A specific peptide ion (precursor ion) is selected for further analysis.

  • Fragmentation: The selected precursor ion is fragmented, commonly through collision-induced dissociation (CID), where it collides with an inert gas. This breaks the peptide backbone at predictable locations, primarily the amide bonds, generating a series of fragment ions (b- and y-ions).

  • MS2 Analysis: The fragment ions are separated and detected in a second mass analyzer, generating an MS/MS spectrum.

  • Data Analysis: The MS/MS spectrum, which contains information about the masses of the fragment ions, is used to deduce the amino acid sequence. The mass shift corresponding to 2-methyl-D-phenylalanine allows for its identification and localization within the peptide.

Comparative Analysis and Recommendations

For the validation of peptides containing 2-methyl-D-phenylalanine, mass spectrometry is the superior and more versatile technique.

  • Edman degradation is severely limited by the N-methylation inherent to 2-methyl-D-phenylalanine, which will likely prevent the sequencing reaction from initiating if this residue is at the N-terminus.[3] While it can provide unambiguous sequencing for the residues preceding an internal 2-methyl-D-phenylalanine, it cannot identify the modified residue itself.

  • Mass spectrometry , on the other hand, can readily identify the mass modification of 2-methyl-D-phenylalanine regardless of its position in the peptide. The fragmentation pattern in the MS/MS spectrum will pinpoint the location of the modified amino acid. While data analysis can be complex, modern bioinformatics software can aid in the interpretation of the spectra.

While Edman degradation remains a valuable tool for N-terminal sequencing of unmodified peptides, its application to peptides containing 2-methyl-D-phenylalanine is highly problematic. For comprehensive and reliable validation of such modified peptides, mass spectrometry is the recommended method. It offers the sensitivity, throughput, and capability to identify and locate this unnatural amino acid within the peptide sequence, making it an indispensable tool for researchers and professionals in drug development. In practice, a combination of both techniques can sometimes be employed, with mass spectrometry providing the overall sequence and location of the modification, and Edman degradation potentially confirming the sequence of N-terminal residues if the modified amino acid is not at the terminus.

References

Enhanced Proteolytic Stability of Peptides Incorporating 2-methyl-D-phenylalanine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The therapeutic application of peptides is frequently hindered by their rapid degradation by endogenous proteases, leading to a short in-vivo half-life. A proven strategy to overcome this limitation is the incorporation of non-canonical amino acids. This guide provides an objective comparison of the proteolytic stability of peptides containing 2-methyl-D-phenylalanine against their native counterparts, supported by established principles and illustrative experimental data. The inclusion of 2-methyl-D-phenylalanine introduces both a D-amino acid configuration and a methyl group on the alpha-carbon (Cα), which together provide significant steric hindrance against proteolytic enzymes.

Comparative Analysis of Proteolytic Stability

The incorporation of 2-methyl-D-phenylalanine into a peptide sequence dramatically enhances its resistance to enzymatic degradation. This is primarily due to the combination of two structural modifications that disrupt the recognition and binding of proteases:

  • D-Amino Acid Configuration: Proteases are highly stereospecific and are evolved to recognize and cleave peptide bonds formed by L-amino acids. The presence of a D-amino acid at the cleavage site prevents the peptide from fitting correctly into the enzyme's active site.

  • Cα-Methylation: The addition of a methyl group to the alpha-carbon introduces significant steric bulk. This further obstructs the approach of the protease and hinders the formation of the enzyme-substrate complex.

Peptide Sequence (Hypothetical)ModificationEnzymeIncubation Time (hours)% Intact Peptide RemainingEstimated Half-life (t½)
Ac-Ala-Ala-Phe -Ala-Ala-NH₂Native (L-Phenylalanine)Chymotrypsin2< 5%~ 20 minutes
Ac-Ala-Ala-(2-Me-D-Phe) -Ala-Ala-NH₂2-methyl-D-phenylalanineChymotrypsin2> 90%> 24 hours
Ac-Tyr-Gly-Gly-Phe -Leu-NH₂Native (L-Phenylalanine)Human Serum4~ 15%~ 1.5 hours
Ac-Tyr-Gly-Gly-(2-Me-D-Phe) -Leu-NH₂2-methyl-D-phenylalanineHuman Serum4> 85%> 20 hours

Note: The data presented in this table is illustrative and serves to demonstrate the typical magnitude of stability enhancement observed with the incorporation of Cα-methylated D-amino acids. Actual results will vary depending on the specific peptide sequence, the location of the modification, and the enzymatic environment.

Experimental Protocols

In Vitro Proteolytic Stability Assay in Human Serum

This protocol outlines a general procedure for assessing the stability of peptides in a physiologically relevant matrix.

1. Materials and Reagents:

  • Test peptides (native and modified with 2-methyl-D-phenylalanine)

  • Lyophilized human serum (pooled)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Quenching solution: Acetonitrile with 1% Trifluoroacetic Acid (TFA)

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system

  • Mass Spectrometer (MS) (optional, for metabolite identification)

2. Procedure:

  • Peptide Stock Solution Preparation: Dissolve each peptide in an appropriate solvent (e.g., water or PBS, with minimal DMSO if necessary) to a final concentration of 1 mg/mL.

  • Incubation: Pre-warm human serum to 37°C. Spike the serum with the peptide stock solution to a final concentration of 100 µg/mL. Ensure the final concentration of any organic solvent (like DMSO) is below 1% to avoid impacting enzyme activity.

  • Time-Point Sampling: Incubate the peptide-serum mixture at 37°C with gentle agitation. At designated time points (e.g., 0, 0.5, 1, 2, 4, 8, and 24 hours), withdraw an aliquot of the mixture.

  • Reaction Quenching: Immediately stop the enzymatic degradation by adding three volumes of the cold quenching solution to the aliquot.

  • Protein Precipitation: Vortex the quenched sample and incubate at 4°C for 20 minutes to precipitate serum proteins.

  • Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 x g) for 15 minutes at 4°C.

  • Sample Analysis: Carefully collect the supernatant and analyze it by RP-HPLC to quantify the amount of intact peptide remaining.

3. Data Analysis:

  • The percentage of intact peptide at each time point is calculated relative to the amount present at time zero.

  • The half-life (t½) is determined by plotting the percentage of intact peptide remaining against time and fitting the data to a first-order decay model.

Visualizations

Mechanism of Enhanced Proteolytic Resistance

The following diagram illustrates the principle of steric hindrance provided by 2-methyl-D-phenylalanine, which protects the peptide backbone from proteolytic cleavage.

G cluster_0 Native Peptide (L-Phe) cluster_1 Modified Peptide (2-Me-D-Phe) cluster_2 p1 ...-Ala- phe Phe p2 -Ala-... protease Protease Active Site phe->protease Binding & Cleavage m_p1 ...-Ala- m_phe 2-Me-D-Phe m_p2 -Ala-... m_phe->protease Steric Hindrance (No Binding)

Caption: Steric hindrance from 2-Me-D-Phe prevents protease binding.

Experimental Workflow for Proteolytic Stability Assay

The diagram below outlines the key steps in the experimental procedure for determining the proteolytic stability of a peptide.

start Peptide Stock Preparation incubation Incubation with Human Serum @ 37°C start->incubation sampling Time-Point Sampling incubation->sampling quenching Quench Reaction with Acetonitrile/TFA sampling->quenching precipitation Protein Precipitation quenching->precipitation centrifugation Centrifugation precipitation->centrifugation analysis RP-HPLC Analysis of Supernatant centrifugation->analysis data Data Analysis (% Remaining, t½) analysis->data

Caption: Workflow for the in vitro serum stability assay.

A Comparative Guide to the Effects of Ortho-, Meta-, and Para-Methyl-D-Phenylalanine in Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of unnatural amino acids is a cornerstone of modern peptide-based drug design. The substitution of a standard L-amino acid with a D-enantiomer, such as D-phenylalanine, is a well-established method to enhance proteolytic stability and modulate biological activity.[1] Further modification of the D-phenylalanine scaffold, for instance by introducing a methyl group to its phenyl ring, offers a nuanced approach to fine-tuning a peptide's pharmacological profile. The position of this methyl group—ortho-, meta-, or para-—can profoundly influence the peptide's conformation, receptor interaction, and overall performance due to distinct steric and electronic effects.

This guide provides a comparative analysis of the anticipated effects of incorporating ortho-, meta-, and para-methyl-D-phenylalanine into peptide sequences. While direct, head-to-head experimental data for all three isomers within a single peptide system is limited in publicly available literature, this comparison is grounded in established principles of medicinal chemistry and supported by data from analogous modifications.

The Influence of Methyl Group Position on Peptide Properties

The introduction of a methyl group to the phenyl ring of D-phenylalanine can alter a peptide's properties in several key ways:

  • Steric Hindrance: The methyl group adds bulk, which can either promote or hinder binding to a biological target depending on the topology of the binding pocket. The steric effect is most pronounced at the ortho- position, potentially forcing the side chain into a specific rotameric state, which can lock the peptide into a desired bioactive conformation.

  • Electronic Effects: A methyl group is weakly electron-donating. This can influence cation-π or π-π stacking interactions with a receptor. These electronic effects can modulate binding affinity and are dependent on the position of the methyl group relative to the aromatic ring's point of interaction.

  • Hydrophobicity: The addition of a methyl group increases the hydrophobicity of the amino acid side chain, which can enhance interactions with hydrophobic pockets in a receptor and potentially improve membrane permeability.

Comparative Data Summary

The following tables present a summary of the expected impact of each methyl-D-phenylalanine isomer on key peptide attributes. The quantitative data is illustrative, based on typical outcomes of such modifications, to highlight the potential differences.

Table 1: Predicted Receptor Binding Affinity (Ki)
Peptide ModificationTarget ReceptorPredicted Binding Affinity (Ki, nM)Rationale for Predicted Effect
Parent Peptide (with D-Phe) GPCR Type A15.0Baseline affinity for the D-amino acid-containing peptide.
Peptide with ortho-methyl-D-Phe GPCR Type A5.2The ortho-methyl group may enforce a bioactive conformation that fits optimally into the receptor's binding pocket, significantly increasing affinity.
Peptide with meta-methyl-D-Phe GPCR Type A12.5The meta-position offers a balance of increased hydrophobicity with minimal steric clash, leading to a modest improvement in affinity.
Peptide with para-methyl-D-Phe GPCR Type A8.9The para-methyl group enhances hydrophobic interactions without sterically hindering the peptide backbone, resulting in a notable increase in affinity.
Table 2: Comparative Metabolic Stability
Peptide ModificationAssay MatrixHalf-life (t½, hours)Rationale for Predicted Stability
Parent Peptide (with D-Phe) Human Plasma8The D-amino acid already confers significant resistance to proteolysis.
Peptide with ortho-methyl-D-Phe Human Plasma12The bulky ortho-methyl group can provide additional steric shielding of the adjacent peptide bonds from proteolytic enzymes.
Peptide with meta-methyl-D-Phe Human Plasma9The meta-methyl group offers some additional steric hindrance, leading to a slight increase in stability.
Peptide with para-methyl-D-Phe Human Plasma10The para-methyl group can contribute to overall conformational stability, which may indirectly enhance resistance to proteolysis.

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the general procedure for synthesizing peptides incorporating ortho-, meta-, or para-methyl-D-phenylalanine using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

  • Resin Preparation: Start with a suitable solid support resin (e.g., Rink Amide resin for a C-terminal amide). Swell the resin in a suitable solvent like dimethylformamide (DMF).

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin's amino group by treating it with a 20% solution of piperidine in DMF.

  • Amino Acid Coupling: Activate the carboxyl group of the desired Fmoc-protected methyl-D-phenylalanine isomer using a coupling reagent (e.g., HBTU/HOBt or DIC/Oxyma) in DMF. Add the activated amino acid to the deprotected resin and allow the coupling reaction to proceed.

  • Washing: Thoroughly wash the resin with DMF to remove excess reagents and byproducts.

  • Repeat Cycle: Repeat the deprotection, coupling, and washing steps for each subsequent amino acid in the peptide sequence.

  • Final Deprotection: Once the peptide chain is fully assembled, perform a final Fmoc deprotection.

  • Cleavage and Side-Chain Deprotection: Treat the resin with a cleavage cocktail (e.g., trifluoroacetic acid (TFA) with scavengers like water and triisopropylsilane) to cleave the peptide from the resin and remove the side-chain protecting groups.

  • Purification and Analysis: Precipitate the crude peptide in cold diethyl ether, then purify it using reverse-phase high-performance liquid chromatography (RP-HPLC). Confirm the identity and purity of the final peptide by mass spectrometry.

Protocol 2: In Vitro Proteolytic Stability Assay

This assay measures the stability of the modified peptides in the presence of proteolytic enzymes, such as those found in human plasma.

  • Peptide Preparation: Prepare stock solutions of the purified peptides in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Plasma Preparation: Thaw fresh-frozen human plasma at 37°C.

  • Incubation: Add the peptide stock solution to the pre-warmed plasma to a final concentration (e.g., 10 µM). Incubate the mixture at 37°C.

  • Time-Point Sampling: At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the plasma-peptide mixture.

  • Reaction Quenching: Immediately stop the enzymatic degradation by adding a quenching solution, such as cold acetonitrile with an internal standard, to the aliquot. This will also precipitate the plasma proteins.

  • Sample Processing: Centrifuge the quenched samples to pellet the precipitated proteins.

  • LC-MS/MS Analysis: Analyze the supernatant by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the amount of intact peptide remaining at each time point.

  • Data Analysis: Plot the percentage of intact peptide remaining versus time. Calculate the half-life (t½) of the peptide by fitting the data to a first-order decay model.[2][3][4][5]

Protocol 3: Competitive Receptor Binding Assay

This assay determines the binding affinity (Ki) of the modified peptides for a target receptor, often a G-protein coupled receptor (GPCR).

  • Membrane Preparation: Prepare cell membranes from a cell line overexpressing the target receptor.

  • Radioligand: Select a suitable radiolabeled ligand that is known to bind to the target receptor.

  • Assay Buffer: Prepare a binding buffer appropriate for the receptor (e.g., Tris-HCl with cofactors like MgCl2).

  • Competition Reaction: In a multi-well plate, combine the receptor-containing membranes, the radioligand at a fixed concentration (typically at or below its Kd), and varying concentrations of the unlabeled competitor peptides (the ortho-, meta-, and para-methyl-D-phenylalanine analogs).

  • Incubation: Incubate the plate to allow the binding to reach equilibrium.

  • Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter mat to separate the membrane-bound radioligand from the free radioligand. Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding of the radioligand against the logarithm of the competitor peptide concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of competitor that inhibits 50% of the specific radioligand binding). Calculate the Ki value using the Cheng-Prusoff equation.[6]

Visualizations

sps_workflow start Start with Resin deprotection1 Fmoc Deprotection (20% Piperidine/DMF) start->deprotection1 coupling Amino Acid Coupling (Activated aa, HBTU) deprotection1->coupling wash Wash (DMF) coupling->wash repeat Repeat for all amino acids wash->repeat repeat->deprotection1 Next amino acid final_deprotection Final Fmoc Deprotection repeat->final_deprotection Last amino acid cleavage Cleavage from Resin (TFA Cocktail) final_deprotection->cleavage purification Purification (RP-HPLC) cleavage->purification end Pure Peptide purification->end

Figure 1: Workflow for Solid-Phase Peptide Synthesis (SPPS).

stability_assay_workflow start Start prepare Prepare Peptide and Plasma start->prepare incubate Incubate Peptide in Plasma at 37°C prepare->incubate sample Collect Aliquots at Time Points incubate->sample quench Quench Reaction (e.g., Acetonitrile) sample->quench centrifuge Centrifuge to Pellet Proteins quench->centrifuge analyze Analyze Supernatant by LC-MS/MS centrifuge->analyze calculate Calculate Half-Life (t½) analyze->calculate end End calculate->end

Figure 2: Workflow for an in vitro proteolytic stability assay.

gpcr_signaling cluster_membrane Cell Membrane receptor GPCR 7-Transmembrane Receptor g_protein Gα (GDP) Gβγ receptor->g_protein Activation g_protein_active Gα (GTP) Gβγ g_protein->g_protein_active GDP/GTP Exchange ligand Peptide Ligand (e.g., with methyl-D-Phe) ligand->receptor:head Binding effector Effector Protein (e.g., Adenylyl Cyclase) g_protein_active->effector Modulation second_messenger Second Messenger (e.g., cAMP) effector->second_messenger Production cellular_response Cellular Response second_messenger->cellular_response Signal Transduction

References

Safety Operating Guide

Navigating the Safe Disposal of Boc-2-methyl-D-phenylalanine: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and operational excellence. This guide provides essential, immediate, and actionable procedures for the safe disposal of Boc-2-methyl-D-phenylalanine, ensuring the protection of both laboratory personnel and the environment.

The consistent recommendation for the disposal of these types of compounds is to act in accordance with federal, state, and local environmental control regulations.[2][6]

Immediate Safety and Disposal Protocol

This section outlines the step-by-step process for the safe disposal of this compound, from initial handling to final waste containment.

Personal Protective Equipment (PPE) and Handling:

  • Eye Protection: Always wear safety glasses or goggles.

  • Hand Protection: Wear appropriate chemical-resistant gloves.

  • Respiratory Protection: In case of dust formation, use a dust mask or a respirator.

  • Skin Protection: Wear a lab coat or other protective clothing.

  • Ventilation: Handle the compound in a well-ventilated area, preferably in a fume hood, to minimize dust inhalation.[2][7]

Disposal of Unused or Waste this compound:

  • Collection: Carefully sweep up any solid waste material. Avoid generating dust.

  • Containment: Place the collected solid into a clearly labeled, sealed container. The container should be suitable for chemical waste.

  • Labeling: The waste container must be labeled with the full chemical name: "this compound".

  • Storage: Store the sealed waste container in a designated, secure chemical waste storage area, away from incompatible materials such as strong oxidizing agents.[1]

  • Professional Disposal: Arrange for the collection and disposal of the chemical waste through a licensed environmental disposal company.

Spill Response:

  • Small Spills: For minor spills, carefully sweep up the solid material, place it in a labeled, sealed container, and dispose of it as chemical waste.[2]

  • Large Spills: In the event of a larger spill, evacuate the immediate area. If significant dust is generated, use a self-contained breathing apparatus.[6] Shovel the spilled material into a suitable container for disposal. Do not allow the product to enter drains.[2][4]

Disposal Procedure Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: Disposal of This compound ppe Wear Appropriate PPE: - Safety Glasses - Gloves - Lab Coat start->ppe assess_waste Assess Waste Type ppe->assess_waste unused_product Unused or Expired Product assess_waste->unused_product Solid spill_residue Spill Residue assess_waste->spill_residue Solid contaminated_materials Contaminated Materials (e.g., paper towels, gloves) assess_waste->contaminated_materials Solid collect_solid Carefully Sweep/Scoop Solid Waste unused_product->collect_solid spill_residue->collect_solid collect_contaminated Collect Contaminated Materials contaminated_materials->collect_contaminated place_in_container Place in a Labeled, Sealed Waste Container collect_solid->place_in_container collect_contaminated->place_in_container store_waste Store in Designated Chemical Waste Area place_in_container->store_waste professional_disposal Arrange for Professional Waste Disposal store_waste->professional_disposal end End of Disposal Process professional_disposal->end

Disposal Workflow for this compound

Summary of Key Safety and Disposal Information

ParameterInformationSource
Hazard Classification Not classified as hazardous based on analogous compounds.[1][2][3][4][5]
Primary Hazards May cause mild irritation to the respiratory tract, skin, and eyes.[2][6]
Personal Protective Equipment (PPE) Safety glasses, gloves, lab coat. Dust mask if dust is generated.[6]
Incompatible Materials Strong oxidizing agents.[1]
Spill Procedure Sweep up solid material and place in a suitable container for disposal.[2]
Disposal Method Dispose of in accordance with federal, state, and local environmental regulations.[2][6]
Waste Container Labeled, sealed container appropriate for chemical waste.

References

Personal protective equipment for handling Boc-2-methyl-D-phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety and logistical information for the handling and disposal of Boc-2-methyl-D-phenylalanine. Adherence to these procedures is critical for ensuring laboratory safety and operational compliance. While this compound and similar compounds are not classified as hazardous substances, proper handling protocols are mandatory to minimize exposure and maintain a safe research environment.[1][2][3][4][5]

Personal Protective Equipment (PPE)

The following personal protective equipment is required when handling this compound, particularly in its powdered form.

PPE CategoryItemSpecificationRationale
Eye Protection Safety GlassesMust have side shields.Protects eyes from splashes and airborne particles.[2][4]
GogglesRecommended when there is a significant risk of splashing.Provides a more complete seal around the eyes.[6]
Hand Protection GlovesChemical-resistant, powder-free nitrile gloves are recommended.Protects skin from direct contact with the chemical.[2][4] Double gloving may be advisable for extended handling.[7]
Body Protection Laboratory CoatStandard lab coat.Protects skin and personal clothing from contamination.[2][4]
Respiratory Protection NIOSH-approved RespiratorRequired when handling the powder outside of a fume hood or when dust generation is likely.Prevents inhalation of fine particles.[2][4] Surgical masks offer little to no protection from chemical dust.[7]

Operational Plan: Step-by-Step Handling Protocol

1. Engineering Controls:

  • Always handle the solid form of this compound in a well-ventilated area.[2][4]

  • A certified chemical fume hood is the preferred engineering control to minimize inhalation exposure.[2]

2. Weighing and Aliquoting:

  • Perform these tasks within a fume hood or a ventilated balance enclosure to control dust.

  • Use anti-static weigh paper or boats to prevent dispersal of the powder.

  • Handle the compound gently to avoid creating airborne dust.[2]

3. Dissolving the Compound:

  • When preparing solutions, add the solvent to the solid slowly to prevent splashing.

  • Cap containers securely and use a vortex mixer or sonicator for dissolution as needed, ensuring the container is properly sealed.

4. Spill Response:

  • Small Spills:

    • Restrict access to the area.

    • Wearing appropriate PPE, carefully sweep or wipe up the spilled solid. Avoid dry sweeping which can generate dust.[2][4]

    • Clean the spill area with a damp cloth, and place all contaminated materials into a sealed container for disposal.[2]

  • Large Spills:

    • Evacuate the immediate area.

    • Notify your institution's Environmental Health and Safety (EHS) department.

    • Increase ventilation to the area if it is safe to do so.

Disposal Plan

Proper disposal of this compound and associated waste is crucial for environmental stewardship and regulatory compliance.

1. Waste Segregation:

  • Solid Waste: Collect unused or waste this compound in a dedicated, clearly labeled, and sealable container.[4]

  • Contaminated Materials: All items that have come into contact with the compound, such as gloves, weigh paper, and pipette tips, must be collected in a separate, sealed container labeled as chemical waste.[4]

2. Labeling and Storage:

  • All waste containers must be clearly labeled with the full chemical name: "this compound".

  • Store sealed waste containers in a designated and secure chemical waste accumulation area, away from incompatible materials.[4]

3. Final Disposal:

  • Do not pour this chemical down the drain. [2]

  • Arrange for the collection and disposal of the chemical waste through your institution's EHS department or a licensed chemical waste disposal company.[2]

  • Maintain all records and manifests related to the disposal.[4]

Experimental Protocol: Boc Group Deprotection

A common chemical transformation for Boc-protected amino acids is the removal of the Boc protecting group to liberate the free amine. This is typically achieved under acidic conditions.

Materials:

  • This compound derivative

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Nitrogen or argon supply

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Rotary evaporator

Procedure:

  • Dissolve the Boc-protected compound in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen).

  • To the stirred solution, add TFA to a final concentration of 20-50% (v/v).

  • Stir the reaction mixture at room temperature for 30-60 minutes.

  • Monitor the reaction's completion using an appropriate analytical method, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the reaction is complete, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.

Visualizing the Workflow

The following diagram illustrates the logical workflow for the safe handling of this compound.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_setup Set Up in Fume Hood prep_ppe->prep_setup handle_weigh Weigh Compound prep_setup->handle_weigh handle_dissolve Prepare Solution handle_weigh->handle_dissolve spill Spill? handle_dissolve->spill cleanup_decon Decontaminate Work Area cleanup_segregate Segregate Waste cleanup_decon->cleanup_segregate cleanup_dispose Store for Disposal cleanup_segregate->cleanup_dispose spill->cleanup_decon No handle_spill Follow Spill Protocol spill->handle_spill Yes handle_spill->cleanup_decon

Caption: Logical workflow for the safe handling of this compound.

There are no known natural signaling pathways involving the synthetic amino acid derivative this compound. Its primary role is as a building block in chemical synthesis.

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。